molecular formula C20H18F2N6O B15583186 (Rac)-GSK547

(Rac)-GSK547

货号: B15583186
分子量: 396.4 g/mol
InChI 键: SJVGFKBLUYAEOK-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

GSK547 (GSK'547) is a highly selective and potent inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIPK1), inhibits macrophage-mediated adaptive immune tolerance in pancreatic cancer.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-[4-[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVGFKBLUYAEOK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-GSK547: A Novel Immunomodulatory Approach Targeting RIPK1 in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Framework

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pancreatic ductal adenocarcinoma (PDA) remains one of the most lethal malignancies, largely due to its profound immunosuppressive tumor microenvironment that renders it resistant to conventional and emerging immunotherapies. (Rac)-GSK547, a potent and selective small molecule inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1), has emerged as a promising therapeutic agent that uniquely targets the innate immune landscape of pancreatic cancer. This technical guide elucidates the core mechanism of action of GSK547, which pivots from direct cytotoxicity to a sophisticated reprogramming of tumor-associated macrophages (TAMs). By inhibiting RIPK1 kinase activity within these abundant immune cells, GSK547 transforms the tumor microenvironment from an immune-privileged "cold" state to an immunologically active "hot" state, thereby unleashing a potent anti-tumor T-cell response. This document provides a comprehensive overview of the signaling pathways involved, a summary of key preclinical quantitative data, and detailed experimental protocols to facilitate further research and development in this area.

Core Mechanism of Action: Reprogramming the Tumor Microenvironment

Unlike traditional chemotherapeutics, GSK547's efficacy in pancreatic cancer is not primarily driven by inducing cancer cell death. Instead, its mechanism is centered on modulating the function of tumor-associated macrophages (TAMs), which are key architects of the immunosuppressive microenvironment in PDA.[1][2]

Key Points:

  • Primary Target: The primary molecular target of GSK547 is the kinase activity of RIPK1.[3][4]

  • Cellular Target: In the context of pancreatic cancer, the crucial cellular targets are the tumor-associated macrophages.[1][2]

  • Macrophage Reprogramming: GSK547 inhibits RIPK1 signaling in TAMs, which are typically polarized towards an immunosuppressive M2-like phenotype in the tumor microenvironment. This inhibition reverses their suppressive state and reprograms them into an immunogenic, anti-tumor M1-like phenotype.[1][2]

  • Immune Activation: These reprogrammed macrophages (now MHCIIhiTNFα+IFNγ+) become capable of activating cytotoxic T-lymphocytes (CTLs) and promoting the differentiation of T-helper cells towards a pro-inflammatory Th1/Th17 phenotype.[1][2]

  • Synergy with Immunotherapy: By turning "cold" tumors into "hot" tumors infiltrated with active T-cells, GSK547 sensitizes pancreatic tumors to checkpoint blockade therapies (e.g., anti-PD-1) and co-stimulatory receptor agonists (e.g., ICOS), with which it acts synergistically.[1][5][6][7]

Signaling Pathways Modulated by GSK547

The inhibition of RIPK1 by GSK547 initiates a cascade of downstream signaling events within macrophages, fundamentally altering their gene expression profile and function.

Macrophage Reprogramming Pathway

The central mechanism involves the STAT1 signaling pathway, a critical regulator of pro-inflammatory M1 macrophage polarization.

G cluster_TME Tumor Microenvironment (TME) GSK547 GSK547 RIPK1 RIPK1 Kinase (in M2-like TAM) GSK547->RIPK1 Inhibits STAT1 STAT1 Signaling (Upregulated) RIPK1->STAT1 Suppresses M1_Macrophage Immunogenic M1-like Macrophage (MHCII-hi, TNFα+, IFNγ+) STAT1->M1_Macrophage Promotes Reprogramming T_Cell Cytotoxic T-Cell (Activation & Proliferation) M1_Macrophage->T_Cell Activates Tumor_Cell Pancreatic Cancer Cell T_Cell->Tumor_Cell Induces Apoptosis

Caption: GSK547 inhibits RIPK1 in TAMs, leading to STAT1 upregulation and M1 reprogramming.

Downstream Effector Pathways

Further studies have identified additional pathways modulated by RIPK1 inhibition in macrophages.

G cluster_Macrophage Macrophage Intracellular Signaling RIPK1i RIPK1 Inhibition (GSK547) ERK5 ERK5/MAP Kinase Pathway RIPK1i->ERK5 Upregulates PPAR PPAR Signaling RIPK1i->PPAR Upregulates Apoptosis Apoptosis Pathways RIPK1i->Apoptosis Inhibits Immunogenic_Phenotype Immunogenic Phenotype ERK5->Immunogenic_Phenotype PPAR->Immunogenic_Phenotype

Caption: Downstream pathways affected by RIPK1 inhibition in macrophages.

Quantitative Data Summary

The preclinical efficacy of GSK547 has been quantified across various in vitro and in vivo models.

Table 1: In Vitro Activity of GSK547
Assay DescriptionCell LineTreatmentEndpointResultReference
Necroptosis InhibitionL929 fibroblastsGSK547 + TNFα + zVADCell ViabilityIC50 = 32 nM[3]
T-Cell ActivationHuman Pancreatic Cancer CellsGSK547Killer T-Cell Activation2-fold increase[5][7]
Immunosuppressive Cell ReductionHuman Pancreatic Cancer CellsGSK547Suppressor T-Cell Population5-fold decrease[5][7]
Macrophage PolarizationBone Marrow-Derived Macrophages (BMDM)GSK547M1 Marker Upregulation (MHC-II, TNFα, IFNγ)Significant Increase[8]
Macrophage PolarizationBone Marrow-Derived Macrophages (BMDM)GSK547M2 Marker Reduction (CD206, IL-10, TGFβ)Significant Decrease[8]
Table 2: In Vivo Efficacy of GSK547 in Pancreatic Cancer Mouse Models
Animal ModelTreatment GroupDosagePrimary OutcomeResultReference
Orthotopic PDA (KPC mice)GSK547100 mg/kg/day (oral)Tumor Burden & SurvivalReduced tumor burden, extended survival vs. control[3][8]
Orthotopic PDA (KPC mice)GSK547 + PD-1 inhibitor + ICOS activatorNot specifiedMedian Survival50 days[5][7]
Orthotopic PDA (KPC mice)Checkpoint inhibitors aloneNot specifiedMedian Survival25 days[5][7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

In Vitro Macrophage Polarization Assay

Objective: To determine the effect of GSK547 on the polarization of macrophages from a pro-tumor (M2) to an anti-tumor (M1) phenotype.

Methodology:

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in appropriate media.

  • Treatment: BMDMs are treated with GSK547 at various concentrations for a specified period (e.g., 24-48 hours). Control groups include vehicle (DMSO) treated cells.

  • Phenotypic Analysis (Flow Cytometry):

    • Cells are harvested and stained with fluorescently-conjugated antibodies against M1 markers (e.g., MHC-II, CD86) and M2 markers (e.g., CD206, Arginase-1).

    • Data is acquired on a flow cytometer and analyzed to quantify the percentage of M1 and M2 polarized cells.

  • Functional Analysis (Cytokine Measurement):

    • Supernatants from the cultured BMDMs are collected.

    • Levels of secreted cytokines are measured using ELISA or multiplex bead array assays for M1 cytokines (TNFα, IFNγ, IL-12) and M2 cytokines (IL-10, TGFβ).

  • Gene Expression Analysis (qPCR):

    • RNA is extracted from the treated BMDMs and reverse-transcribed to cDNA.

    • Quantitative PCR is performed to measure the expression levels of genes associated with M1 (e.g., Nos2, Tnf) and M2 (e.g., Arg1, Mrc1) polarization.

G cluster_Workflow Macrophage Polarization Assay Workflow A Harvest & Culture BMDMs B Treat with GSK547 or Vehicle (Control) A->B C Harvest Cells & Supernatant B->C D Flow Cytometry (Surface Markers) C->D E ELISA / Multiplex (Secreted Cytokines) C->E F qPCR (Gene Expression) C->F

Caption: Workflow for assessing GSK547-induced macrophage polarization.

Orthotopic Pancreatic Cancer Mouse Model

Objective: To evaluate the in vivo efficacy of GSK547, alone and in combination with immunotherapy, on tumor growth and survival.

Methodology:

  • Animal Model: Immunocompetent mice (e.g., C57BL/6) are used. Pancreatic ductal adenocarcinoma (PDA) is induced by orthotopically injecting syngeneic PDA cells (e.g., derived from KPC mice) into the pancreas.

  • Tumor Establishment: Tumors are allowed to establish for a set period (e.g., 7-10 days). Tumor growth can be monitored via non-invasive imaging (e.g., ultrasound or bioluminescence).

  • Treatment Administration:

    • Mice are randomized into treatment groups: Vehicle control, GSK547, checkpoint inhibitor (e.g., anti-PD-1 antibody), and combination therapy.

    • GSK547 is typically administered orally, mixed into the chow (e.g., 100 mg/kg/day), to ensure steady-state drug exposure.[8]

    • Antibodies are administered via intraperitoneal (IP) injection according to established protocols.

  • Efficacy Endpoints:

    • Survival: Mice are monitored daily, and survival is recorded. Kaplan-Meier survival curves are generated.

    • Tumor Burden: At the end of the study, mice are euthanized, and primary tumors are excised and weighed. The incidence and number of metastases (e.g., in the liver) are also quantified.

  • Immunophenotyping:

    • Tumors and spleens are harvested and processed into single-cell suspensions.

    • Flow cytometry is used to analyze the immune cell populations within the tumor microenvironment (e.g., percentage of CD8+ T-cells, regulatory T-cells, and M1/M2 macrophages).

Conclusion and Future Directions

This compound represents a paradigm shift in the therapeutic approach to pancreatic cancer, moving beyond direct tumor targeting to strategically remodeling the immune microenvironment. Its ability to reprogram immunosuppressive macrophages into potent anti-tumor effectors provides a strong rationale for its clinical development, particularly in combination with checkpoint inhibitors. The successor compound, GSK3145095, has advanced to Phase I clinical trials, the results of which are highly anticipated.[6] Future research should focus on identifying predictive biomarkers for response, optimizing combination therapy regimens, and exploring the role of RIPK1 inhibition in other immunologically "cold" tumors. The detailed mechanisms downstream of STAT1, including the roles of the ERK5 and PPAR pathways, warrant further investigation to fully elucidate the immunomodulatory power of RIPK1 inhibition.

References

(Rac)-GSK547: A Deep Dive into its Role as a RIPK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis. Its pivotal role in a variety of inflammatory and neurodegenerative diseases has made it a compelling therapeutic target. This technical guide provides an in-depth analysis of (Rac)-GSK547, a potent and selective inhibitor of RIPK1 kinase. We will explore its mechanism of action, summarize its efficacy through quantitative data, detail key experimental protocols for its evaluation, and visualize its context within the RIPK1 signaling pathway.

Introduction to RIPK1 and Necroptosis

RIPK1 is a serine/threonine kinase that functions as a key molecular switch in cellular fate decisions, particularly in response to stimuli such as Tumor Necrosis Factor-alpha (TNFα).[1][2] Downstream of the TNF receptor 1 (TNFR1), RIPK1 can initiate either pro-survival signals via the NF-κB pathway or trigger programmed cell death through apoptosis or necroptosis.[3][4] Necroptosis is a regulated form of necrosis that, unlike apoptosis, results in the release of cellular contents and can provoke an inflammatory response. The kinase activity of RIPK1 is essential for the induction of necroptosis.[2]

This compound: A Selective RIPK1 Inhibitor

This compound is the racemate of GSK547, a highly selective and potent inhibitor of RIPK1.[5] It binds to an allosteric pocket in the RIPK1 kinase domain, distinct from the ATP-binding site, leading to the inhibition of its kinase activity.[6] This specific mechanism of action allows for the modulation of RIPK1-dependent necroptosis and inflammation while potentially preserving its scaffolding functions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of GSK547

Assay TypeCell LineParameterValueReference
Cell ViabilityL929IC5032 nM[5]
RIPK1 Kinase ActivityIn vitroIC5013 ng/mL[7]

Table 2: In Vivo Pharmacokinetics and Efficacy of GSK547 in Mice

Animal ModelDosing RegimenKey FindingsReference
TNF/zVAD-induced shock0.01, 0.1, 1, and 10 mg/kg (oral)Dose-dependent suppression of shock. 99% RIPK1 inhibition at 1.0 and 10 mg/kg.[7][8]
Pancreatic Ductal Adenocarcinoma100 mg/kg/day (food-based)Doubled survival to 50 days when combined with checkpoint inhibitors.[5][9]
Niemann-Pick disease, type C1Food-basedSignificantly increased mean survival from 62 to 73 days.[10]

Signaling Pathway Visualization

The following diagram illustrates the role of RIPK1 in the TNFR1 signaling pathway and the point of intervention for this compound.

RIPK1_Signaling_Pathway TNFR1 Signaling and GSK547 Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, LUBAC) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Complex_IIa Complex IIa (FADD, Caspase-8) Complex_I->Complex_IIa Deubiquitination Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Deubiquitination NFkB NF-κB Activation (Pro-survival) RIPK1->NFkB Scaffolding function RIPK3 RIPK3 RIPK1->RIPK3 Kinase activity Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis GSK547 This compound GSK547->RIPK1 Inhibition

Caption: TNFR1 signaling pathway and the inhibitory action of this compound on RIPK1 kinase activity.

Experimental Protocols

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro potency of this compound in inhibiting RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the RIPK1 enzyme to the wells and incubate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (e.g., 50 µM final concentration).

  • Incubate for 60 minutes at room temperature.

  • Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • HT-29 cells (or other suitable cell line)

  • Cell culture medium

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot reagents (primary antibody against RIPK1, secondary antibody, etc.)

Procedure:

  • Culture HT-29 cells to 80-90% confluency.

  • Treat cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C. An unheated control (37°C) should be included.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble RIPK1 in the supernatant by Western blotting.

  • The binding of this compound to RIPK1 will increase its thermal stability, resulting in more soluble RIPK1 at higher temperatures compared to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a RIPK1 inhibitor like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for a RIPK1 Inhibitor In_Vitro In Vitro Studies Kinase_Assay Biochemical Kinase Assay (IC50 determination) In_Vitro->Kinase_Assay Cell_Based_Assay Cell-Based Necroptosis Assay (EC50 determination) In_Vitro->Cell_Based_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) In_Vitro->CETSA In_Vivo In Vivo Studies CETSA->In_Vivo Confirmation of Target Engagement PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling In_Vivo->PK_PD Efficacy_Models Disease Efficacy Models (e.g., Pancreatic Cancer, SIRS) In_Vivo->Efficacy_Models PK_PD->Efficacy_Models Dose Selection Toxicity Toxicology Assessment Efficacy_Models->Toxicity Candidate_Selection Lead Candidate Selection Efficacy_Models->Candidate_Selection Toxicity->Candidate_Selection

Caption: A generalized workflow for the preclinical assessment of a RIPK1 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity with demonstrated efficacy in both in vitro and in vivo models of inflammation and cancer. Its mechanism of action, targeting a key node in the necroptosis pathway, makes it a valuable tool for research and a promising scaffold for the development of novel therapeutics for a range of diseases driven by RIPK1-mediated pathology. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other RIPK1 inhibitors.

References

The Discovery and Synthesis of (Rac)-GSK547: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-GSK547 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound was developed as a highly selective and potent inhibitor of RIPK1. The discovery effort was aimed at improving the pharmacokinetic properties of earlier RIPK1 inhibitors.[1] GSK547 was identified as a promising candidate for its ability to modulate macrophage-mediated adaptive immune tolerance, particularly in the context of pancreatic cancer.[2] The core rationale behind its development lies in the therapeutic potential of targeting RIPK1-mediated inflammation and necroptosis in various diseases.[3]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis can be inferred from patents and publications on structurally related pyrazole-piperidine carboxamide RIPK1 inhibitors. The synthesis likely involves a multi-step sequence focusing on the construction of the pyrazoline core, followed by amide coupling to the piperidine-pyrimidine moiety.

A plausible synthetic route would involve the following key transformations:

  • Synthesis of the Pyrazoline Core: Reaction of a substituted hydrazine (B178648) with an α,β-unsaturated ketone or aldehyde to form the dihydropyrazole (pyrazoline) ring. For this compound, this would involve a hydrazine reacting with a chalcone (B49325) derivative bearing the 3,5-difluorophenyl group.

  • Preparation of the Piperidine-Pyrimidine Fragment: This would likely involve the synthesis of the 6-(piperidin-4-yl)pyrimidine-4-carbonitrile intermediate. This can be achieved through various heterocyclic chemistry methods.

  • Amide Coupling: The final step would be the coupling of the pyrazoline carboxylic acid (or an activated derivative) with the piperidine-pyrimidine fragment to form the final amide bond. Standard peptide coupling reagents such as HATU or EDC/HOBt could be employed for this transformation.

Biological Activity and Data Presentation

This compound has demonstrated potent and selective inhibition of RIPK1 kinase activity. Its biological effects have been characterized in various in vitro and in vivo models.

ParameterValueCell Line/ModelReference
RIPK1 IC50 32 nML929 cells (co-treated with TNFα and zVAD)[2]
Kinase Selectivity Selective over a panel of 371 kinases at 10 µMN/A[4]
In Vivo Efficacy (Pancreatic Cancer) Reduced tumor burden and extended survivalOrthotopic PDA mouse model (KPC-derived cells)[2]
In Vivo Dosing (Pancreatic Cancer) 100 mg/kg/day (fed via food-based dosing)Orthotopic PDA mouse model[2]
In Vivo Efficacy (Atherosclerosis) Reduced plasma TNF-α and IL-1βApoESA/SA mouse model[4]

Mechanism of Action and Signaling Pathway

GSK547 is a highly selective RIPK1 inhibitor that binds to an allosteric pocket between the N-terminal and C-terminal domains, distinct from the ATP-binding site.[5] This allosteric inhibition locks the kinase in an inactive conformation. The inhibition of RIPK1 by GSK547 has significant downstream effects on inflammatory and cell death signaling pathways. In the context of tumor-associated macrophages, RIPK1 inhibition leads to their immunogenic reprogramming.[5] This is characterized by the upregulation of STAT1 signaling, which is associated with a pro-inflammatory M1 macrophage phenotype, and the downregulation of signaling pathways linked to the anti-inflammatory M2-like phenotype.[2]

RIPK1_Signaling_Pathway cluster_downstream Downstream Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I recruits RIPK1 RIPK1 Complex_I->RIPK1 activates NFkB NF-κB Activation (Pro-survival) RIPK1->NFkB Complex_IIa Complex IIa (FADD, Caspase-8) RIPK1->Complex_IIa Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) RIPK1->Complex_IIb Macrophage Macrophage RIPK1->Macrophage Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis GSK547 This compound GSK547->RIPK1 inhibits STAT1 STAT1 Upregulation (M1 Phenotype) Macrophage->STAT1 GSK547 promotes Experimental_Workflow start Start cell_culture Cell Seeding (e.g., L929 cells) start->cell_culture pretreatment Pre-treat Cells (30 minutes) cell_culture->pretreatment compound_prep Prepare this compound Serial Dilutions compound_prep->pretreatment induction Induce Necroptosis (TNFα + zVAD) pretreatment->induction incubation Incubate (24 hours) induction->incubation viability_assay Measure Cell Viability (e.g., ATP levels) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis end End data_analysis->end

References

(Rac)-GSK547: A Technical Guide to its Chemical Structure, Properties, and RIPK1-Targeted Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-GSK547 is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its mechanism of action as a modulator of macrophage-mediated immune responses. Detailed summaries of key in vitro and in vivo experimental data are presented, along with synthesized protocols for relevant assays. This guide is intended to serve as a resource for researchers in the fields of oncology, immunology, and drug development who are investigating the therapeutic potential of RIPK1 inhibition.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound belonging to the pyrimidine (B1678525) carbonitrile class. As the racemate, it contains an equal mixture of the (S)- and (R)-enantiomers of GSK547.

PropertyValueReference(s)
IUPAC Name 6-[4-[[(5S)-5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl]-1-piperidinyl]-4-pyrimidinecarbonitrile (for the (S)-enantiomer)[1]
Molecular Formula C₂₀H₁₈F₂N₆O[2][3]
Molecular Weight 396.39 g/mol [2][3]
CAS Number 2226735-55-1 (for the (S)-enantiomer)[1]
Appearance White to off-white solid[4]
Solubility DMSO: ≥ 125 mg/mL (315.35 mM)[2][4]
Storage Powder: -20°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month.[4]
SMILES N#CC1=NC=NC(N2CCC(C(N3N=CCC3C4=CC(F)=CC(F)=C4)=O)CC2)=C1[4]
InChIKey SJVGFKBLUYAEOK-SFHVURJKSA-N (for the (S)-enantiomer)[1]

Mechanism of Action: RIPK1 Inhibition and Immune Modulation

GSK547 is a highly selective and potent inhibitor of RIPK1, a key kinase involved in the regulation of cellular necroptosis and inflammation.[5] The primary mechanism of action of GSK547 involves the inhibition of RIPK1 kinase activity, which in the context of pancreatic cancer, has been shown to disrupt macrophage-mediated adaptive immune tolerance.[5]

By inhibiting RIPK1, GSK547 promotes the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory and immunogenic M1-like phenotype.[6][7] This reprogramming is characterized by the upregulation of STAT1 signaling, a key pathway associated with M1 macrophage activation.[6][7] The shift in macrophage polarization leads to an enhanced anti-tumor immune response, involving the activation of cytotoxic T cells.[8]

GSK547_Mechanism_of_Action cluster_macrophage Tumor-Associated Macrophage (TAM) cluster_t_cell T-Cell Response GSK547 This compound RIPK1 RIPK1 Kinase GSK547->RIPK1 Inhibits STAT1 STAT1 Signaling RIPK1->STAT1 Suppresses M2_phenotype M2-like Phenotype (Immunosuppressive) RIPK1->M2_phenotype Promotes M1_phenotype M1-like Phenotype (Immunogenic) STAT1->M1_phenotype Promotes Antigen_presentation Enhanced Antigen Presentation M1_phenotype->Antigen_presentation T_cell Cytotoxic T-Cell Tumor_cell Pancreatic Tumor Cell T_cell->Tumor_cell Induces Apoptosis Antigen_presentation->T_cell Activates L929_Assay_Workflow A 1. Seed L929 cells in 96-well plate B 2. Pre-treat with This compound (30 min) A->B C 3. Induce necroptosis with TNFα + zVAD B->C D 4. Incubate for 24 hours C->D E 5. Measure cell viability (e.g., CellTiter-Glo) D->E

References

(Rac)-GSK547 Racemate: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Selective RIPK1 Inhibitor for Reprogramming the Tumor Microenvironment

(Rac)-GSK547 is the racemic mixture of GSK547, a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1). [1][2][3][4] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative efficacy, and its impact on key signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals working in oncology and immunology.

Core Mechanism of Action: Targeting RIPK1 Kinase Activity

GSK547 functions as a Type III kinase inhibitor, binding to an allosteric pocket of RIPK1, distinct from the ATP-binding site.[5] This specific binding mode ensures high selectivity for RIPK1.[6][7][8][9] The primary biological effect of GSK547 is the inhibition of RIPK1 kinase activity, which plays a crucial role in regulating inflammatory signaling pathways and programmed cell death, particularly necroptosis.[2][5][10] In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDA), the inhibition of RIPK1 by GSK547 has been shown to counteract macrophage-mediated adaptive immune tolerance.[11][12][13][14][15]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GSK547, the active enantiomer in the this compound racemate.

Parameter Value Assay Conditions Reference
IC50 (RIPK1)31 nMIn vitro kinase assay[6]
IC50 (Cell-based)32 nML929 cells co-treated with TNFα and zVAD[11][15]

Table 1: In Vitro Efficacy of GSK547

Animal Model Dosing Regimen Key Outcomes Reference
Orthotopic PDA mouse model (KPC cells)100 mg/kg/day (in chow)Reduced tumor burden, extended survival, protection against established tumors and liver metastases.[11][13][15][16]

Table 2: In Vivo Efficacy of GSK547

Impact on Cellular Signaling Pathways

GSK547-mediated inhibition of RIPK1 leads to significant alterations in downstream signaling pathways, most notably in macrophages. By blocking RIPK1 kinase activity, GSK547 reprograms tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an immunogenic (M1-like) phenotype.[13][16] This reprogramming is characterized by the upregulation of STAT1 signaling, a key pathway associated with M1 macrophage polarization.[11][13][15][16]

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 RIPK1->TRAF2 STAT1 STAT1 RIPK1->STAT1 leads to cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC TAK1 TAK1 LUBAC->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates GSK547 This compound GSK547->RIPK1 inhibits kinase activity pSTAT1 p-STAT1 STAT1->pSTAT1 phosphorylation pSTAT1_nuc p-STAT1 pSTAT1->pSTAT1_nuc translocates Gene_Expression Gene Expression (Pro-survival, Pro-inflammatory) NFkB_nuc->Gene_Expression M1_Genes M1 Gene Expression (e.g., MHC-II, TNFα, IFNγ) pSTAT1_nuc->M1_Genes

Figure 1: Simplified signaling pathway of RIPK1 and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cell Viability Assay (L929 Cells)

This protocol is used to determine the cellular potency (IC50) of this compound in a necroptosis-induced cell model.[11][15][17][18][19][20][21]

Materials:

  • L929 murine fibrosarcoma cells

  • Complete medium (e.g., DMEM with 10% FBS)

  • Recombinant murine TNFα

  • zVAD-fmk (pan-caspase inhibitor)

  • This compound

  • 96-well microtiter plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed L929 cells in a 96-well plate at a suitable density and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Pre-treat the cells with the different concentrations of this compound for 30 minutes.

  • Induce necroptosis by adding a combination of TNFα and zVAD-fmk to the wells.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Measure cell viability using a luminescence-based ATP assay according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Macrophage Polarization Assay (Bone Marrow-Derived Macrophages)

This protocol outlines the procedure to assess the effect of this compound on macrophage polarization.[13][16][22][23][24][25][26]

Materials:

  • Bone marrow cells isolated from mice

  • Macrophage colony-stimulating factor (M-CSF)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for M1 polarization

  • Interleukin-4 (IL-4) for M2 polarization

  • Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b, anti-MHC-II, anti-CD206)

  • RNA isolation kit and reagents for qRT-PCR

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Differentiate the cells into bone marrow-derived macrophages (BMDMs) by culturing them in the presence of M-CSF for 7 days.

  • Plate the mature BMDMs and treat them with this compound for a specified period.

  • Polarize the macrophages by adding either LPS and IFNγ (for M1) or IL-4 (for M2) to the culture medium.

  • After incubation, harvest the cells for analysis.

  • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 (e.g., MHC-II) and M2 (e.g., CD206) markers and analyze using a flow cytometer.

  • qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the expression of M1- and M2-associated genes (e.g., Tnf, Il6, Nos2 for M1; Arg1, Mrc1 for M2).

Macrophage_Polarization_Workflow BM_Isolation Bone Marrow Isolation BMDM_Differentiation BMDM Differentiation (with M-CSF) BM_Isolation->BMDM_Differentiation GSK547_Treatment This compound Treatment BMDM_Differentiation->GSK547_Treatment Polarization Polarization GSK547_Treatment->Polarization M1_Polarization M1 Polarization (LPS + IFNγ) Polarization->M1_Polarization M2_Polarization M2 Polarization (IL-4) Polarization->M2_Polarization Analysis Analysis M1_Polarization->Analysis M2_Polarization->Analysis Flow_Cytometry Flow Cytometry (Surface Markers) Analysis->Flow_Cytometry qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR

Figure 2: Experimental workflow for assessing macrophage polarization.
Western Blot for STAT1 Signaling

This protocol describes the detection of total and phosphorylated STAT1 to evaluate the activation of this signaling pathway.[3][4][27][28][29]

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-STAT1, anti-phospho-STAT1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-STAT1 or anti-phospho-STAT1) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of total and phosphorylated STAT1.

In Vivo Orthotopic Pancreatic Cancer Model

This protocol provides a general outline for establishing an orthotopic pancreatic cancer model to evaluate the in vivo efficacy of this compound.[1][5][6][11][12]

Materials:

  • Immunocompromised or syngeneic mice

  • Pancreatic cancer cells (e.g., KPC cells)

  • Surgical instruments

  • Anesthesia

  • This compound formulated in chow

  • Calipers for tumor measurement (if applicable)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Anesthetize the mouse.

  • Make a small incision in the abdomen to expose the pancreas.

  • Inject a suspension of pancreatic cancer cells directly into the pancreas.

  • Suture the incision.

  • Allow the tumors to establish for a specified period.

  • Administer this compound mixed in the chow.

  • Monitor tumor growth over time using calipers or bioluminescence imaging.

  • Monitor the survival of the mice.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, flow cytometry of immune cells).

Conclusion

This compound is a potent and selective inhibitor of RIPK1 with promising anti-cancer activity, particularly in pancreatic cancer. Its ability to reprogram the tumor microenvironment by modulating macrophage polarization highlights its potential as an immunotherapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and similar molecules.

References

(Rac)-GSK547: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-GSK547, the racemic form of GSK547, has emerged as a potent and highly selective tool for immunology research.[1][2] This small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) offers researchers a powerful means to investigate the intricate roles of RIPK1-mediated signaling in immune cell function and disease pathogenesis.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in immunological studies, with a focus on macrophage polarization and T-cell activation.

Core Concepts: Mechanism of Action

GSK547 is a highly selective and potent inhibitor of RIPK1.[3] It binds to an allosteric pocket between the N-terminal and C-terminal domains of the RIPK1 kinase, distinct from the ATP-binding site.[5] This binding stabilizes an inactive conformation of the kinase, thereby preventing its downstream signaling activities. RIPK1 is a critical signaling node that regulates cellular processes such as inflammation, apoptosis, and necroptosis.[6][7] By inhibiting RIPK1 kinase activity, GSK547 allows for the dissection of its specific roles in various immune pathways.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the activity and properties of GSK547.

Table 1: In Vitro Potency of GSK547

Cell Line Assay Target IC50 Reference

| L929 cells | Cell Viability Assay | RIPK1-dependent necroptosis | 32 nM |[4] |

Table 2: In Vivo Efficacy and Dosing of GSK547

Animal Model Dosing Regimen Route of Administration Effect Reference
Orthotopic Pancreatic Ductal Adenocarcinoma (PDA) mouse model 100 mg/kg/day Fed via food-based dosing Reduced tumor burden and extended survival [4]
Acute TNF/zVAD shock model 0.1 mg/kg Oral Equivalent to in vitro IC50 [8]
Acute TNF/zVAD shock model 1.0 mg/kg Oral 99% RIPK1 inhibition [8]

| Acute TNF/zVAD shock model | 10 mg/kg | Oral | 99% RIPK1 inhibition |[8] |

Table 3: Pharmacokinetic Properties of GSK547

Species Administration Key Findings Reference

| Mouse | Oral | 400-fold improvement in oral exposure compared to GSK'963. Steady-state concentrations above the L929 IC90 over a 24-hour period can be achieved with in-food dosing. |[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing GSK547 to study immune cell function.

Protocol 1: In Vitro Macrophage Polarization

Objective: To assess the effect of GSK547 on the polarization of bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow cells isolated from mice

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • GSK547 (dissolved in DMSO)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for M1 polarization

  • Interleukin-4 (IL-4) for M2 polarization

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-MHC-II, anti-CD206, anti-TNFα, anti-IL-10)

  • Reagents for qPCR (e.g., RNA isolation kit, reverse transcriptase, primers for M1/M2 markers)

Procedure:

  • BMDM Differentiation: Culture bone marrow cells in the presence of M-CSF (typically 20-50 ng/mL) for 7 days to differentiate them into BMDMs.

  • GSK547 Treatment: Pre-treat the differentiated BMDMs with the desired concentration of GSK547 or vehicle (DMSO) for 18 hours.[5]

  • Macrophage Polarization:

    • M1 Polarization: Stimulate the BMDMs with LPS (e.g., 100 ng/mL) and IFNγ (e.g., 20 ng/mL) for 24 hours.

    • M2 Polarization: Stimulate the BMDMs with IL-4 (e.g., 20 ng/mL) for 24 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 markers (e.g., MHC-II, TNFα) and M2 markers (e.g., CD206, IL-10) to analyze the surface and intracellular protein expression.[3][5]

    • qPCR: Isolate total RNA from the cells, perform reverse transcription to generate cDNA, and then use qPCR to analyze the gene expression of M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1).

Protocol 2: In Vitro T-Cell Activation Assay

Objective: To evaluate the effect of GSK547-treated macrophages on T-cell activation.

Materials:

  • GSK547-treated and control BMDMs (from Protocol 1)

  • Splenic T-cells isolated from mice

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Antigen (e.g., Ovalbumin peptide) if using antigen-specific T-cells

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD25, anti-IFNγ)

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation analysis

Procedure:

  • T-Cell Isolation: Isolate T-cells from the spleen of a mouse using a standard T-cell isolation kit.

  • Co-culture Setup:

    • Plate the GSK547-treated or control BMDMs in a 96-well plate.

    • If using an antigen-specific system, pulse the BMDMs with the specific antigen (e.g., Ova323-339 peptide for CD4+ T-cells).[5]

    • Add the isolated T-cells to the wells containing the BMDMs.

    • Stimulate the co-culture with anti-CD3/CD28 antibodies.

  • Incubation: Incubate the co-culture for 72-96 hours.

  • Analysis:

    • T-Cell Activation Markers: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69 on CD4+ and CD8+ T-cell populations. Analyze by flow cytometry.[5]

    • Cytokine Production: Analyze the supernatant for cytokine production (e.g., IFNγ, TNFα) by ELISA or use intracellular cytokine staining followed by flow cytometry.[5]

    • T-Cell Proliferation: Prior to co-culture, label the T-cells with CFSE. After incubation, analyze the dilution of CFSE by flow cytometry to measure T-cell proliferation.

Protocol 3: In Vivo Pancreatic Cancer Mouse Model

Objective: To assess the in vivo efficacy of GSK547 in a pancreatic ductal adenocarcinoma (PDAC) mouse model.

Materials:

  • KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse-derived tumor cells

  • C57BL/6 mice

  • GSK547 formulated in mouse chow

  • Surgical instruments for orthotopic implantation

  • Calipers for tumor measurement (if subcutaneous) or imaging equipment for orthotopic tumors

Procedure:

  • Tumor Cell Implantation: Orthotopically implant KPC-derived tumor cells into the pancreas of C57BL/6 mice.[5]

  • GSK547 Administration:

    • Prepare mouse chow containing GSK547 at a concentration calculated to deliver a dose of 100 mg/kg/day.[4]

    • Begin feeding the mice with the GSK547-containing chow or control chow on a specified day post-tumor implantation (e.g., day 5 or day 10).[5]

  • Monitoring:

    • Monitor the health and body weight of the mice regularly.

    • Monitor tumor growth using appropriate imaging modalities for orthotopic tumors.

    • Record survival data.

  • Endpoint Analysis:

    • At the end of the study, sacrifice the mice and excise the tumors.

    • Measure tumor weight and volume.

    • Process the tumors for histological analysis or flow cytometric analysis of immune cell infiltration (e.g., macrophages, T-cells).[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the use of this compound.

G cluster_0 RIPK1 Signaling in Macrophages RIPK1 RIPK1 STAT1_inactive STAT1 (inactive) RIPK1->STAT1_inactive suppresses activation of M2_phenotype M2-like Phenotype (CD206, IL-10, TGFβ) RIPK1->M2_phenotype promotes STAT1_active STAT1 (active) STAT1_inactive->STAT1_active activation M1_phenotype M1-like Phenotype (MHC-II, TNFα, IFNγ) STAT1_active->M1_phenotype promotes GSK547 GSK547 GSK547->RIPK1 inhibits

Caption: GSK547 promotes an M1-like macrophage phenotype by inhibiting RIPK1.

G cluster_1 Experimental Workflow: Macrophage Polarization Assay BM_cells Bone Marrow Cells BMDMs Differentiate to BMDMs (M-CSF, 7 days) BM_cells->BMDMs Treatment Treat with GSK547 (18 hours) BMDMs->Treatment Polarization Polarize (M1 or M2 stimuli) (24 hours) Treatment->Polarization Analysis Analyze Phenotype (Flow Cytometry, qPCR) Polarization->Analysis

Caption: Workflow for assessing GSK547's effect on macrophage polarization.

G cluster_2 GSK547-Mediated T-Cell Activation GSK547_Macrophage GSK547-Treated Macrophage (M1-like) T_cell T-Cell GSK547_Macrophage->T_cell activates Activation T-Cell Activation (↑CD25, ↑IFNγ) T_cell->Activation Differentiation Th1/Th17 Differentiation T_cell->Differentiation

Caption: GSK547-treated macrophages enhance T-cell activation and differentiation.

This technical guide provides a comprehensive resource for researchers interested in utilizing this compound to explore the multifaceted roles of RIPK1 in immunology. The provided data, protocols, and visualizations serve as a foundation for designing and executing robust immunological experiments.

References

The Role of RIPK1 in Cell Fate and Inflammation: A Technical Guide to Its Modulation by (Rac)-GSK547

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling, standing at the crossroads of inflammation, cell survival, and programmed cell death pathways, including apoptosis and necroptosis. Its dual function as both a scaffold and a kinase allows it to participate in a complex network of interactions that determine cell fate. Dysregulation of RIPK1 activity is implicated in a variety of human diseases, ranging from inflammatory and autoimmune disorders to neurodegenerative diseases and cancer. This has spurred the development of small molecule inhibitors targeting RIPK1's kinase activity. Among these, (Rac)-GSK547 has been identified as a potent and selective inhibitor. This technical guide provides an in-depth overview of the function of RIPK1, its role in key signaling pathways, and the mechanism by which this compound modulates its activity. We present a compilation of quantitative data, detailed experimental protocols for studying the RIPK1-inhibitor interaction, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to RIPK1: A Master Regulator of Cell Fate

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted protein that plays a pivotal role in cellular responses to a variety of stimuli, including cytokines like tumor necrosis factor (TNF), pathogen-associated molecular patterns (PAMPs), and genotoxic stress.[1] Structurally, RIPK1 is a 76-kDa protein composed of three key domains: an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[2][3] This modular architecture enables RIPK1 to function as both a scaffold, facilitating the assembly of signaling complexes, and as an active kinase, phosphorylating downstream substrates to propagate signals.[1][4]

RIPK1's function is a delicate balance between promoting cell survival and inducing cell death. In its scaffolding role, RIPK1 is essential for the activation of the NF-κB and MAPK pathways, which lead to the transcription of pro-survival and pro-inflammatory genes.[1][3] Conversely, the kinase activity of RIPK1 is a key driver of programmed cell death, including apoptosis and a regulated form of necrosis known as necroptosis.[4][5] The switch between these opposing functions is tightly regulated by post-translational modifications, primarily ubiquitination and phosphorylation.[2]

RIPK1 Signaling Pathways

RIPK1 is a central node in several critical signaling pathways that are initiated by the activation of death receptors and pattern recognition receptors.[5][6]

TNF-Induced Signaling: A Paradigm of RIPK1 Function

The signaling cascade initiated by tumor necrosis factor-alpha (TNF-α) binding to its receptor, TNFR1, is the most well-characterized pathway involving RIPK1. Upon TNF-α stimulation, a membrane-bound signaling complex, known as Complex I, is formed. In this complex, RIPK1 acts as a scaffold, becoming polyubiquitinated, which in turn serves as a platform for the recruitment and activation of the IKK and MAPK kinase complexes, ultimately leading to NF-κB and AP-1 activation and promoting cell survival and inflammation.[4][7]

However, under conditions where components of Complex I are inhibited or absent, or when caspase-8 is inhibited, RIPK1 can transition to form cytosolic cell death-inducing complexes.[8]

  • Apoptosis (Complex IIa/Ripoptosome): In the absence of cIAP1/2, deubiquitinated RIPK1 can associate with FADD and pro-caspase-8 to form Complex IIa, also known as the ripoptosome. This leads to the activation of caspase-8 and the initiation of apoptosis.[8][9] The kinase activity of RIPK1 can also contribute to this apoptotic pathway.[9]

  • Necroptosis (Complex IIb/Necrosome): When caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant. Activated RIPK1 recruits RIPK3 via their respective RHIM domains to form an amyloid-like signaling complex called the necrosome.[4][10] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like pseudokinase (MLKL).[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and lytic cell death known as necroptosis.[4]

G cluster_0 Plasma Membrane cluster_1 Cytosol TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 binds Complex I Complex I TNFR1->Complex I recruits RIPK1_scaffold RIPK1 (Scaffold) Complex I->RIPK1_scaffold activates scaffold function NFkB_MAPK NF-kB & MAPK Activation RIPK1_scaffold->NFkB_MAPK RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase deubiquitination (e.g., CYLD) Survival_Inflammation Cell Survival & Inflammation NFkB_MAPK->Survival_Inflammation Complex IIa Complex IIa (Ripoptosome) RIPK1_kinase->Complex IIa forms with FADD, pro-Caspase-8 Complex IIb Complex IIb (Necrosome) RIPK1_kinase->Complex IIb forms with RIPK3 (Caspase-8 inactive) Caspase8_active Active Caspase-8 Complex IIa->Caspase8_active Apoptosis Apoptosis Caspase8_active->Apoptosis RIPK3 RIPK3 MLKL MLKL Complex IIb->MLKL recruits & phosphorylates pMLKL p-MLKL Necroptosis Necroptosis pMLKL->Necroptosis oligomerizes & translocates G Start Prepare_Reagents Prepare Reagents: - RIPK1 Enzyme - Substrate (MBP) - ATP - Test Compound Start->Prepare_Reagents Dispense_Compound Dispense Test Compound & Controls to Plate Prepare_Reagents->Dispense_Compound Add_Enzyme_Substrate Add RIPK1 Enzyme and Substrate Mix Dispense_Compound->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate_1 Incubate (e.g., 60 min, RT) Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate (e.g., 40 min, RT) Stop_Reaction->Incubate_2 Develop_Signal Develop Signal (Kinase Detection Reagent) Incubate_2->Develop_Signal Incubate_3 Incubate (e.g., 30 min, RT) Develop_Signal->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Luminescence->Analyze_Data End Analyze_Data->End

References

preliminary studies on (Rac)-GSK547 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Efficacy of (Rac)-GSK547

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, the racemic mixture of the potent and highly selective RIPK1 inhibitor GSK547, has demonstrated significant preclinical efficacy, primarily in the context of pancreatic cancer.[1][2] GSK547 operates as a Type III kinase inhibitor, binding to an allosteric pocket on Receptor-Interacting serine/threonine Protein Kinase 1 (RIPK1), thereby preventing its kinase activity.[3] This mechanism is crucial in modulating inflammatory and cell death pathways. Preclinical studies highlight its ability to reprogram the tumor microenvironment in pancreatic ductal adenocarcinoma (PDA) by shifting tumor-associated macrophages (TAMs) towards an immunogenic phenotype, which in turn activates an adaptive anti-tumor immune response.[4] This guide provides a consolidated overview of the key quantitative data, experimental methodologies, and associated cellular pathways from preliminary efficacy studies.

Core Mechanism of Action

GSK547 is a potent and mono-selective inhibitor of RIPK1 kinase. RIPK1 is a critical mediator of cellular stress, regulating inflammation and cell death pathways like necroptosis.[3][5] In the tumor microenvironment of pancreatic cancer, RIPK1 is highly expressed in TAMs, contributing to an immune-tolerant state.[3] By inhibiting RIPK1, GSK547 blocks this immunosuppressive signaling. This leads to the reprogramming of macrophages into an M1-like, immunogenic phenotype, characterized by the upregulation of STAT1 signaling and the expression of MHC-II, TNFα, and IFNγ.[4][6] This shift enhances antigen presentation and activates cytotoxic T cells, transforming the local immune landscape from tolerant to anti-tumoral.[3]

Signaling Pathway Diagram

RIPK1_Inhibition_Pathway cluster_TAM Tumor-Associated Macrophage (TAM) cluster_Inhibition Intervention cluster_Reprogrammed_TAM Reprogrammed Immunogenic Macrophage TNF_R TNF Receptor RIPK1 RIPK1 TNF_R->RIPK1 TNFα binding NFkB_path Pro-tumor NF-κB Signaling RIPK1->NFkB_path Kinase Activity STAT1_path STAT1 Signaling RIPK1->STAT1_path Inhibition enables shift to Immune_Suppression Immune Suppression (e.g., IL-10, TGFβ) NFkB_path->Immune_Suppression GSK547 This compound GSK547->RIPK1 Allosteric Inhibition MHC_II MHC-II STAT1_path->MHC_II IFNy_TNFa IFNγ, TNFα STAT1_path->IFNy_TNFa T_Cell_Activation T-Cell Priming & Activation MHC_II->T_Cell_Activation

Caption: GSK547 inhibits RIPK1 kinase activity in TAMs, blocking immunosuppressive signaling.

Quantitative Efficacy Data

The efficacy of GSK547 has been quantified through various in vitro and in vivo assays. The data below summarizes key findings from these preliminary studies.

Table 1: In Vitro Efficacy of GSK547
Assay TypeCell LineConditionsEndpointResultCitation
Cell ViabilityL929 (mouse fibrosarcoma)Co-treatment with TNFα and zVAD (pan-caspase inhibitor) for 24hCell DeathIC₅₀ = 32 nM[7]
Macrophage ReprogrammingBone Marrow-Derived Macrophages (BMDM)Treatment with GSK547Gene/Protein ExpressionUpregulation of STAT1 signaling, MHC-II, TNFα, IFNγ[7][6]
Macrophage ReprogrammingBone Marrow-Derived Macrophages (BMDM)Treatment with GSK547Gene/Protein ExpressionReduction of STAT3/5/6 signaling, CD206, IL-10, TGFβ[6]
Table 2: In Vivo Efficacy & Pharmacokinetics of GSK547 in Mice
Model TypeDosing RegimenEndpointResultCitation
Orthotopic Pancreatic Ductal Adenocarcinoma (PDA)100 mg/kg/day (in chow)Tumor Burden & SurvivalReduced tumor burden and extended survival[7]
TNF/zVAD-induced Shock1.0 - 10 mg/kg (oral)RIPK1 Activity99% inhibition of RIPK1 activation[8]
Pharmacokinetics10 mg/kg/day (in chow)Plasma ConcentrationAchieved steady-state levels providing 75% to 97% RIPK1 inhibition[8]
Pharmacokinetics0.1 mg/kg (oral)Plasma Concentration11 ng/mL[8]
Pharmacokinetics1.0 mg/kg (oral)Plasma Concentration98 ng/mL[8]
Pharmacokinetics10 mg/kg (oral)Plasma Concentration886 ng/mL[8]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments performed to evaluate GSK547 efficacy.

In Vitro Necroptosis Inhibition Assay

This assay quantifies the ability of GSK547 to inhibit TNF-induced necroptosis in L929 cells, a well-established model for this cell death pathway.

  • Cell Line: L929 mouse fibrosarcoma cells.

  • Protocol:

    • Seed L929 cells in appropriate culture plates and allow them to adhere.

    • Pre-treat cells with varying concentrations of GSK547 (e.g., 0.1 nM to 100,000 nM) for 30 minutes.[7]

    • Induce necroptosis by co-treating the cells with recombinant TNFα and the pan-caspase inhibitor zVAD.fmk.

    • Incubate the cells for 24 hours.

    • Assess cell viability by measuring cellular ATP levels using a commercially available kit (e.g., CellTiter-Glo®).

    • Calculate the IC₅₀ value by plotting the percentage of cell death against the logarithm of GSK547 concentration.

In Vivo Pancreatic Cancer Efficacy Study

This protocol outlines the workflow for assessing the anti-tumor efficacy of GSK547 in a murine orthotopic model of pancreatic cancer.

  • Animal Model: KPC mice (genetically engineered to develop PDA).

  • Tumor Cells: Orthotopic PDA tumor cells derived from KPC mice.

  • Protocol:

    • Implant PDA tumor cells into the pancreas of recipient mice.

    • After allowing tumors to establish, randomize mice into treatment and control groups.

    • Administer GSK547 via a food-based dosing formulation (e.g., 100 mg/kg/day).[7] Control groups receive standard chow or chow with a control compound (e.g., Nec-1s).

    • Monitor animal health and body weight regularly. Treatment can be sustained for 15-50 days.[7]

    • Measure tumor burden at specified endpoints using imaging techniques or by harvesting and weighing tumors post-mortem.

    • Monitor survival rates across all groups over the course of the study.

Experimental Workflow Diagram

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (15-50 days) cluster_analysis Endpoint Analysis start Implant KPC-derived PDA cells into pancreas of mice establish Allow tumors to establish start->establish randomize Randomize mice into groups establish->randomize treat_gsk Treatment Group: GSK547 in chow (100 mg/kg/day) randomize->treat_gsk treat_ctrl Control Group: Standard chow randomize->treat_ctrl monitor Monitor health & body weight treat_gsk->monitor treat_ctrl->monitor measure_tumor Measure tumor burden monitor->measure_tumor measure_survival Monitor survival monitor->measure_survival result Reduced Tumor Burden Extended Survival measure_tumor->result measure_survival->result

Caption: Workflow for the in vivo evaluation of GSK547 in an orthotopic PDA mouse model.

Conclusion and Future Directions

The preliminary data on this compound strongly support its role as a potent RIPK1 inhibitor with significant therapeutic potential in pancreatic cancer. Its novel mechanism, which involves reprogramming the immune microenvironment rather than direct cytotoxicity, marks it as a promising candidate for immunotherapy, potentially in combination with checkpoint inhibitors.[9] While initial studies in pancreatic cancer are encouraging, some preclinical data suggests that long-term RIPK1 inhibition could have pro-atherosclerotic effects, indicating the need for careful evaluation of its long-term safety profile and context-dependent efficacy.[5] Future research should focus on elucidating the full spectrum of its immunological effects, optimizing dosing strategies for chronic administration, and identifying patient populations most likely to respond to this innovative therapeutic approach.

References

Methodological & Application

(Rac)-GSK547 In Vitro Assay Handbook: Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GSK547 is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis. Its inhibition is a promising therapeutic strategy for a range of inflammatory diseases and certain cancers. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including a direct enzymatic assay, a cell-based necroptosis assay, a target engagement assay, and a downstream signaling pathway analysis.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various assays.

Assay TypeTarget/Cell LineKey ReagentsParameterValueReference
Cell-Based Necroptosis AssayL929 cellsTNFα, zVAD-fmkIC5032 nM[1]
RIPK1 Kinase Assay (Biochemical)Recombinant Human RIPK1ATP, Myelin Basic ProteinIC50Data not available for this compound. For reference, GSK2982772 (a similar RIPK1 inhibitor) has an IC50 of 10.2 nM (10 µM ATP).[2]

Signaling Pathway

This compound inhibits the kinase activity of RIPK1, which plays a central role in the Tumor Necrosis Factor (TNF) signaling pathway. Upon TNFα binding to its receptor (TNFR1), a signaling complex is formed that can lead to either cell survival via NF-κB activation or cell death. In the presence of caspase inhibitors (like zVAD-fmk), RIPK1 and RIPK3 are phosphorylated, leading to the formation of the necrosome complex and subsequent execution of necroptotic cell death via MLKL phosphorylation and plasma membrane rupture. This compound blocks the autophosphorylation of RIPK1, thereby inhibiting necrosome formation and necroptosis.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds Complex I Complex I TNFR1->Complex I Activates RIPK1 RIPK1 Complex I->RIPK1 Caspase-8 Caspase-8 Complex I->Caspase-8 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome p-MLKL p-MLKL Necrosome->p-MLKL Necroptosis Necroptosis p-MLKL->Necroptosis Induces Apoptosis Apoptosis Caspase-8->Apoptosis Induces zVAD-fmk zVAD-fmk zVAD-fmk->Caspase-8 Inhibits This compound This compound This compound->RIPK1 Inhibits Kinase Activity

RIPK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

RIPK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of recombinant human RIPK1 by quantifying the amount of ADP produced in the enzymatic reaction.

Workflow:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Reagents: - RIPK1 Enzyme - Substrate (MBP) - ATP - this compound Dilutions B Incubate RIPK1, Substrate, and this compound A->B C Initiate reaction by adding ATP B->C D Incubate for 60 min at RT C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Incubate for 40 min at RT E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate for 30-60 min at RT G->H I Measure Luminescence H->I

ADP-Glo™ RIPK1 Kinase Assay Workflow.

Materials:

  • Recombinant Human RIPK1 (amino acids 1-327)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • 96-well or 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 5 µL of the compound dilutions to the assay plate.

  • Add 5 µL of a solution containing RIPK1 enzyme and MBP substrate to each well.

  • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for RIPK1 if known (e.g., 10 µM).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Necroptosis Assay in L929 Cells

This assay evaluates the ability of this compound to protect L929 murine fibrosarcoma cells from necroptosis induced by TNFα in the presence of the pan-caspase inhibitor zVAD-fmk.

Workflow:

Necroptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability Viability Measurement A Seed L929 cells in a 96-well plate and incubate overnight B Pre-treat cells with serial dilutions of this compound for 30 min A->B C Add TNFα and zVAD-fmk to induce necroptosis B->C D Incubate for 24 hours C->D E Add CellTiter-Glo® Reagent D->E F Incubate for 10 min at RT E->F G Measure Luminescence F->G

L929 Necroptosis Assay Workflow.

Materials:

  • L929 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Recombinant murine TNFα

  • zVAD-fmk (pan-caspase inhibitor)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed L929 cells in a 96-well plate at a density of ~30,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the this compound dilutions for 30 minutes.

  • Induce necroptosis by adding a combination of TNFα (e.g., 10-100 ng/mL final concentration) and zVAD-fmk (e.g., 20 µM final concentration).

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature.

  • Measure cell viability using the CellTiter-Glo® assay by adding the reagent according to the manufacturer's instructions.

  • Measure luminescence with a plate reader.

  • Calculate the percent protection from cell death for each concentration of this compound and determine the IC50 value.[1]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis A Treat cells (e.g., HT-29) with This compound or vehicle (DMSO) B Incubate to allow compound entry A->B C Aliquot cell suspension into PCR tubes B->C D Heat aliquots across a temperature gradient C->D E Lyse cells (e.g., freeze-thaw) D->E F Separate soluble and aggregated proteins by centrifugation E->F G Quantify soluble RIPK1 by Western Blot F->G H Plot melt curves to determine thermal shift G->H

Cellular Thermal Shift Assay (CETSA) Workflow.

Materials:

  • HT-29 or other suitable cell line expressing RIPK1

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-RIPK1, HRP-conjugated secondary antibody

  • Reagents for Western blotting

Procedure:

  • Melt Curve: a. Treat cells with a fixed concentration of this compound or vehicle for 1 hour. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling. d. Lyse the cells by freeze-thaw cycles. e. Centrifuge to pellet aggregated proteins. f. Analyze the amount of soluble RIPK1 in the supernatant by Western blot. g. Plot the amount of soluble RIPK1 as a function of temperature to generate melt curves and determine the shift in melting temperature induced by the compound.

  • Isothermal Dose-Response: a. Treat cells with a serial dilution of this compound for 1 hour. b. Heat all samples at a single, optimized temperature (determined from the melt curve, e.g., the temperature at which ~50% of RIPK1 aggregates in the vehicle-treated sample). c. Lyse the cells and analyze the amount of soluble RIPK1 by Western blot. d. Plot the amount of soluble RIPK1 as a function of compound concentration to determine the EC50 for target engagement.

Western Blot for Downstream Signaling (p-STAT1)

This assay can be used to assess the functional consequences of RIPK1 inhibition on macrophage polarization, as indicated by changes in STAT1 phosphorylation.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • This compound

  • LPS or other stimuli

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1, HRP-conjugated secondary antibody

  • Reagents for Western blotting

Procedure:

  • Culture BMDMs and treat with this compound for a specified time (e.g., 30 minutes).

  • Stimulate the cells with an appropriate agonist (e.g., LPS) to induce STAT1 phosphorylation.

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with an antibody for total STAT1 and a loading control (e.g., GAPDH) to ensure equal protein loading and to determine the relative change in phosphorylation.

References

Application Notes and Protocols for Preparing (Rac)-GSK547 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Rac)-GSK547 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its application in research, particularly in studies related to pancreatic cancer and macrophage-mediated immune tolerance, necessitates the accurate preparation of stock solutions for consistent and reproducible experimental results.[1][2][3][4] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's high solubility in it.[1][2][3][5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₁₈F₂N₆O[1][4]
Molecular Weight396.39 g/mol [1][4]
CAS Number2226735-55-1[1][3]
AppearanceWhite to off-white solid[5]

Table 2: Solubility of this compound in DMSO

VendorReported SolubilityMolar Concentration (Approx.)Notes
Selleck Chemicals29 mg/mL73.16 mMUse fresh, moisture-free DMSO.[1]
MedchemExpress≥ 125 mg/mL≥ 315.35 mMUltrasonic assistance may be needed.[2][4][5]
TargetMol125 mg/mL315.35 mMSonication is recommended.[3]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 3 years[1][3]
DMSO Stock Solution-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][2][3]
-20°CUp to 1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.96 mg of the compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 396.39 g/mol

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (g) = M x MW x V = 0.01 mol/L x 396.39 g/mol x 0.001 L = 0.0039639 g = 3.96 mg

  • Dissolution:

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed this compound. For 3.96 mg, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particulates are present, sonicate the solution in a water bath for 5-10 minutes.[2][3] Gentle warming (up to 37°C) can also aid dissolution, but avoid excessive heat.[6]

  • Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[2][6][7]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][3]

Safety Precautions:
  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound and DMSO.

  • Handle DMSO in a well-ventilated area or a chemical fume hood, as it can facilitate the absorption of substances through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Visualizations

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate (if needed) inspect->sonicate Particulates Present aliquot Aliquot into Single-Use Tubes inspect->aliquot Fully Dissolved sonicate->inspect store Store at -80°C or -20°C aliquot->store G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 activates Necroptosis Necroptosis RIPK1->Necroptosis Apoptosis Apoptosis RIPK1->Apoptosis NFkB NF-κB Signaling RIPK1->NFkB Macrophage Macrophage Differentiation RIPK1->Macrophage GSK547 This compound GSK547->RIPK1 inhibits STAT1 STAT1 Signaling (M1 Programming) STAT3_5_6 STAT3/5/6 Signaling (M2 Programming) Macrophage->STAT1 upregulates Macrophage->STAT3_5_6 downregulates

References

Application Notes and Protocols: (Rac)-GSK547 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GSK547 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular necroptosis, a form of programmed necrosis, and also plays a significant role in inflammatory signaling pathways. As a key regulator of cell death and inflammation, RIPK1 has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and certain cancers. This compound, as a tool compound, is invaluable for studying the cellular functions of RIPK1 and for preclinical assessment of RIPK1 inhibition.

These application notes provide a summary of the effective concentrations of this compound in various cell culture models, detailed protocols for key in vitro assays, and an overview of the signaling pathways involved.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and whether the target is of human or murine origin. This compound has been shown to be substantially more potent against human RIPK1 than murine RIPK1.

Cell LineCell TypeSpeciesAssayEffective Concentration (IC50)Reference
L929FibrosarcomaMurineInhibition of TNFα/zVAD-induced necroptosis32 nM[1]
L929FibrosarcomaMurineInhibition of necrotic cell death1.3 µM
U937MonocyteHumanInhibition of necrotic cell death6.3 nM
Bone Marrow-Derived Macrophages (BMDMs)MacrophageMurineInhibition of cell death and MLKL/RIPK3 phosphorylationEffective at 0.1 µM (100 nM)
Bone Marrow-Derived Macrophages (BMDMs)MacrophageMurineUpregulation of STAT1 signalingConcentration not specified, but effective[1]

Signaling Pathway

This compound targets RIPK1, a key kinase in the necroptosis and inflammation signaling cascades. The diagram below illustrates the central role of RIPK1 and the inhibitory action of this compound.

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I recruits NFkB NF-κB Activation (Inflammation, Survival) Complex_I->NFkB Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase8 Caspase-8 Complex_IIa->Caspase8 activates Apoptosis Apoptosis RIPK1 RIPK1 Complex_IIb->RIPK1 Necroptosis Necroptosis RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (oligomerization, membrane disruption) MLKL->pMLKL pMLKL->Necroptosis GSK547 This compound GSK547->RIPK1 inhibits kinase activity zVAD z-VAD-fmk zVAD->Caspase8 inhibits Caspase8->Apoptosis Caspase8->RIPK1 cleaves/inactivates Caspase8->RIPK3 cleaves/inactivates Necroptosis_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Seed L929 cells in a 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Pretreat Pre-treat with this compound (30 minutes) Induce Induce necroptosis with TNFα + z-VAD-fmk Pretreat->Induce Incubate2 Incubate for 24 hours Induce->Incubate2 Equilibrate Equilibrate plate to room temperature Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Measure Measure luminescence Add_CTG->Measure

References

Application Notes and Protocols for (Rac)-GSK547 Treatment of Bone Marrow-Derived Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-GSK547 is a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical mediator of cellular processes such as inflammation and programmed cell death. In the context of immunology, particularly concerning macrophages, RIPK1 signaling has been shown to influence their polarization and function.[4] These application notes provide a comprehensive overview of the treatment of bone marrow-derived macrophages (BMDMs) with this compound, including its effects on macrophage polarization, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

This compound functions by binding to an allosteric pocket of RIPK1, thereby inhibiting its kinase activity.[2] In bone marrow-derived macrophages, the inhibition of RIPK1 by GSK547 leads to a phenotypic shift towards a pro-inflammatory, immunogenic M1-like phenotype. This is characterized by the upregulation of M1 markers and the downregulation of M2 markers. This reprogramming of macrophage function is, at least in part, mediated by the modulation of Signal Transducer and Activator of Transcription (STAT) signaling pathways. Specifically, GSK547 treatment upregulates STAT1 signaling, which is associated with M1 polarization, while concurrently reducing the signaling of STAT3, STAT5, and STAT6, which are linked to the anti-inflammatory M2-like phenotype.[3]

Data Presentation

The treatment of BMDMs with this compound results in a significant shift in their expression profile from an anti-inflammatory M2 phenotype towards a pro-inflammatory M1 phenotype. The following tables summarize the quantitative changes in key M1 and M2 markers following treatment.

Table 1: Effect of this compound on the Expression of M1 and M2 Markers in BMDMs

MarkerMarker TypeEffect of this compound TreatmentReference
MHC-IIM1Upregulation[3][4]
TNFαM1Upregulation[3][4]
IFNγM1Upregulation[3][4]
CD206M2Downregulation[3][4]
IL-10M2Downregulation[3][4]
TGF-βM2Downregulation[3][4]

Table 2: Modulation of STAT Signaling Pathways in BMDMs by this compound

Signaling ProteinEffect of this compound TreatmentImplication for Macrophage PolarizationReference
STAT1Upregulation of signalingPromotion of M1 phenotype[3]
STAT3Reduction of signalingInhibition of M2 phenotype[3]
STAT5Reduction of signalingInhibition of M2 phenotype[3]
STAT6Reduction of signalingInhibition of M2 phenotype[3]

Experimental Protocols

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.

Materials:

  • 6-8 week old mice (e.g., C57BL/6)

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • L929-conditioned medium or recombinant murine M-CSF

  • Sterile syringes (10 mL) and needles (25G)

  • Sterile petri dishes and cell culture flasks/plates

  • Cell strainer (70 µm)

  • Centrifuge

Procedure:

  • Euthanize the mouse according to approved institutional protocols.

  • Sterilize the mouse by spraying with 70% ethanol.

  • Aseptically dissect the femurs and tibias from both hind legs.

  • Remove the surrounding muscle and tissue from the bones.

  • In a sterile tissue culture hood, cut the ends of the bones.

  • Flush the bone marrow from the bones using a 10 mL syringe with a 25G needle filled with sterile PBS or RPMI-1640.

  • Collect the bone marrow suspension in a sterile 50 mL conical tube.

  • Create a single-cell suspension by gently passing the marrow through the syringe and needle multiple times.

  • Filter the cell suspension through a 70 µm cell strainer to remove any debris.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in BMDM culture medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant murine M-CSF).

  • Plate the cells in non-tissue culture treated petri dishes.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages.

  • On day 4, add fresh BMDM culture medium to the plates.

  • On day 7, the differentiated BMDMs are ready for treatment.

Protocol 2: Treatment of BMDMs with this compound

This protocol outlines the procedure for treating the cultured BMDMs with this compound.

Materials:

  • Differentiated BMDMs (from Protocol 1)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • BMDM culture medium

  • Sterile microcentrifuge tubes

  • Cell culture plates

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • On the day of the experiment, harvest the differentiated BMDMs by gently scraping or using a cell lifter.

  • Count the cells and seed them into appropriate cell culture plates (e.g., 6-well or 24-well plates) at the desired density in fresh BMDM culture medium. Allow the cells to adhere for at least 4 hours.

  • Prepare working solutions of this compound by diluting the stock solution in BMDM culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. A common starting point is a range from 10 nM to 1 µM.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of GSK547 used.

  • Remove the medium from the plated BMDMs and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period. An incubation time of 18-24 hours is often used to observe changes in macrophage polarization markers.[5]

  • After incubation, the cells can be harvested for downstream analysis, such as flow cytometry, qPCR, or western blotting, to assess the expression of M1/M2 markers and the phosphorylation status of STAT proteins.

Visualizations

Signaling_Pathway Signaling Pathway of this compound in BMDMs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RIPK1 RIPK1 Receptor->RIPK1 Activates STAT1 STAT1 RIPK1->STAT1 Indirectly Activates STAT3 STAT3 RIPK1->STAT3 Indirectly Activates STAT5 STAT5 RIPK1->STAT5 Indirectly Activates STAT6 STAT6 RIPK1->STAT6 Indirectly Activates GSK547 This compound GSK547->RIPK1 Inhibits p-STAT1 p-STAT1 STAT1->p-STAT1 Phosphorylation M1_Genes M1 Gene Expression (e.g., MHC-II, TNFα) p-STAT1->M1_Genes Promotes p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation p-STAT5 p-STAT5 STAT5->p-STAT5 Phosphorylation p-STAT6 p-STAT6 STAT6->p-STAT6 Phosphorylation M2_Genes M2 Gene Expression (e.g., CD206, IL-10) p-STAT3->M2_Genes Promotes p-STAT5->M2_Genes Promotes p-STAT6->M2_Genes Promotes

Caption: this compound inhibits RIPK1, modulating STAT signaling to promote an M1 macrophage phenotype.

Experimental_Workflow Experimental Workflow for this compound Treatment of BMDMs cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis BM_Isolation 1. Isolate Bone Marrow from Mouse Femurs & Tibias Cell_Culture 2. Culture Cells with M-CSF for 7 Days BM_Isolation->Cell_Culture BMDM_Differentiation 3. Differentiated BMDMs Cell_Culture->BMDM_Differentiation Seeding 4. Seed Differentiated BMDMs into Culture Plates BMDM_Differentiation->Seeding GSK547_Treatment 5. Treat with this compound (18-24 hours) Seeding->GSK547_Treatment Harvest 6. Harvest Cells GSK547_Treatment->Harvest Analysis_Methods 7. Downstream Analysis: - Flow Cytometry (M1/M2 Markers) - qPCR (Gene Expression) - Western Blot (STAT Phosphorylation) Harvest->Analysis_Methods

Caption: Workflow for BMDM isolation, differentiation, this compound treatment, and subsequent analysis.

References

Application Notes and Protocols for In Vivo Administration of (Rac)-GSK547 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-GSK547 is a potent and highly selective, allosteric inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical kinase involved in regulating cellular pathways of inflammation and programmed cell death, including apoptosis and necroptosis.[1][3] Due to its role in these fundamental processes, inhibition of RIPK1 with GSK547 has been investigated as a therapeutic strategy in various preclinical mouse models, particularly for conditions involving significant inflammatory or cell death components, such as pancreatic cancer and colitis.[1][4] These notes provide an overview of its application and detailed protocols for its use in vivo.

Mechanism of Action

GSK547 functions by binding to an allosteric pocket on RIPK1, effectively inhibiting its kinase activity.[1] This intervention blocks downstream signaling cascades that promote inflammation and necroptotic cell death. In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDA), GSK547 has been shown to induce an immunogenic reprogramming of tumor-associated macrophages.[1][2] This shift leads to the activation of adaptive immunity, characterized by the enhanced differentiation of Th1/Th17 helper T cells and activation of cytotoxic CD8+ T cells, ultimately resulting in tumor suppression.[1]

Ripk1_Signaling_Pathway cluster_membrane Cell Membrane TNFR1 TNFR1 RIPK1 RIPK1 Kinase TNFR1->RIPK1 TNFa TNFα TNFa->TNFR1 NFkB NF-κB Activation (Inflammation, Survival) RIPK1->NFkB promotes Casp8 Caspase-8 (Apoptosis) RIPK1->Casp8 promotes Necroptosis RIPK3/MLKL (Necroptosis) RIPK1->Necroptosis promotes GSK547 This compound GSK547->RIPK1 inhibits Immuno_Oncology_Pathway PDA Pancreatic Tumor (High RIPK1 in TAMs) TAMs Immunogenic Macrophage Reprogramming GSK547 This compound GSK547->TAMs drives TCells Activation of: • Th1/Th17 CD4+ T cells • Cytotoxic CD8+ T cells TAMs->TCells leads to Outcome Tumor Growth Inhibition TCells->Outcome results in Colitis_Workflow Start Start Inject 1. Induce Colitis: Inject CD4+CD45RBhigh T cells into SCID mice Start->Inject Monitor1 2. Monitor Disease Onset (Body weight, Endoscopy) for 3 weeks Inject->Monitor1 Group 3. Randomize Mice into Vehicle and GSK547 Groups Monitor1->Group Treat 4. Administer GSK547 (50 mg/kg) or Vehicle via Oral Gavage (Twice Daily) Group->Treat Monitor2 5. In-Life Monitoring (Weight, Clinical Scores) Treat->Monitor2 Endpoint 6. Endpoint Analysis (Day 35): Colon metrics, Histology, Cytokine levels Monitor2->Endpoint at termination End End Endpoint->End Pancreatic_Cancer_Workflow Start Start Implant 1. Orthotopically Implant KPC Tumor Cells into Pancreas Start->Implant Establish 2. Allow Tumor Establishment (e.g., 7-10 days) Implant->Establish Group 3. Randomize Mice into Control and Treatment Groups Establish->Group Treat 4. Administer GSK547 (~100 mg/kg/day) via Food-Based Dosing Group->Treat Monitor 5. Monitor Tumor Growth and Animal Survival Treat->Monitor Endpoint 6. Endpoint Analysis: Tumor Weight, Histology, Immune Profiling Monitor->Endpoint at termination End End Endpoint->End

References

Application Notes and Protocols for (Rac)-GSK547 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GSK547 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death. As the racemate of the highly selective GSK547, this compound serves as an invaluable tool for studying the role of RIPK1-mediated cell death in various physiological and pathological contexts. These application notes provide detailed protocols for utilizing this compound in cell viability assays to assess its inhibitory effects on necroptosis.

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of RIPK1. In the necroptosis pathway, upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα) in the presence of a caspase inhibitor (e.g., zVAD-fmk), RIPK1 is activated and forms a complex with RIPK3. This complex, known as the necrosome, leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL). Activated MLKL translocates to the plasma membrane, causing membrane disruption and subsequent cell death. By inhibiting RIPK1, this compound effectively blocks the formation of the active necrosome and the downstream events leading to necroptotic cell death.

Data Presentation

The inhibitory activity of RIPK1 inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell-based assays. The following tables summarize the reported potency of GSK547 and a related RIPK1 inhibitor in different cell lines and assay formats.

CompoundCell LineAssay PrincipleNecroptosis InducersIC50/EC50Citation
GSK547L929 (murine fibrosarcoma)Cell Viability (CellTiter-Glo)TNFα + zVAD-fmk32 nM[1]
GSK547L929 (mouse fibrosarcoma)Necrotic DeathNot Specified1.3 µM[2]
Related RIPK1 InhibitorU937 (human monocytic)Cell ViabilityNot Specified6.3 nM[2]
Related RIPK1 InhibitorPrimary Human NeutrophilsATP LevelsTNFα + QVD-Oph + SMAC mimetic1.6 nM[2]
Related RIPK1 InhibitorPrimary Human NeutrophilsLDH ReleaseTNFα + QVD-Oph + SMAC mimetic0.5 nM[2]

Note on Potency: A significant difference in potency has been observed for RIPK1 inhibitors against primate and non-primate RIPK1. For instance, one study reported that a related inhibitor was over 380-fold less potent against non-primate RIPK1 in biochemical assays and showed a 340-fold reduction in cellular potency in mouse L929 cells compared to human U937 cells[2]. This should be a key consideration when selecting cell models for screening and validation.

Experimental Protocols

This section provides a detailed protocol for a cell viability assay to determine the potency of this compound in inhibiting necroptosis in L929 cells. The protocol is based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability.

Protocol: Determination of this compound Potency in a Necroptosis Cell Viability Assay

Materials:

  • This compound

  • L929 murine fibrosarcoma cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant murine Tumor Necrosis Factor-alpha (TNFα)

  • zVAD-fmk (pan-caspase inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Culture:

    • Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Harvest L929 cells using Trypsin-EDTA and resuspend in fresh medium.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, clear-bottom plate.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment and Necroptosis Induction:

    • Carefully remove the medium from the wells.

    • Add 50 µL of medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

    • Pre-incubate the cells with the compound for 30 minutes at 37°C.

    • Prepare a 2X necroptosis induction solution containing TNFα (final concentration 10 ng/mL) and zVAD-fmk (final concentration 20 µM) in cell culture medium.

    • Add 50 µL of the 2X necroptosis induction solution to all wells except for the untreated control wells (add 50 µL of medium instead).

    • The final volume in each well should be 100 µL.

    • Incubate the plate for 24 hours at 37°C.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

    • Normalize the data by setting the luminescence of the untreated control wells to 100% viability and the luminescence of the wells with necroptosis inducers but no inhibitor to 0% viability.

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of Necroptosis Inhibition by this compound

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (activated) MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis induces GSK547 This compound GSK547->RIPK1 inhibits Caspase8 Caspase-8 Inhibition (e.g., zVAD-fmk) Caspase8->RIPK1

Caption: Inhibition of the necroptosis signaling pathway by this compound.

Experimental Workflow for Cell Viability Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed L929 cells in 96-well plate Prepare_Compound Prepare serial dilutions of this compound Pre_incubation Pre-incubate cells with this compound (30 min) Prepare_Compound->Pre_incubation Induce_Necroptosis Add TNFα and zVAD-fmk Pre_incubation->Induce_Necroptosis Incubate Incubate for 24 hours Induce_Necroptosis->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Normalize data and plot dose-response curve Measure_Luminescence->Analyze_Data Calculate_IC50 Calculate IC50 value Analyze_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for Western Blot Detection of p-RIPK1 Following (Rac)-GSK547 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the efficacy of the RIPK1 inhibitor, (Rac)-GSK547, by monitoring the phosphorylation status of Receptor-Interacting Protein Kinase 1 (RIPK1) using Western blotting. Phosphorylation of RIPK1 at key serine residues, such as Ser166, is a critical activation step in the necroptosis signaling pathway.[1] this compound is a potent and highly selective allosteric inhibitor of RIPK1 that has been shown to block its kinase activity.[2] Therefore, a reduction in the p-RIPK1 signal upon treatment with this compound is an indicator of target engagement and pathway inhibition.

The following protocols and data have been synthesized from established methodologies to provide a comprehensive guide for researchers.

Signaling Pathway of Necroptosis and Inhibition by this compound

The diagram below illustrates the canonical necroptosis signaling pathway initiated by TNF-α and the point of inhibition by this compound. Upon TNF-α stimulation, in the absence of caspase-8 activity, RIPK1 is recruited to the TNFR1 signaling complex and becomes auto-phosphorylated. This leads to the recruitment and phosphorylation of RIPK3, and subsequently, the phosphorylation of MLKL, which executes necroptotic cell death. This compound inhibits the kinase activity of RIPK1, thereby preventing the downstream phosphorylation events and blocking necroptosis.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I TNFa TNF-α TNFa->TNFR1 RIPK1 RIPK1 Complex_I->RIPK1 pRIPK1 p-RIPK1 (Active) RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 Recruits & Phosphorylates pRIPK3 p-RIPK3 (Active) RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerizes) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis GSK547 This compound GSK547->pRIPK1 Inhibits

Caption: RIPK1 signaling pathway and this compound inhibition.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and may require optimization for specific cell lines. Cell lines such as HT-29 (human colon adenocarcinoma) and L929 (mouse fibrosarcoma) are commonly used to study necroptosis.

Materials:

  • HT-29 or L929 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (solubilized in DMSO)[3]

  • TNF-α (human or mouse, as appropriate)

  • Caspase inhibitor (e.g., z-VAD-fmk) or SMAC mimetic (e.g., SM-164)

  • Phosphate-buffered saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with the desired concentrations of this compound for 30 minutes to 2 hours. A dose-response experiment is recommended (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.

  • Induce necroptosis by adding a combination of TNF-α and a caspase inhibitor or SMAC mimetic. For example:

    • For HT-29 cells: Treat with 50 ng/mL human TNF-α, 200 nM SM-164, and 50 µM z-VAD-fmk for 5 hours.[4]

    • For L929 cells: Treat with 20 ng/mL mouse TNF-α and 20 µM z-VAD-fmk for 2 hours.[5]

  • Include the following controls:

    • Untreated cells

    • Cells treated with TNF-α/z-VAD-fmk/SM-164 only

    • Cells treated with this compound only

  • After the incubation period, proceed immediately to cell lysis.

Cell Lysis and Protein Quantification

Materials:

  • Ice-cold PBS

  • Ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA protein assay kit

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-150 µL for a 6-well plate).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[6]

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit.

Western Blotting

Materials:

  • Laemmli sample buffer (4x or 6x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Normalize protein samples to the same concentration with RIPA buffer and add Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.[6]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel to achieve adequate protein separation.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended antibodies and dilutions are in Table 1.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total RIPK1 and a loading control like GAPDH or β-actin.

Data Presentation

The following table summarizes recommended starting concentrations and dilutions for the key reagents in this protocol. Optimization may be necessary for specific experimental conditions and cell lines.

Reagent Species Phospho-Site Recommended Dilution/Concentration Vendor (Cat. No.) Reference
Primary Antibodies
p-RIPK1HumanSer3201:1000Cell Signaling Technology (#58274)[7]
p-RIPK1HumanSer1611:5000Proteintech (66854-1-IG)[8][9]
p-RIPK1MouseSer1661:500-1:2000Novus Biologicals (NBP3-06877)[10]
p-RIPK1MouseSer1661:1000Cell Signaling Technology (#31122)[5]
Total RIPK1Human/Mouse-1:1000Cell Signaling Technology (#3493)[11]
β-ActinHuman/Mouse-1:1000Cell Signaling Technology (#8457)[5]
GAPDHHuman/Mouse-VariesMultiple[1][9]
Compounds
This compound--0.1 - 10 µMMedchemExpress, Selleck Chemicals[12][13]
TNF-α (human)--20-50 ng/mLPeproTech (HZ-1014), CST (#8902)[1][4][7]
TNF-α (mouse)--20 ng/mLCell Signaling Technology (#4698)[5]
z-VAD-fmk--20-50 µMMultiple[4][5]
SM-164--100-200 nMMultiple[4][5]

Experimental Workflow Visualization

The following diagram outlines the key steps of the experimental workflow.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis Seed_Cells 1. Seed Cells (e.g., HT-29) Pretreat 2. Pre-treat with this compound (or Vehicle) Seed_Cells->Pretreat Induce 3. Induce Necroptosis (TNF-α + z-VAD/SM-164) Pretreat->Induce Wash_Lyse 4. Wash & Lyse Cells (RIPA Buffer) Induce->Wash_Lyse Quantify 5. Quantify Protein (BCA Assay) Wash_Lyse->Quantify Prepare_Samples 6. Prepare Samples (Laemmli Buffer & Heat) Quantify->Prepare_Samples SDS_PAGE 7. SDS-PAGE Prepare_Samples->SDS_PAGE Transfer 8. Transfer to Membrane SDS_PAGE->Transfer Block 9. Blocking Transfer->Block Primary_Ab 10. Primary Antibody Incubation (Anti-p-RIPK1) Block->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect 12. ECL Detection Secondary_Ab->Detect Analyze 13. Analyze & Re-probe (Total RIPK1, Loading Control) Detect->Analyze

Caption: Western blot workflow for p-RIPK1 detection.

References

Application Note: Flow Cytometry Analysis of Macrophage Polarization Modulated by GSK547

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and immunity.[1] They can adopt distinct functional phenotypes, broadly categorized as the pro-inflammatory M1 (classically activated) and the anti-inflammatory M2 (alternatively activated) macrophages, in response to microenvironmental cues.[2][3] M1 macrophages are involved in host defense against pathogens and anti-tumor immunity, characterized by the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[4][5] Conversely, M2 macrophages are associated with tissue repair, immune suppression, and tumor progression, and they secrete anti-inflammatory cytokines such as IL-10 and TGF-β.[3][5] The balance between M1 and M2 polarization is crucial in various diseases, including cancer and chronic inflammatory disorders.[6]

This application note describes the use of GSK547, a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, to modulate macrophage polarization.[7] Studies have shown that RIP1 signaling can influence macrophage differentiation and that its inhibition can reprogram macrophages towards an immunogenic, M1-like phenotype.[7] This protocol provides a detailed methodology for differentiating and polarizing human or murine macrophages in vitro, treating them with GSK547, and subsequently analyzing the polarization status using multicolor flow cytometry.

Signaling Pathways in Macrophage Polarization and RIP1 Inhibition

Macrophage polarization is governed by distinct signaling pathways. M1 polarization is typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), which activate signaling cascades involving transcription factors such as STAT1 and NF-κB.[2][3] M2 polarization is driven by cytokines like IL-4 and IL-13, which signal through STAT6.[2][3]

GSK547 is a selective, allosteric inhibitor of RIP1 kinase.[7] Inhibition of RIP1 has been shown to induce an M1-like phenotype by upregulating STAT1 signaling.[7] This leads to an increase in the expression of M1 markers like MHC Class II and pro-inflammatory cytokines, while concurrently reducing the expression of M2 markers such as CD206 and IL-10.[7]

G cluster_M1 M1 Polarization cluster_M2 M2 Polarization cluster_RIP1 RIP1 Inhibition LPS_IFNg LPS / IFN-γ TLR4_IFNGR TLR4 / IFNGR LPS_IFNg->TLR4_IFNGR STAT1_NFkB STAT1 / NF-κB TLR4_IFNGR->STAT1_NFkB M1_Phenotype M1 Phenotype (TNFα, MHCII, IL-12) STAT1_NFkB->M1_Phenotype IL4_IL13 IL-4 / IL-13 IL4R IL-4R IL4_IL13->IL4R STAT6 STAT6 IL4R->STAT6 M2_Phenotype M2 Phenotype (CD206, IL-10, Arg1) STAT6->M2_Phenotype GSK547 GSK547 RIP1 RIP1 Kinase GSK547->RIP1 Inhibits RIP1->STAT1_NFkB Suppresses M0 Unpolarized Macrophage (M0) M0->LPS_IFNg M0->IL4_IL13

Caption: Macrophage polarization signaling and the effect of GSK547.

Experimental Workflow

The overall experimental workflow involves isolating or culturing monocytes, differentiating them into macrophages, polarizing them into M1 or M2 phenotypes, treating them with GSK547, and finally, staining for flow cytometry analysis.

G A 1. Monocyte Isolation (e.g., Human PBMCs or THP-1 cells) B 2. Macrophage Differentiation (e.g., 50 ng/mL M-CSF for 6 days) A->B C 3. Macrophage Polarization (M1: LPS + IFN-γ | M2: IL-4 + IL-13) B->C D 4. GSK547 Treatment (e.g., 24-48 hours with vehicle control) C->D E 5. Cell Harvesting & Staining (Surface and Intracellular Markers) D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis (Gating and Marker Expression) F->G

Caption: Experimental workflow for analyzing GSK547's effect on macrophages.

Protocols

Protocol 1: Human Monocyte-Derived Macrophage (MDM) Differentiation and Polarization

This protocol describes the differentiation of macrophages from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (50 ng/mL)

  • Human IFN-γ (20 ng/mL)

  • LPS (100 ng/mL)

  • Human IL-4 (20 ng/mL)

  • Human IL-13 (20 ng/mL)[8]

  • GSK547 (dissolved in DMSO)

  • 6-well tissue culture plates

Procedure:

  • Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD14+ monocytes using magnetic-activated cell sorting (MACS) or by plastic adherence.[9]

  • Macrophage Differentiation: Seed monocytes in 6-well plates at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.[10][11]

  • Incubation: Culture the cells for 6-7 days at 37°C and 5% CO2. Replace the medium every 3 days with fresh differentiation medium.[10][12]

  • Macrophage Polarization and GSK547 Treatment:

    • After differentiation, wash the cells with PBS.

    • Add fresh medium containing polarizing cytokines and GSK547 (or vehicle control - DMSO).

    • M0 (Control): Medium only.

    • M1 Polarization: 100 ng/mL LPS and 20 ng/mL IFN-γ.[11]

    • M2 Polarization: 20 ng/mL IL-4 and 20 ng/mL IL-13.[8][13]

    • For treatment groups, add GSK547 at the desired final concentration (e.g., 1-10 µM, titration recommended).

  • Incubation: Incubate for 24-48 hours at 37°C and 5% CO2.[12]

  • Harvesting: Harvest cells by gently scraping after incubation with ice-cold PBS/EDTA. Proceed to flow cytometry staining.

Protocol 2: Flow Cytometry Staining

Materials:

  • FACS Buffer (PBS + 2% FBS + 2 mM EDTA)

  • Human TruStain FcX™ (Fc block)[9]

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies (see Table 1)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Transfer harvested cells to flow cytometry tubes. Wash once with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.[8][9]

  • Fc Block: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc blocking reagent and incubate for 10 minutes at room temperature.[9]

  • Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers to the cells. Incubate for 30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of FACS buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this wash step.

  • Fixation and Permeabilization (for intracellular staining):

    • Resuspend the cell pellet in 250 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C.

    • Wash the cells with 1X Permeabilization/Wash buffer.

  • Intracellular Staining: Add the cocktail of antibodies for intracellular markers (e.g., TNF-α, Arg1) diluted in Permeabilization/Wash buffer. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with Permeabilization/Wash buffer.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.[8]

  • Acquisition: Acquire samples on a flow cytometer. Be sure to include appropriate controls (unstained cells, single-stain compensation controls, and fluorescence minus one (FMO) controls).

Data Presentation and Expected Results

Recommended Flow Cytometry Panel

The following table provides a recommended antibody panel for analyzing human macrophage polarization.

Marker Cellular Location Polarization Fluorochrome Example Purpose
CD14SurfaceGeneral MacrophageBV510Monocyte/Macrophage lineage marker
CD68Surface/IntracellularGeneral MacrophagePEGeneral macrophage marker[5][14]
HLA-DRSurfaceM1FITCMHC Class II molecule, high on M1[2]
CD86SurfaceM1PE-Cy7Co-stimulatory molecule, high on M1[2][4]
CD206SurfaceM2APCMannose Receptor, key M2 marker[4][5]
CD163SurfaceM2PerCP-Cy5.5Scavenger receptor, key M2 marker[4][5]
TNF-αIntracellularM1Alexa Fluor 700Pro-inflammatory cytokine[5]
Live/DeadN/AViabilityZombie VioletExclude dead cells from analysis
Expected Outcomes of GSK547 Treatment

Treatment with GSK547 is expected to shift macrophages towards an M1-like phenotype.[7] The table below summarizes the anticipated changes in marker expression.

Treatment Group Expected HLA-DR (M1) Expression Expected CD86 (M1) Expression Expected CD206 (M2) Expression Expected CD163 (M2) Expression
M0 (Unpolarized) LowLowLowLow
M1 (LPS + IFN-γ) HighHighLowLow
M2 (IL-4 + IL-13) LowLowHighHigh
M2 + GSK547 IncreasedIncreasedDecreasedDecreased

Conclusion

This application note provides a comprehensive framework for investigating the effect of the RIP1 kinase inhibitor GSK547 on macrophage polarization using flow cytometry. The provided protocols for macrophage differentiation, polarization, and staining, along with the expected outcomes, offer a robust methodology for researchers in immunology and drug development. By promoting a shift towards a pro-inflammatory M1 phenotype, GSK547 represents a potential therapeutic agent for diseases where M2-polarized macrophages contribute to pathology, such as cancer.

References

Application Notes and Protocols for (Rac)-GSK547 in Pancreatic Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GSK547 is a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1][2][3] In the context of pancreatic ductal adenocarcinoma (PDA), a malignancy known for its profound immune tolerance, this compound represents a novel therapeutic strategy.[4] This compound functions by reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive to an immunogenic phenotype, thereby activating an anti-tumor immune response.[4] These application notes provide a comprehensive guide to the experimental design of this compound studies in pancreatic cancer, detailing in vitro, in vivo, and ex vivo protocols based on preclinical research.

Mechanism of Action

This compound targets the kinase activity of RIPK1, which is highly expressed in TAMs within the pancreatic tumor microenvironment.[4] Inhibition of RIPK1 signaling in these macrophages induces a shift towards an M1-like, pro-inflammatory phenotype, characterized by the upregulation of MHC class II, TNFα, and IFNγ.[4] This reprogramming is dependent on the STAT1 signaling pathway.[4] The resulting immunogenic TAMs then promote the activation and differentiation of T cells, including cytotoxic T lymphocytes and Th1/Th17 helper T cells, leading to enhanced tumor immunity.[4][5] This mechanism effectively turns immunologically "cold" pancreatic tumors into "hot" tumors that are more susceptible to immune-based therapies such as checkpoint inhibitors.[6][7]

Data Presentation

In Vitro Efficacy
Assay TypeCell LineTreatment ConditionsEndpointResult
Necroptosis InhibitionL929This compound (0.1-100000 nM) + TNFα + zVAD (24h)Cell ViabilityIC50: 32 nM
Macrophage ReprogrammingBMDMThis compoundSTAT1 SignalingUpregulated
T-Cell ActivationHuman Panc. Cancer Cells + Immune CellsThis compoundKiller T-Cell Activation2-fold increase
T-Cell SuppressionHuman Panc. Cancer Cells + Immune CellsThis compoundSuppressor T-Cell Population5-fold decrease
In Vivo Efficacy
Animal ModelTreatment GroupMedian SurvivalOutcome
Orthotopic KPC Mouse ModelCheckpoint Inhibitor Only25 daysBaseline survival
Orthotopic KPC Mouse ModelThis compound (100 mg/kg/day) + Checkpoint Inhibitor Combo50 daysDoubled survival, reduced tumor burden
Orthotopic KPC Mouse Model (T-cell depletion)This compound + CD4+ or CD8+ depleting antibodies-Abrogated protective effects

Experimental Protocols

In Vitro Protocol: Macrophage Reprogramming and T-Cell Co-culture
  • Generation of Bone Marrow-Derived Macrophages (BMDMs):

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

  • Macrophage Polarization and GSK547 Treatment:

    • Plate mature BMDMs and polarize them towards an M2 phenotype using IL-4 (20 ng/mL) for 48 hours.

    • Treat the M2-polarized BMDMs with this compound (e.g., 100 nM) or vehicle control for 24 hours.

  • T-Cell Co-culture:

    • Isolate splenic T-cells from a C57BL/6 mouse using a nylon wool column.

    • Co-culture the T-cells with the this compound-treated or vehicle-treated BMDMs at a 5:1 (T-cell:Macrophage) ratio in the presence of anti-CD3/CD28 antibodies (1 µg/mL each) for 72 hours.

  • Analysis:

    • Analyze macrophage phenotype by flow cytometry for M1 markers (MHC-II, CD86) and M2 markers (CD206).

    • Assess T-cell activation and differentiation by flow cytometry for CD4, CD8, IFNγ, and TNFα.

    • Measure cytokine secretion in the supernatant using ELISA or multiplex assays.

In Vivo Protocol: Orthotopic Pancreatic Cancer Model and Combination Therapy
  • Cell Culture:

    • Culture KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre) murine pancreatic cancer cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Orthotopic Injection:

    • Anesthetize 6-8 week old C57BL/6 mice.

    • Make a small incision in the left abdominal flank to expose the pancreas.

    • Inject 5 x 104 KPC cells resuspended in 50 µL of a 1:1 mixture of PBS and Matrigel into the tail of the pancreas.

    • Suture the abdominal wall and close the skin with wound clips.

  • This compound Administration:

    • Beginning 7 days post-tumor cell injection, provide mice with rodent chow formulated with this compound to deliver a daily dose of approximately 100 mg/kg.

  • Combination Immunotherapy:

    • Administer anti-mouse PD-1 antibody (e.g., clone RMP1-14, 10 mg/kg) and anti-mouse ICOS antibody (e.g., clone 7E.17G9, 10 mg/kg) via intraperitoneal injection every 3 days, starting on day 7 post-tumor implantation.

  • Monitoring and Endpoint:

    • Monitor tumor growth via imaging (e.g., ultrasound or bioluminescence if using luciferase-expressing cells).

    • Record survival data and euthanize mice when they meet pre-defined endpoint criteria (e.g., tumor burden, body condition score).

    • At the experimental endpoint, tumors can be harvested for flow cytometric analysis of the immune infiltrate.

Ex Vivo Protocol: Patient-Derived Organotypic Spheroid (PDOTS) Treatment
  • PDOTS Generation:

    • Mechanically and enzymatically digest fresh human pancreatic tumor tissue to obtain a single-cell suspension.

    • Embed the cells in a collagen-based hydrogel in a microfluidic culture device or a multi-well plate.

    • Culture in a specialized organoid growth medium.

  • This compound Treatment:

    • Once spheroids have formed (typically within 3-5 days), treat with this compound (e.g., 500 nM) or vehicle control.

  • Analysis:

    • After 3-5 days of treatment, dissociate the spheroids to single cells.

    • Analyze the immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, macrophages) by flow cytometry for activation markers (e.g., CD44, IFNγ).

Visualizations

RIPK1_Signaling_Pathway cluster_macrophage Tumor-Associated Macrophage (TAM) cluster_tme Tumor Microenvironment RIPK1 RIPK1 STAT1 STAT1 RIPK1->STAT1 Suppresses M2_phenotype Immunosuppressive Phenotype (M2-like) CD206+, IL-10+ RIPK1->M2_phenotype Promotes M1_phenotype Immunogenic Phenotype (M1-like) MHC-II+, TNFα+, IFNγ+ STAT1->M1_phenotype Promotes T_cell_suppression T-Cell Suppression & Immune Evasion M2_phenotype->T_cell_suppression Leads to T_cell_activation T-Cell Activation (CTL, Th1/Th17) & Tumor Immunity M1_phenotype->T_cell_activation Leads to GSK547 This compound GSK547->RIPK1 Inhibits

Caption: this compound inhibits RIPK1 in TAMs, promoting a switch to an immunogenic phenotype.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies BMDM Isolate & Differentiate Bone Marrow-Derived Macrophages (BMDMs) Treat_BMDM Treat BMDMs with This compound BMDM->Treat_BMDM CoCulture Co-culture with T-Cells Treat_BMDM->CoCulture Analysis_invitro Flow Cytometry (Phenotype, Activation) CoCulture->Analysis_invitro Orthotopic Orthotopic Implantation of KPC Panc. Cancer Cells Treat_invivo Administer this compound + Combination Immunotherapy Orthotopic->Treat_invivo Monitor Monitor Tumor Growth & Survival Treat_invivo->Monitor Analysis_invivo Endpoint Analysis (Tumor Immune Infiltrate) Monitor->Analysis_invivo PDOTS_gen Generate Patient-Derived Organotypic Spheroids (PDOTS) Treat_PDOTS Treat PDOTS with This compound PDOTS_gen->Treat_PDOTS Analysis_exvivo Flow Cytometry of Immune Cells in PDOTS Treat_PDOTS->Analysis_exvivo

References

Application Notes and Protocols for Immunohistochemistry with (Rac)-GSK547 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GSK547 is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical mediator of cellular processes such as inflammation and programmed cell death, including necroptosis and apoptosis.[3] Inhibition of RIPK1 by this compound has shown significant therapeutic potential in various disease models, particularly in oncology, by modulating the tumor microenvironment.[4] These application notes provide detailed protocols for performing immunohistochemistry (IHC) on tissues treated with this compound to assess its in vivo effects on target proteins and cellular signaling pathways.

Mechanism of Action of this compound

This compound is the racemate of GSK547.[5][6] It functions as a Type III kinase inhibitor, binding to an allosteric pocket of the RIPK1 kinase domain. This binding prevents the kinase from adopting its active conformation, thereby inhibiting its downstream signaling functions. In the context of pancreatic ductal adenocarcinoma (PDA), GSK547 has been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive to an immunogenic phenotype. This shift is characterized by the upregulation of STAT1 signaling and the production of pro-inflammatory cytokines, leading to enhanced anti-tumor immunity.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment observed in preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Pancreatic Cancer Mouse Model

ParameterControlThis compound (100 mg/kg/day)Reference
Tumor Burden HighReduced
Median Survival ~25 days~50 days[4]
Liver Metastases PresentReduced

Table 2: Immunomodulatory Effects of this compound on Tumor-Associated Macrophages (TAMs) in Pancreatic Cancer

MarkerChange with this compound TreatmentFunctionReference
MHC-II UpregulatedAntigen presentation[1]
TNFα UpregulatedPro-inflammatory cytokine[1]
IFNγ UpregulatedPro-inflammatory cytokine[1]
CD206 ReducedM2 macrophage marker[1]
IL-10 ReducedAnti-inflammatory cytokine[1]
TGF-β ReducedImmunosuppressive cytokine[1]
STAT1 Signaling UpregulatedM1 macrophage programming[1]
STAT3, STAT5, STAT6 Signaling ReducedM2-like macrophage differentiation[1]

Table 3: Effect of this compound on T-Cell Activation in Pancreatic Cancer

MarkerChange with this compound TreatmentCell TypeFunctionReference
CD3+ T-cells Increased infiltrationT-cellsGeneral T-cell marker
CD44+ IncreasedT-cellsEffector-memory T-cells[7]
IFNγ+ IncreasedCD4+ T-cellsT-cell activation marker[7]

Experimental Protocols

In Vivo Treatment of Mice with this compound

This protocol is based on studies demonstrating the in vivo efficacy of GSK547 in mouse models of pancreatic cancer.

Materials:

  • This compound

  • Mouse chow

  • Dosing vehicle (e.g., corn oil, or specialized food-based dosing)

  • Animal model (e.g., orthotopic pancreatic cancer model)

Procedure:

  • Dose Preparation: this compound can be administered via food-based dosing. A common dosage is approximately 100 mg/kg/day. The inhibitor is mixed into the mouse chow to achieve the desired daily dose based on the average daily food consumption of the mice.

  • Animal Dosing: Provide the this compound-containing chow to the treatment group of mice. The control group should receive chow with the vehicle alone.

  • Treatment Duration: Treatment duration can range from 15 to 50 days, depending on the experimental design and tumor model.

  • Tissue Collection: At the end of the treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols. Collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for immunohistochemical analysis.

  • Tissue Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Tissue Processing: After fixation, transfer the tissues to 70% ethanol (B145695) and process for paraffin (B1166041) embedding.

Immunohistochemistry Protocol for this compound Treated Tissues (Paraffin-Embedded)

This is a general protocol that should be optimized for each specific antibody and tissue type.

Materials:

  • Paraffin-embedded tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 0.01 M Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (see Table 4 for suggestions)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene: 2 x 5 minutes.

    • Incubate in 100% ethanol: 2 x 3 minutes.

    • Incubate in 95% ethanol: 1 x 3 minutes.

    • Incubate in 80% ethanol: 1 x 3 minutes.

    • Incubate in 70% ethanol: 1 x 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse with deionized water and then with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS: 3 x 5 minutes.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-rat) for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS: 3 x 5 minutes.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS: 3 x 5 minutes.

    • Prepare DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Table 4: Recommended Primary Antibodies for IHC on this compound Treated Tissues

Target ProteinAntibody Example (Clone)SupplierCellular LocationExpected Change with this compoundReference
F4/80 CI:A3-1AbcamMacrophage surfaceNo change in total number, but phenotype shift
Arginase-1 PolyclonalAbcamCytoplasmDecrease (M2 marker)
CD3 SP7AbcamT-cell surfaceIncreased infiltration
RIPK1 D94C12Cell Signaling TechnologyCytoplasmNo change in expression
Phospho-RIPK1 (Ser166) --CytoplasmDecrease (marker of RIPK1 activation)[8]
STAT1 --Cytoplasm/NucleusIncreased phosphorylation/nuclear translocation[1]
CD8 --T-cell surfaceIncreased infiltration
FoxP3 --NucleusDecrease (Treg marker)

Visualization of Signaling Pathways and Workflows

// Nodes TNFa [label="TNFα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR1 [label="TNFR1", fillcolor="#FBBC05", fontcolor="#202124"]; RIPK1 [label="RIPK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK547 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex_I [label="Complex I\n(Survival, Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Necroptosis [label="Necroptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; RIPK3 [label="RIPK3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MLKL [label="MLKL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FADD [label="FADD", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR1 [color="#5F6368"]; TNFR1 -> RIPK1 [color="#5F6368"]; RIPK1 -> Complex_I [color="#5F6368"]; Complex_I -> NFkB [color="#5F6368"]; RIPK1 -> RIPK3 [label=" Forms Necrosome", fontsize=8, fontcolor="#202124", color="#5F6368"]; RIPK3 -> MLKL [color="#5F6368"]; MLKL -> Necroptosis [color="#5F6368"]; RIPK1 -> FADD [color="#5F6368"]; FADD -> Casp8 [color="#5F6368"]; Casp8 -> Apoptosis [color="#5F6368"]; GSK547 -> RIPK1 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition", fontsize=8, fontcolor="#202124"]; } dot Caption: this compound inhibits RIPK1 kinase activity, blocking downstream signaling for necroptosis and modulating inflammatory responses.

// Nodes RIPK1_in_TAM [label="RIPK1 in TAM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK547 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT1 [label="STAT1 Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; M1_Phenotype [label="M1-like (Immunogenic)\nPhenotype", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_5_6 [label="STAT3/5/6 Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M2_Phenotype [label="M2-like (Immunosuppressive)\nPhenotype", fillcolor="#F1F3F4", fontcolor="#202124"]; MHCII [label="MHC-II ↑", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; TNFa_IFNg [label="TNFα, IFNγ ↑", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; CD206 [label="CD206 ↓", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; IL10_TGFb [label="IL-10, TGF-β ↓", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges RIPK1_in_TAM -> STAT3_5_6 [color="#5F6368"]; STAT3_5_6 -> M2_Phenotype [color="#5F6368"]; M2_Phenotype -> CD206 [style=dotted, arrowhead=none, color="#5F6368"]; M2_Phenotype -> IL10_TGFb [style=dotted, arrowhead=none, color="#5F6368"];

GSK547 -> RIPK1_in_TAM [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition", fontsize=8, fontcolor="#202124"]; RIPK1_in_TAM -> STAT1 [style=dashed, label=" Upregulation upon\nRIPK1 inhibition", fontsize=8, fontcolor="#202124", color="#34A853"]; STAT1 -> M1_Phenotype [color="#5F6368"]; M1_Phenotype -> MHCII [style=dotted, arrowhead=none, color="#5F6368"]; M1_Phenotype -> TNFa_IFNg [style=dotted, arrowhead=none, color="#5F6368"]; } dot Caption: this compound reprograms TAMs by inhibiting RIPK1, leading to a shift from an M2 to an M1-like phenotype.

// Nodes start [label="Tissue Collection from\nthis compound Treated Animal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fixation [label="Fixation\n(10% NBF)"]; embedding [label="Paraffin Embedding"]; sectioning [label="Sectioning (4-5 µm)"]; deparaffinization [label="Deparaffinization &\nRehydration"]; antigen_retrieval [label="Antigen Retrieval"]; blocking [label="Blocking"]; primary_ab [label="Primary Antibody\nIncubation"]; secondary_ab [label="Secondary Antibody\nIncubation"]; detection [label="Detection (DAB)"]; counterstain [label="Counterstaining\n(Hematoxylin)"]; mounting [label="Dehydration &\nMounting"]; analysis [label="Microscopic Analysis &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> fixation; fixation -> embedding; embedding -> sectioning; sectioning -> deparaffinization; deparaffinization -> antigen_retrieval; antigen_retrieval -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> counterstain; counterstain -> mounting; mounting -> analysis; } dot Caption: Standard workflow for immunohistochemical analysis of this compound treated, paraffin-embedded tissues.

References

Troubleshooting & Optimization

(Rac)-GSK547 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-GSK547. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the racemic mixture of GSK547, a potent and highly selective inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2][3] RIPK1 is a key enzyme involved in cellular pathways such as apoptosis and necroptosis.[4] By inhibiting RIPK1, GSK547 can modulate immune responses, particularly by affecting macrophage-mediated adaptive immune tolerance, which has implications in cancer research.[1][2][5]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is known to have solubility challenges in aqueous solutions. The most common solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][6][7] It is practically insoluble in water and ethanol.[6] For in vivo experiments, specific formulations using co-solvents are required.

Q3: My this compound solution appears cloudy or has precipitated after preparation or dilution. What should I do?

Cloudiness or precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer for cell-based assays. Here are some troubleshooting steps:

  • Use Fresh, High-Quality DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound.[2][3][6] Always use newly opened or properly stored anhydrous DMSO.

  • Sonication: Gentle sonication can help break up particles and aid in dissolution.[2][7]

  • Heating: Gentle warming of the solution can also help to redissolve the compound. However, be cautious with temperature to avoid degradation.

  • Prepare Fresh Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] If a stock solution in DMSO is prepared, it should be stored properly to prevent degradation.

Q4: What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years.[7]

  • In Solvent (Stock Solution): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to store solutions under a nitrogen atmosphere to minimize oxidation and moisture absorption.[1][3] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.[3]

Solubility Data

The following tables summarize the solubility of this compound in various solvents.

In Vitro Solubility

SolventSolubilityConcentration (mM)Notes
DMSO≥ 175 mg/mL441.48Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended as it is hygroscopic.[2]
DMSO≥ 125 mg/mL315.35Saturation unknown.[1][3][7]
DMSO29 mg/mL73.16Use of fresh DMSO is advised due to its moisture-absorbing properties.[6]
DMF1 mg/mL
EthanolSlightly Soluble[8]
WaterInsoluble[6]

In Vivo Formulations

FormulationSolubilityConcentration (mM)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL5.25
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL5.25
5% DMSO / 95% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL6.31
10% DMSO / 90% Corn Oil≥ 2.08 mg/mL5.25

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For 1 mg of this compound (Molecular Weight: 396.39 g/mol ), you will need 0.2523 mL of DMSO to make a 10 mM solution.[1]

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution and, if necessary, use a sonicator or gentle warming to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.[1][3]

Protocol 2: Preparation of an In Vivo Formulation (Example: 10% DMSO / 90% Corn Oil)

  • Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]

  • Mixing: To prepare 1 mL of the final working solution, take 100 µL of the 20.8 mg/mL DMSO stock solution and add it to 900 µL of corn oil.[2]

  • Homogenize: Mix the solution thoroughly until it is clear and homogenous.

  • Administration: Use the freshly prepared solution for your in vivo experiments on the same day.[2]

Visualizations

Signaling Pathway

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNF-R1 TNF-R1 TRADD TRADD TNF-R1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I TRAF2->Complex_I RIPK1->Complex_I Complex_II Complex II (Ripoptosome) RIPK1->Complex_II NF-kB NF-κB Activation (Pro-survival) Complex_I->NF-kB Caspase-8 Caspase-8 Complex_II->Caspase-8 RIPK3 RIPK3 Complex_II->RIPK3 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis GSK547 This compound GSK547->RIPK1 TNF-α TNF-α TNF-α->TNF-R1

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_storage Storage Start Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Stock_Solution Stock Solution (e.g., 10 mM in DMSO) Dissolve->Stock_Solution Dilute Dilute Stock in Aqueous Buffer or In Vivo Vehicle Stock_Solution->Dilute Aliquot Aliquot Stock Stock_Solution->Aliquot Check_Clarity Check for Precipitation Dilute->Check_Clarity Troubleshoot Troubleshoot: - Use fresh DMSO - Sonicate - Gentle Warming Check_Clarity->Troubleshoot Precipitate Working_Solution Final Working Solution Check_Clarity->Working_Solution Clear Troubleshoot->Dissolve Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store

References

improving (Rac)-GSK547 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-GSK547. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring the stability and efficacy of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular signaling pathways involved in inflammation and programmed cell death, including necroptosis. By inhibiting RIPK1, GSK547 can modulate these pathways, which has implications for various inflammatory diseases and cancers.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. For detailed storage recommendations for both powder and stock solutions, please refer to the table below.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (B87167) (DMSO). The recommended solvent for preparing a high-concentration stock solution is anhydrous, high-purity DMSO. For a detailed protocol, please see the "Experimental Protocols" section.

Q4: My this compound solution appears cloudy or has precipitates after dilution in my aqueous experimental buffer. What should I do?

A4: This is a common issue known as precipitation, which can occur when a DMSO stock solution is diluted into an aqueous buffer. Please refer to the "Troubleshooting Guide" for a step-by-step approach to resolving this issue.

Q5: How stable is this compound in aqueous solution?

A5: While specific quantitative data on the aqueous stability of this compound is limited, based on its chemical structure containing pyrimidine (B1678525) and pyrazole (B372694) moieties, it is advisable to prepare aqueous working solutions fresh for each experiment. Long-term storage in aqueous buffers is not recommended due to the potential for hydrolysis and photodegradation. Amide bonds, present in the molecule, are generally more stable to hydrolysis than esters. For experiments of longer duration, it is recommended to perform stability tests under your specific experimental conditions.

Q6: Can the pH of my aqueous buffer affect the activity of this compound?

A6: Yes, the pH of the experimental medium can significantly impact the activity of the target protein, RIPK1. Studies have shown that acidic pH can inhibit RIPK1 kinase activity. Therefore, it is crucial to maintain a stable and appropriate pH in your experiments to ensure consistent and reliable results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer Rapid change in solvent polarity ("salting out").Perform serial dilutions of the DMSO stock in your aqueous buffer. Ensure the final DMSO concentration is as low as possible while maintaining solubility (typically <0.5% for cell-based assays).
Exceeding the solubility limit in the final aqueous medium.Lower the final concentration of this compound in your working solution. Consider using a formulation with co-solvents if compatible with your experimental system (see "Data Presentation" for formulation examples).
Loss of compound activity over time in an experiment Degradation of the compound in aqueous solution.Prepare fresh working solutions immediately before use. For long-duration experiments, consider replenishing the compound at regular intervals if feasible. Protect solutions from light.
Instability of the target protein (RIPK1) under experimental conditions.Ensure your experimental buffer and conditions are optimized for RIPK1 stability. Maintain a consistent pH.
Adsorption of the compound to plasticware.Use low-adhesion plasticware or pre-treat surfaces with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
Inconsistent experimental results Variability in solution preparation.Use a consistent and validated protocol for preparing your stock and working solutions. Ensure the DMSO used is anhydrous and of high purity.
Freeze-thaw cycles of the stock solution.Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.
pH drift in the experimental medium.Buffer your aqueous solutions appropriately and monitor the pH throughout your experiment.

Data Presentation

Table 1: Solubility and Storage of this compound

Form Solvent Solubility Storage Temperature Storage Duration Notes
Powder ---20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
Stock Solution DMSO≥ 125 mg/mL (315.35 mM)-80°C6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
-20°C1 monthFor shorter-term storage.

Table 2: Example Formulations for In Vivo and In Vitro Use

Formulation Composition Achievable Solubility Intended Use Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLIn vivo[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLIn vivo[1]
5% DMSO, 95% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIn vivo[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

  • Materials:

    • This compound powder (Molecular Weight: 396.39 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Calibrated pipette and sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder and the DMSO to equilibrate to room temperature.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 3.96 mg of this compound:

      • Volume (L) = Amount (mol) / Concentration (mol/L)

      • Amount (mol) = 0.00396 g / 396.39 g/mol = 0.00001 mol

      • Volume (L) = 0.00001 mol / 0.010 mol/L = 0.001 L = 1 mL

    • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If necessary, use a brief sonication in a water bath to aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: Preparation of an Aqueous Working Solution

  • Materials:

    • 10 mM this compound DMSO stock solution

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Calibrated pipettes and sterile tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform serial dilutions of the DMSO stock solution in your aqueous buffer to minimize precipitation. For example, to prepare a 10 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of the aqueous buffer to get a 100 µM solution.

      • Prepare the final 10 µM working solution by adding 10 µL of the 100 µM intermediate dilution to 90 µL of the aqueous buffer.

    • Gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause precipitation.

    • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualization

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_complexI Complex I cluster_cytosol Cytosol cluster_complexIIa Complex IIa (Apoptosome) cluster_complexIIb Complex IIb (Necrosome) TNFR1 TNFR1 ComplexI TNFR1-TRADD-TRAF2-cIAP1/2-RIPK1 TNFR1->ComplexI Recruits cytosolic proteins TRADD TRADD TRAF2 TRAF2 cIAP12 cIAP1/2 RIPK1_mem RIPK1 RIPK1_cyto RIPK1 ComplexI->RIPK1_cyto Deubiquitination and release ComplexIIa RIPK1-FADD-Caspase-8 RIPK1_cyto->ComplexIIa Forms ComplexIIb RIPK1-RIPK3-MLKL RIPK1_cyto->ComplexIIb Forms FADD FADD Caspase8 Caspase-8 Apoptosis Apoptosis Caspase8->Apoptosis Apoptosis RIPK3 RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL MLKL->pMLKL Oligomerizes Necroptosis Necroptosis pMLKL->Necroptosis Necroptosis GSK547 This compound GSK547->RIPK1_cyto Inhibits kinase activity ComplexIIa->Caspase8 Activates ComplexIIb->RIPK3 Activates TNFa TNFα TNFa->TNFR1 Binds

Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment Compound This compound Powder StockSolution 10 mM Stock Solution in DMSO Compound->StockSolution DMSO Anhydrous DMSO DMSO->StockSolution Dissolve WorkingSolution Fresh Working Solution StockSolution->WorkingSolution Serially Dilute note1 Store at -80°C in single-use aliquots StockSolution->note1 AqueousBuffer Aqueous Buffer AqueousBuffer->WorkingSolution Assay In Vitro / In Vivo Assay WorkingSolution->Assay Immediate Use note2 Prepare fresh before each experiment WorkingSolution->note2 Data Data Acquisition Assay->Data

Caption: Recommended workflow for preparing this compound solutions for experiments.

References

potential off-target effects of (Rac)-GSK547

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (Rac)-GSK547, a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a racemate of GSK547, which is a highly selective and potent inhibitor of RIPK1.[1][2][3][4] It functions by binding to an allosteric pocket located between the N-terminal and C-terminal domains of the RIPK1 kinase, distinct from the ATP-binding site.[4][5] This mode of inhibition is described as Type III.

Q2: What is the reported potency of GSK547?

In a cellular assay using L929 cells co-treated with TNFα and the pan-caspase inhibitor zVAD, GSK547 demonstrated an IC50 of 32 nM for the inhibition of necroptosis.[1]

Q3: Is there any available data on the off-target profile of GSK547?

While specific quantitative kinome scan data for this compound is not publicly available, a closely related benzazepinone (B8055114) RIPK1 inhibitor, compound 6 , which shares the same Type III allosteric binding mode, has been extensively profiled. This compound was tested at a concentration of 10 µM against a panel of 359 kinases (Reaction Biology Corp) and in a KINOMEscan assay against 456 kinases (DiscoveRx Corp) and demonstrated no inhibition of any kinase other than RIPK1.[6] This provides strong evidence for the high selectivity of this chemical scaffold.

Q4: What are the known cellular effects of GSK547?

GSK547 has been shown to inhibit macrophage-mediated adaptive immune tolerance in pancreatic cancer.[1][2] In bone marrow-derived macrophages (BMDMs), it upregulates STAT1 signaling.[1] In vivo studies have demonstrated that GSK547 can reduce tumor burden and extend survival in mouse models of pancreatic ductal adenocarcinoma.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: No or weak inhibition of necroptosis observed.
Potential Cause Troubleshooting Step
Suboptimal concentration of GSK547 Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 of 32 nM in L929 cells is a starting point.[1]
Inactive compound Ensure proper storage of this compound (-20°C, under nitrogen) to prevent degradation.[1] Prepare fresh stock solutions in DMSO and use them promptly.
Cell line resistance Confirm that your cell line expresses RIPK1 and is sensitive to necroptosis induction. Some cell lines may have mutations or express compensatory proteins that confer resistance.
Ineffective necroptosis induction Ensure that your stimulus (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like zVAD-FMK) is potent and used at the correct concentration for your cell line.
Activation of alternative cell death pathways Inhibition of necroptosis can sometimes lead to an increase in apoptosis. Co-stain with markers for both apoptosis (e.g., Annexin V) and necroptosis (e.g., propidium (B1200493) iodide) to assess the mode of cell death.
Problem 2: Unexpected or off-target effects observed.
Potential Cause Troubleshooting Step
High concentration of GSK547 High concentrations of any small molecule inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Cellular context-dependent effects The signaling network of your specific cell model may have unique sensitivities. Consider performing a broader analysis of key signaling pathways that might be indirectly affected by RIPK1 inhibition.
Compound purity Ensure the purity of your this compound lot. Impurities could be responsible for unexpected biological activity.
Confirmation of target engagement To confirm that the observed effects are due to RIPK1 inhibition, perform a target engagement assay such as the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: KINOMEscan Profiling for Off-Target Identification (General Protocol)

KINOMEscan is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: A DNA-tagged kinase is mixed with a test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[7][8]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a broad screen, a single high concentration (e.g., 10 µM) is often used. For determining binding affinity (Kd), a serial dilution is prepared.

  • Assay Plate Preparation: The KINOMEscan assay is typically performed by a specialized vendor in multi-well plates.

  • Binding Reaction: The DNA-tagged kinases from the panel are incubated with the immobilized ligand and this compound (or vehicle control).

  • Affinity Capture: The kinase-ligand complexes are captured on a solid support.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The amount of bound, DNA-tagged kinase is determined by qPCR.

  • Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the control is the DMSO vehicle. A lower %Ctrl value indicates stronger binding of the compound to the kinase. A selectivity score (S-score) can be calculated to represent the number of kinases that are potently inhibited.

Data Interpretation: The results are often visualized on a TREEspot™ interaction map, which is a graphical representation of the human kinome, to provide a clear picture of the compound's selectivity.[9]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that can be used to verify the binding of a compound to its target in a cellular environment.

Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[10][11][12]

Methodology:

  • Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat one group of cells with this compound at the desired concentration and a control group with vehicle (DMSO) for 1-2 hours at 37°C.[10]

  • Heating: Aliquot the cell suspensions into PCR tubes for each temperature point in a thermal cycler. A typical temperature range is 40°C to 70°C. Heat the samples for 3 minutes at each respective temperature, followed by a 3-minute cooling step to 4°C.[10]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

  • Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody specific for RIPK1, followed by an appropriate secondary antibody. Visualize the bands using a suitable detection method.

  • Data Analysis: Quantify the band intensity for RIPK1 at each temperature. Normalize the data to the intensity at the lowest temperature. Plot the percentage of soluble RIPK1 against the temperature to generate melt curves for both the vehicle and this compound-treated samples. A rightward shift in the melt curve for the GSK547-treated sample indicates thermal stabilization and therefore, target engagement.[11]

Visualizations

Signaling Pathway

Caption: Simplified RIPK1 signaling pathway leading to necroptosis and the point of inhibition by this compound.

Experimental Workflow

KINOMEscan_Workflow KINOMEscan Experimental Workflow start Start compound_prep Prepare this compound Stock Solution start->compound_prep binding_assay Incubate Kinase Panel with Compound and Immobilized Ligand compound_prep->binding_assay capture Affinity Capture of Kinase-Ligand Complexes binding_assay->capture wash Wash to Remove Unbound Components capture->wash quantify Quantify Bound Kinase via qPCR wash->quantify analyze Data Analysis (% of Control) quantify->analyze visualize Visualize Results (e.g., TREEspot™ Map) analyze->visualize end End visualize->end

Caption: A generalized workflow for assessing kinase inhibitor selectivity using the KINOMEscan platform.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Ineffective Necroptosis Inhibition start No Inhibition of Necroptosis Observed check_compound Is the compound active and at the correct concentration? start->check_compound check_stimulus Is the necroptosis stimulus effective in this cell line? check_compound->check_stimulus Yes solution1 Optimize concentration, use fresh compound. check_compound->solution1 No check_pathway Is an alternative cell death pathway activated? check_stimulus->check_pathway Yes solution2 Optimize stimulus type and concentration. check_stimulus->solution2 No check_target Does the cell line express functional RIPK1? check_pathway->check_target No solution3 Co-stain for apoptotic and necroptotic markers. check_pathway->solution3 Yes solution4 Confirm RIPK1 expression and consider a different cell line. check_target->solution4 No

Caption: A decision tree for troubleshooting experiments where this compound fails to inhibit necroptosis.

References

troubleshooting inconsistent results with (Rac)-GSK547

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-GSK547. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical mediator of cellular processes such as inflammation and programmed cell death, including necroptosis.[3][4] GSK547 inhibits RIPK1 kinase activity, which can modulate immune responses and protect against certain types of cell death.[1][5] For example, it has been shown to inhibit macrophage-mediated adaptive immune tolerance in pancreatic cancer.[1]

Q2: What is the difference between GSK547 and this compound?

This compound is the racemate of GSK547, meaning it contains an equal mixture of both enantiomers of the GSK547 molecule. GSK547 is the specific enantiomer that is active as a RIPK1 inhibitor. For many research applications, the racemic mixture is used; however, it is important to be aware of which form you are using and to be consistent across experiments.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to 1 year, or at -20°C for up to 1 month.[2][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[6]

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of up to 125 mg/mL (315.35 mM).[6][7] It is important to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2] For in vivo studies, various formulations using co-solvents like PEG300, Tween-80, and saline or corn oil are available.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency (higher IC50).
Potential Cause Troubleshooting Recommendation
Degradation of the compound Ensure the compound has been stored correctly according to the recommended conditions (-20°C for solid, -80°C for long-term stock solutions).[2][6] Avoid multiple freeze-thaw cycles by preparing aliquots of your stock solution.[6]
Precipitation of the compound in media Due to its limited aqueous solubility, this compound may precipitate when diluted into aqueous cell culture media. Visually inspect your final dilutions for any signs of precipitation. If precipitation is suspected, consider preparing fresh dilutions and ensuring thorough mixing. Using a lower final DMSO concentration in your assay may also help.
Hygroscopic DMSO used for stock solution DMSO readily absorbs moisture from the air, which can significantly decrease the solubility of this compound.[2] Use fresh, anhydrous DMSO to prepare your stock solutions.
High ATP concentration in kinase assay If you are performing an in vitro kinase assay, the apparent IC50 value of an ATP-competitive inhibitor can be influenced by the concentration of ATP. Ensure you are using a consistent and appropriate ATP concentration in your assays.[8]
Cell line variability Different cell lines can exhibit varying sensitivity to the same compound due to differences in metabolism, target expression, or compensatory signaling pathways.[6] Ensure you are using a consistent cell line and passage number.
Issue 2: High background signal or off-target effects.
Potential Cause Troubleshooting Recommendation
Compound promiscuity While GSK547 is reported to be highly selective for RIPK1 over a panel of 371 other kinases, off-target effects are always a possibility with small molecule inhibitors.[9] To confirm that the observed phenotype is due to RIPK1 inhibition, consider using a structurally unrelated RIPK1 inhibitor as a control or using genetic approaches like siRNA or CRISPR to validate your findings.
Vehicle (DMSO) effects High concentrations of DMSO can be toxic to cells and may contribute to background signal. Ensure that your vehicle control (DMSO alone) is run at the same final concentration as your compound-treated samples and that the final DMSO concentration is kept to a minimum (typically <0.5%).
Assay-specific interference Some compounds can interfere with assay detection methods (e.g., fluorescence or luminescence). To rule this out, run a control where the compound is added to the assay in the absence of the biological target (e.g., no enzyme or no cells).[8]

Quantitative Data Summary

Parameter Value Cell Line/System Reference
IC50 32 nML929 cells (murine fibrosarcoma)[1]
Solubility in DMSO ≥ 125 mg/mL (315.35 mM)N/A[6][7]
Storage (Solid) -20°C for up to 3 yearsN/A[6]
Storage (Stock in DMSO) -80°C for up to 1 yearN/A[2][6]

Experimental Protocols

Protocol: Induction and Inhibition of Necroptosis in L929 Cells

This protocol is adapted from a method used to determine the IC50 of GSK547 in L929 cells.[1]

Materials:

  • L929 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Recombinant murine TNF-α

  • z-VAD-FMK (pan-caspase inhibitor)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

  • Pre-treatment: Pre-treat the L929 cells with the various concentrations of this compound for 30 minutes. Include a vehicle control (DMSO only).

  • Induction of Necroptosis: Induce necroptosis by adding recombinant TNF-α and z-VAD-FMK to the wells. The final concentrations will need to be optimized for your specific cell line and reagents.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions (e.g., by measuring cellular ATP levels).

  • Data Analysis: Calculate the percentage of cell death for each concentration of this compound relative to the positive (TNF-α/z-VAD-FMK only) and negative (untreated) controls. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Visualizations

RIPK1_Signaling_Pathway Simplified RIPK1 Signaling in Necroptosis cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNFR1 TNFR1 Complex_I Complex I (Pro-survival/Pro-inflammatory) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome Kinase Activity RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (Oligomerizes) MLKL->pMLKL Necrosome->MLKL Phosphorylates Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Translocates to membrane and forms pores TNF TNF-α TNF->TNFR1 GSK547 This compound GSK547->RIPK1 Inhibits

Caption: Simplified signaling pathway of necroptosis and the point of inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent/Unexpected Results Check_Compound Check Compound Integrity - Proper storage? - Fresh stock solution? Start->Check_Compound Check_Solubility Verify Solubility - Use fresh, anhydrous DMSO? - Visual inspection for precipitation? Start->Check_Solubility Check_Protocol Review Experimental Protocol - Consistent cell passage? - Correct reagent concentrations? - Appropriate controls? Start->Check_Protocol Check_Data Analyze Data Interpretation - Correct normalization? - Appropriate statistical analysis? Start->Check_Data Consult Consult Literature/ Technical Support Check_Compound->Consult Check_Solubility->Consult Check_Protocol->Consult Check_Data->Consult Resolved Problem Resolved Consult->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

optimizing (Rac)-GSK547 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-GSK547. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Important Note on Target: Initial information suggested this compound as a RORγt inverse agonist. However, publicly available data consistently identifies GSK547 and its racemate, this compound, as a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] This document will therefore focus on the established mechanism of action of GSK547 as a RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the racemic mixture of GSK547.[4][5][6] GSK547 is a highly selective and potent inhibitor of RIPK1 (Receptor-Interacting Protein Kinase 1).[1][2][3] RIPK1 is a key enzyme involved in the necroptosis pathway, a form of programmed cell death, and also plays a role in inflammation. By inhibiting RIPK1, GSK547 can modulate inflammatory responses and prevent necroptotic cell death.

Q2: What is the difference between GSK547 and this compound?

A2: this compound is the racemate of GSK547, meaning it contains an equal mixture of both enantiomers (S)-GSK547 and (R)-GSK547.[4][5] The provided search results primarily discuss the activity of the specific enantiomer GSK547 or do not specify the stereochemistry. It is important to be aware of which form is being used in your experiments as different enantiomers can have different biological activities and pharmacokinetic properties.

Q3: What are the recommended in vivo dosage ranges for GSK547?

A3: The optimal in vivo dosage of GSK547 can vary depending on the animal model, disease context, and route of administration. Published studies have reported a range of effective doses. For example, oral administration of 10 mg/kg/day in mice has been shown to achieve plasma concentrations that result in significant RIPK1 inhibition.[7] Another study reported using 100 mg/kg/day administered in food-based dosing to reduce tumor burden in a mouse model of pancreatic cancer.[1][8] It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental setup.

Q4: How should I formulate this compound for in vivo administration?

A4: The formulation of this compound depends on the intended route of administration. Due to its limited solubility in aqueous solutions, it often requires a specific vehicle.[9] A common formulation for oral gavage involves dissolving the compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[8] For administration in chow, the compound can be mixed with the feed at the desired concentration.[1][7][8] Always ensure the final formulation is a clear solution or a homogenous suspension before administration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor in vivo efficacy Suboptimal dosagePerform a dose-response study to identify the most effective dose for your model.
Poor bioavailabilityOptimize the formulation and route of administration. Consider pharmacokinetic studies to assess drug exposure.
Compound degradationEnsure proper storage of the compound and formulated doses. Prepare fresh formulations as needed.
Compound precipitation in formulation Low solubilityTry alternative vehicle components or adjust the ratios. Sonication may help to dissolve the compound.[2] For suspensions, ensure uniform mixing before each administration.
Adverse effects or toxicity in animals Dosage is too highReduce the dosage and carefully monitor the animals for any signs of toxicity.
Vehicle-related toxicityAdminister a vehicle-only control group to assess any effects of the formulation itself.

Quantitative Data Summary

The following table summarizes key quantitative data for GSK547 from various sources.

Parameter Value Species Assay/Context Reference
IC₅₀ (RIPK1) 31 nMNot specifiedIn vitro kinase assay[9]
IC₅₀ (Cell-based necroptosis) 32 nML929 cellsTNFα and zVAD induced cell death[1]
Oral Bioavailability Improved 400-fold over GSK'963MousePharmacokinetic study[8]
Effective Oral Dose 0.1, 1, 10 mg/kgMouseAcute TNF/zVAD shock model[7]
Effective Food-based Dose 9.6 and 96 mg/kg/dayMousePharmacokinetic/pharmacodynamic study[7]
Effective Food-based Dose 100 mg/kg/dayMousePancreatic ductal adenocarcinoma model[1][8]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.

  • First, dissolve the this compound powder in DMSO.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add the saline and vortex to ensure a homogenous solution.

  • If precipitation occurs, sonication may be used to aid dissolution.[2]

  • Prepare the formulation fresh before each use.

Protocol 2: In Vivo Dosing via Oral Gavage

  • Accurately weigh each animal to determine the correct dosing volume.

  • Administer the prepared this compound formulation or vehicle control using a suitable oral gavage needle.

  • Monitor the animals for any immediate adverse reactions.

  • Follow the predetermined dosing schedule for the duration of the experiment.

Visualizations

RIPK1_Signaling_Pathway Simplified RIPK1 Signaling Pathway cluster_complexes Alternative Complexes TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 ComplexIIa Complex IIa (Caspase-8 activation) TRADD->ComplexIIa cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination IKK IKK Complex RIPK1->IKK RIPK1->ComplexIIa ComplexIIb Complex IIb (Necrosome) RIPK1->ComplexIIb GSK547 This compound GSK547->RIPK1 inhibits NFkB NF-κB IKK->NFkB Survival Cell Survival Inflammation NFkB->Survival Apoptosis Apoptosis ComplexIIa->Apoptosis RIPK3 RIPK3 ComplexIIb->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.

InVivo_Workflow Typical In Vivo Study Workflow with this compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Formulate this compound and Vehicle Control Dosing Daily Dosing (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimation Animal Acclimation and Grouping Animal_Acclimation->Dosing Monitoring Monitor Animal Health and Disease Progression Dosing->Monitoring Repeated Daily PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD Collect Samples Endpoint Endpoint Analysis (e.g., Tumor Volume, Cytokine Levels) Monitoring->Endpoint Data_Analysis Statistical Data Analysis Endpoint->Data_Analysis PK_PD->Data_Analysis

Caption: A typical workflow for an in vivo study involving this compound.

References

(Rac)-GSK547 racemate vs pure enantiomer activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of GSK547, a potent and selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the difference in activity between (Rac)-GSK547 racemate and its pure enantiomers?

Based on available scientific literature, the compound commonly referred to as GSK547 is the (5S)-enantiomer, a single, pure stereoisomer. Its formal chemical name is 6-[4-[[(5S)-5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl]-1-piperidinyl]-4-pyrimidinecarbonitrile[1]. The racemic mixture is not typically studied, as is common in drug development where one enantiomer is often significantly more active and/or has a better safety profile than the other.

While direct comparative data for the racemate versus the pure enantiomers of GSK547 is not available in the provided search results, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have different pharmacodynamic, pharmacokinetic, and toxicological properties[2]. The interaction with a chiral biological target, such as an enzyme or receptor, can be highly stereospecific. One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects[2][3]. In some cases, the presence of the distomer in a racemic mixture can even antagonize the activity of the eutomer[4].

Q2: What is the mechanism of action of GSK547?

GSK547 is a highly selective and potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1)[1][5][6]. It functions as a type III kinase inhibitor, binding to an allosteric pocket on the RIPK1 kinase domain, which is distinct from the ATP-binding site[7][8]. This allosteric inhibition locks the kinase in an inactive conformation, preventing its downstream signaling activities that are involved in inflammation and necroptosis[7].

Q3: What is the selectivity profile of GSK547?

GSK547 is highly selective for RIPK1. In a screening panel of 371 kinases, including RIPK2, -3, -4, and -5, GSK547 showed no significant inhibition at a concentration of 10 µM[1]. This high degree of selectivity is attributed to its allosteric binding mode[8].

Q4: What are the main applications of GSK547 in research?

GSK547 is primarily used as a research tool to investigate the role of RIPK1 in various physiological and pathological processes. Key research areas include:

  • Pancreatic Cancer: GSK547 has been shown to reduce tumor burden and extend survival in mouse models of pancreatic ductal adenocarcinoma (PDA) by reprogramming tumor-associated macrophages (TAMs) towards an immunogenic phenotype[5][8].

  • Inflammation and Necroptosis: As a potent RIPK1 inhibitor, it is used to study the signaling pathways of inflammation and regulated cell death (necroptosis)[7].

  • Atherosclerosis: Studies have investigated its role in different stages of atherogenesis, where it has shown to reduce plasma levels of TNF-α and IL-1β[1][9].

  • Neurodegenerative Diseases: RIPK1-mediated necroptosis is implicated in neurodegenerative conditions, making GSK547 a valuable tool in this area of research[10].

Troubleshooting Guides

Issue 1: Poor Solubility of GSK547

  • Problem: Difficulty in dissolving GSK547 powder for in vitro or in vivo experiments.

  • Possible Causes: Incorrect solvent, low-quality solvent, or precipitation at high concentrations.

  • Solutions:

    • Solvent Selection: For in vitro studies, DMSO is a common solvent. Ensure you are using fresh, high-purity, anhydrous DMSO, as moisture can reduce solubility[11]. For in vivo studies, specific formulations are required.

    • Recommended Formulations for In Vivo Use:

      • SBE-β-CD in Saline: Prepare a stock in 5% DMSO and 95% (20% SBE-β-CD in Saline) for a solubility of ≥ 2.5 mg/mL[5].

      • PEG300/Tween-80/Saline: A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, achieving a solubility of ≥ 2.08 mg/mL[5].

      • Corn Oil: A formulation of 10% DMSO in 90% Corn Oil can also be used[5].

    • Aiding Dissolution: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[5]. Always prepare fresh solutions for in vivo experiments on the day of use[5].

Issue 2: Inconsistent Results in Cell-Based Assays

  • Problem: High variability in IC50 values or other endpoint measurements between experiments.

  • Possible Causes: Cell line variability, inconsistent drug treatment duration, or issues with assay reagents.

  • Solutions:

    • Cell Health: Ensure cells are healthy, within a low passage number, and plated at a consistent density for each experiment.

    • Pre-treatment Time: For necroptosis inhibition assays, a pre-treatment time of 30 minutes with GSK547 before inducing cell death is a common starting point[5][11]. Standardize this time across all experiments.

    • Assay Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known stimulus for necroptosis like TNFα + zVAD)[5].

    • Reagent Quality: Use fresh and properly stored reagents, especially for cell viability assays like those measuring cellular ATP levels[11].

Issue 3: Lack of In Vivo Efficacy

  • Problem: GSK547 does not produce the expected biological effect in an animal model.

  • Possible Causes: Inadequate dosing, poor bioavailability with the chosen administration route, or rapid metabolism.

  • Solutions:

    • Pharmacokinetics: GSK547 was developed to have significantly improved oral pharmacokinetic exposure in mice compared to earlier RIPK1 inhibitors[7][8].

    • Dosing Regimen: A common and effective in vivo dosing strategy is to administer GSK547 mixed in the chow at a concentration that achieves a steady-state plasma concentration above the target IC90[9][11]. For example, 100 mg/kg/day fed via food-based dosing has been used successfully in pancreatic cancer models[5].

    • Route of Administration: Oral administration through medicated chow provides sustained exposure. If using other routes like oral gavage, refer to pharmacokinetic data to determine the appropriate dosing frequency[9].

    • Confirm Target Engagement: If possible, measure downstream markers of RIPK1 activity in tissues of interest to confirm that the drug is reaching its target and exerting a biological effect.

Quantitative Data

Table 1: In Vitro Potency of GSK547

Assay Type Cell Line Stimulus Endpoint IC50
RIPK1 Kinase Inhibition Biochemical Assay - Kinase Activity 31 nM
Necroptosis Inhibition L929 TNFα + zVAD Cell Viability 32 nM
Cytokine Inhibition Human Whole Blood TNFα + QVD-Oph + SMAC mimetic MIP-1β release 5 nM
Cytokine Inhibition Monkey Whole Blood TNFα + QVD-Oph + SMAC mimetic MIP-1β release 16 nM

Data sourced from[1][5][12].

Experimental Protocols

Protocol: Determining the IC50 of GSK547 for Necroptosis Inhibition in L929 Cells

This protocol is adapted from methodologies described for RIPK1 inhibitors[5][11].

  • Cell Plating:

    • Culture L929 murine fibrosarcoma cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells in a 96-well plate at a density of 20,000-30,000 cells per well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of GSK547 in 100% DMSO.

    • Perform serial dilutions of the GSK547 stock solution in cell culture media to create a range of working concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.1%).

  • Drug Treatment:

    • Remove the old media from the cells.

    • Add the media containing the different concentrations of GSK547 to the respective wells. Include vehicle-only wells (media + DMSO) as a negative control.

    • Pre-incubate the cells with GSK547 for 30 minutes at 37°C, 5% CO2.

  • Induction of Necroptosis:

    • Prepare a solution of TNFα (e.g., final concentration of 10 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., final concentration of 20 µM) in cell culture media.

    • Add this induction solution to all wells except for the untreated (viability) control wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Measurement of Cell Viability:

    • After the 24-hour incubation, assess cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This method measures the luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the untreated control wells to 100% viability and the TNFα/zVAD-treated wells (with vehicle) to 0% viability.

    • Plot the normalized cell viability against the logarithm of the GSK547 concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value, which is the concentration of GSK547 that results in 50% inhibition of necroptosis.

Visualizations

RIPK1_Signaling_Pathway cluster_complexII Complex II / Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα stimulation TRAF2 TRAF2 TRADD->TRAF2 TNFα stimulation Casp8 Caspase-8 TRADD->Casp8 cIAP12 cIAP1/2 TRAF2->cIAP12 TNFα stimulation RIPK1 RIPK1 cIAP12->RIPK1 TNFα stimulation ComplexI Complex I (Survival) RIPK1->ComplexI RIPK1->Casp8 RIPK3 RIPK3 RIPK1->RIPK3 Casp8 inactive FADD FADD FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis GSK547 GSK547 GSK547->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway and the inhibitory action of GSK547.

Experimental_Workflow start Start: Seed Cells in 96-well Plate prepare_drug Prepare Serial Dilutions of GSK547 start->prepare_drug pretreat Pre-treat Cells with GSK547 (30 min) prepare_drug->pretreat induce Induce Necroptosis (e.g., TNFα + zVAD) pretreat->induce incubate Incubate for 24 hours induce->incubate measure Measure Cell Viability (ATP-based Assay) incubate->measure analyze Data Analysis: Normalize and Fit Curve measure->analyze end End: Determine IC50 Value analyze->end

Caption: General experimental workflow for determining the IC50 of GSK547.

References

interpreting unexpected phenotypes with (Rac)-GSK547

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (Rac)-GSK547. Our aim is to help you interpret unexpected phenotypes and navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the racemic mixture of GSK547. GSK547 is a potent and highly selective inhibitor of the Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1).[1][2][3] Its primary mechanism of action is the inhibition of the kinase activity of RIPK1, a key regulator of inflammation and programmed cell death pathways, including necroptosis.[4]

Q2: What is the difference between this compound and Rac1 inhibitors?

This is a critical point of clarification. This compound is a RIPK1 inhibitor . The "Rac" in its name refers to it being a racemic mixture. It is fundamentally different from small molecule inhibitors of the Rac1 GTPase , such as NSC23766 and EHT1864, which are involved in regulating the actin cytoskeleton and cell motility.[5][6] It is crucial not to confuse the RIPK1 inhibitor this compound with Rac1 inhibitors, as their cellular targets and effects are distinct.

Q3: What are the known downstream effects of RIPK1 inhibition by GSK547?

Inhibition of RIPK1 by GSK547 has been shown to have several downstream effects, including:

  • Inhibition of necroptosis: Prevents TNFα-induced necroptotic cell death.[1]

  • Modulation of macrophage phenotype: Promotes a shift from an immunosuppressive (M2-like) to an immunogenic (M1-like) macrophage phenotype.[7]

  • Upregulation of STAT1 signaling: Increases STAT1 signaling in bone marrow-derived macrophages (BMDMs).[1][7]

  • Reduction of pro-inflammatory cytokines: Decreases plasma levels of TNF-α and IL-1β in certain in vivo models.[3]

Q4: How should I dissolve and store this compound?

This compound is a solid. For in vitro experiments, it is often dissolved in DMSO.[2][7] For in vivo studies, various formulations using DMSO, PEG300, Tween-80, saline, or corn oil have been described to achieve a clear solution.[1][7] Stock solutions in DMSO can typically be stored at -20°C for about a month or -80°C for up to six months.[1][8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide: Interpreting Unexpected Phenotypes

Issue 1: No observable effect or lower than expected potency.
Potential Cause Troubleshooting Steps
Compound Degradation Ensure the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2][8] Prepare fresh dilutions for each experiment.
Solubility Issues Visually inspect the prepared solution for any precipitation. If precipitation occurs, gentle heating or sonication may aid dissolution.[1] Confirm the solubility in your specific cell culture medium.
Cell Line/Model Insensitivity The cellular phenotype you are studying may not be dependent on RIPK1 kinase activity. Consider using a positive control cell line known to be sensitive to RIPK1 inhibition (e.g., L929 cells for necroptosis assays).[1]
Incorrect Dosing or Timing Titrate the concentration of this compound to determine the optimal dose for your specific cell type and assay. The IC50 for TNFα-induced cell death in L929 cells is approximately 32 nM.[1] Optimize the pre-treatment time; a 30-minute pre-treatment is often used before inducing cell death.[7]
Issue 2: Unexpected or contradictory cell death/viability results.
Potential Cause Troubleshooting Steps
Off-Target Effects at High Concentrations While GSK547 is highly selective for RIPK1, using excessively high concentrations may lead to off-target effects.[3] Perform a dose-response curve to identify the lowest effective concentration.
RIPK1's Scaffold Function RIPK1 has both kinase-dependent and kinase-independent (scaffolding) functions.[4] Inhibiting only the kinase activity with GSK547 may not phenocopy a full RIPK1 knockout, which could lead to unexpected outcomes in certain signaling contexts.
Cell Type-Specific Signaling The role of RIPK1 can vary significantly between different cell types and signaling contexts. A phenotype observed in one cell line may not be reproducible in another. Characterize the expression levels of key pathway components (e.g., RIPK3, MLKL) in your model system.
Activation of Alternative Pathways Inhibition of the RIPK1 kinase-dependent pathway may lead to the upregulation of alternative cell survival or cell death pathways. Consider using other inhibitors or genetic knockouts to probe for compensatory mechanisms.
Issue 3: Unexpected immunological or inflammatory responses.
Potential Cause Troubleshooting Steps
Modulation of Macrophage Polarization GSK547 can drive macrophages towards an immunogenic M1 phenotype, which is associated with increased expression of MHC-II, TNFα, and IFNγ.[7] This could lead to unexpected inflammatory responses in co-culture systems or in vivo.
Complex In Vivo Environment The in vivo effects of this compound can be complex, involving interactions between tumor cells, immune cells, and the stroma. The net effect on tumor growth or inflammation will depend on the balance of these interactions.
Cytokine Profile Alterations RIPK1 inhibition can alter the cytokine milieu.[3] Profile a panel of relevant cytokines to better understand the observed immunological phenotype.

Quantitative Data Summary

Table 1: In Vitro Potency of GSK547

Assay Cell Line Parameter Value Reference
TNFα-induced cell deathL929IC5032 nM[1]
Kinase Selectivity ScreenPanel of 371 kinasesSelectivitySelective for RIPK1 over RIPK2, -3, -4, and -5 at 10 µM[3]

Table 2: In Vivo Dosing and Effects of GSK547

Model System Dose and Administration Observed Effects Reference
Pancreatic Ductal Adenocarcinoma (PDA) mouse model100 mg/kg/day (in food)Reduced tumor burden, extended survival[1]
Early-phase atherogenesis mouse modelNot specifiedReduced plasma TNF-α and IL-1β, decreased macrophage infiltration[3]

Experimental Protocols

Protocol 1: In Vitro Necroptosis Inhibition Assay

  • Cell Plating: Seed L929 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 30 minutes.[7]

  • Induction of Necroptosis: Add recombinant TNFα and a pan-caspase inhibitor (e.g., zVAD-FMK) to the wells to induce necroptosis.

  • Incubation: Incubate the plate for 24 hours.[1]

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as measuring cellular ATP levels (e.g., CellTiter-Glo®).[7]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Formulation for Oral Administration (in food)

This protocol is adapted from in vivo studies with GSK547.[1]

  • Diet Preparation: GSK547 can be incorporated into standard rodent chow. The concentration of the compound in the food should be calculated based on the average daily food consumption of the animals to achieve the target dose (e.g., 100 mg/kg/day).

  • Acclimation: Acclimate the animals to the control diet before starting the treatment.

  • Treatment: Provide the animals with ad libitum access to the chow containing this compound.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, and measure food consumption to ensure proper dosing.

Visualizations

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Complex_I Complex I (Pro-survival) RIPK1->Complex_I RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 NFkB NF-κB Activation Complex_I->NFkB Gene_Expression Gene Expression (Survival, Inflammation) NFkB->Gene_Expression Complex_IIa Complex IIa (Apoptosis) Apoptosis Apoptosis Complex_IIa->Apoptosis Casp8 Caspase-8 FADD->Casp8 Casp8->Complex_IIa Complex_IIb Complex IIb (Necroptosis) Necroptosis Necroptosis Complex_IIb->Necroptosis MLKL MLKL RIPK3->MLKL MLKL->Complex_IIb GSK547 This compound GSK547->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Is_Potency_Issue Is it a lack of efficacy? Start->Is_Potency_Issue Check_Compound Verify Compound Integrity & Solubility Check_Protocol Review Experimental Protocol (Dose, Timing) Check_Compound->Check_Protocol Check_Model Assess Cell Model Sensitivity (Positive Control) Check_Protocol->Check_Model Dose_Response Perform Dose-Response Curve Check_Model->Dose_Response Is_Potency_Issue->Check_Compound Yes Is_Viability_Issue Is it unexpected cell death? Is_Potency_Issue->Is_Viability_Issue No Is_Immune_Issue Is it an unexpected immune response? Is_Viability_Issue->Is_Immune_Issue No Alternative_Pathways Investigate Alternative Pathways (e.g., Apoptosis vs. Necroptosis) Is_Viability_Issue->Alternative_Pathways Yes Cytokine_Profiling Profile Cytokine Expression Is_Immune_Issue->Cytokine_Profiling Yes Consult Consult Further Literature / Technical Support Is_Immune_Issue->Consult No / Unclear Resolved Issue Resolved / Understood Dose_Response->Resolved Alternative_Pathways->Resolved Cytokine_Profiling->Resolved

Caption: Troubleshooting workflow for unexpected results with this compound.

Logical_Relationships Observation Experimental Observation No_Effect No Effect Observation->No_Effect Unexpected_Death Unexpected Cell Death Observation->Unexpected_Death Altered_Immunity Altered Immune Response Observation->Altered_Immunity Cause_Solubility Cause: Solubility/Degradation No_Effect->Cause_Solubility Cause_Insensitive Cause: RIPK1-Independent Model No_Effect->Cause_Insensitive Cause_OffTarget Cause: High Concentration/Off-Target Unexpected_Death->Cause_OffTarget Cause_AltPath Cause: Alternative Pathway Activation Unexpected_Death->Cause_AltPath Cause_Macrophage Cause: Macrophage Polarization Altered_Immunity->Cause_Macrophage Action_Verify Action: Verify Compound & Protocol Cause_Solubility->Action_Verify Action_Control Action: Use Positive Control Cause_Insensitive->Action_Control Action_Titrate Action: Titrate Concentration Cause_OffTarget->Action_Titrate Action_Mechanistic Action: Mechanistic Studies Cause_AltPath->Action_Mechanistic Action_Immuno Action: Immunophenotyping Cause_Macrophage->Action_Immuno

Caption: Logical relationships for interpreting experimental outcomes.

References

how to prevent (Rac)-GSK547 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (Rac)-GSK547 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a key regulator of cellular necroptosis and inflammation.[3][4] By inhibiting RIPK1, this compound can modulate inflammatory responses and cell death pathways.[5] It has been shown to up-regulate STAT1 signaling in bone marrow-derived macrophages (BMDM).[1][6]

Q2: Why does this compound precipitate in my cell culture medium?

This compound is a hydrophobic molecule with low aqueous solubility.[6] Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium. This rapid change in solvent polarity can cause the compound to "crash out" of solution if its concentration exceeds its solubility limit in the final medium.

Q3: Can the type of cell culture medium or the presence of serum affect precipitation?

Yes, both the composition of the medium and the presence of serum can influence the solubility of this compound. Different media formulations have varying ionic strengths and pH, which can affect compound solubility.[7][8] Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help to keep them in solution.

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[6] Many cell lines can tolerate up to 0.1% DMSO without significant cytotoxic effects.[9][10] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to preparing and using this compound in cell culture to minimize precipitation.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the media. The concentration of this compound in the final working solution exceeds its aqueous solubility. The rapid solvent shift from DMSO to the aqueous medium is causing the compound to crash out.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. - Perform a stepwise dilution: First, dilute the DMSO stock into a small volume of complete medium (containing serum), mix gently, and then add this intermediate dilution to the final volume of media. - Pre-warm the cell culture medium to 37°C before adding the inhibitor.
The solution is initially clear but a precipitate forms over time in the incubator. The compound may be unstable in the culture medium at 37°C over extended periods. Evaporation of the medium could be increasing the inhibitor's concentration. Temperature fluctuations in the incubator.- Prepare fresh working solutions for each experiment and add them to the cells immediately. - Ensure the incubator maintains a stable temperature and humidity to minimize evaporation. - Consider performing a stability study of this compound in your specific cell culture medium.
Even with troubleshooting, some precipitation is observed at the desired concentration. The desired experimental concentration is above the solubility limit of this compound in the cell culture medium, even with the presence of serum.- Test a lower, soluble concentration of this compound. - Consider using a solubilizing agent, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), though this may impact the compound's activity and should be carefully validated.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityNotes
DMSO≥ 125 mg/mL (315.35 mM)Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][11]
DMF1 mg/mL-
EthanolSlightly soluble-
WaterInsoluble-
Saline with 20% SBE-β-CD and 10% DMSO≥ 2.08 mg/mL (5.25 mM)This is a formulation for in vivo use but indicates SBE-β-CD can enhance solubility.[1]
PEG300, Tween-80, Saline, and 10% DMSO≥ 2.08 mg/mL (5.25 mM)This is a formulation for in vivo use.[1]
Corn Oil with 10% DMSO≥ 2.08 mg/mL (5.25 mM)This is a formulation for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 396.39 g/mol ).

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, briefly sonicate the tube in a water bath.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (containing serum), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Stepwise Dilution: a. In a sterile microcentrifuge tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium. This will result in a 100 µM intermediate solution. Mix gently by pipetting up and down. b. In a separate sterile tube containing the final volume of pre-warmed complete cell culture medium for your experiment (e.g., 10 mL), add the required volume of the 100 µM intermediate solution to achieve the final desired concentration of 10 µM. For a 10 mL final volume, add 1 mL of the 100 µM intermediate solution.

  • Mix the final working solution gently by inverting the tube several times.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

  • The final DMSO concentration in this example will be 0.1%. Always calculate the final DMSO concentration and include a vehicle control in your experiment.

Visualizations

Signaling Pathway Diagram

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2) TNFR1->Complex_I Recruitment RIPK1 RIPK1 Complex_I->RIPK1 Activation IKK_Complex IKK Complex RIPK1->IKK_Complex Activation Necrosome Necrosome (RIPK1, RIPK3, MLKL) RIPK1->Necrosome Formation Caspase8 Caspase-8 RIPK1->Caspase8 Activation NFkB NF-κB IKK_Complex->NFkB Activation Inflammation Inflammation NFkB->Inflammation Transcription of pro-inflammatory genes Necroptosis Necroptosis Necrosome->Necroptosis Apoptosis Apoptosis Caspase8->Apoptosis Necroptosis->Inflammation GSK547 This compound GSK547->RIPK1 Inhibition

Caption: Simplified signaling pathway of RIPK1 activation and its inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare 10 mM Stock Solution in Anhydrous DMSO Working_Sol_Prep Prepare Working Solution via Stepwise Dilution Stock_Prep->Working_Sol_Prep Treatment Treat Cells with This compound Working Solution Working_Sol_Prep->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Data_Collection Collect Data (e.g., Viability, Western Blot) Incubation->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis

Caption: General experimental workflow for using this compound in cell culture.

References

addressing high background in (Rac)-GSK547 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (Rac)-GSK547 in their experiments. The information is tailored for researchers, scientists, and drug development professionals encountering issues such as high background signals in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic mixture of GSK547, a potent and selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1).[1][2][3][4] RIPK1 is a key regulator of cellular necroptosis, a form of programmed cell death, and is also involved in inflammatory signaling pathways.[5][6][7] GSK547 inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis.[1][4]

Q2: What are the common assay formats used to assess this compound activity?

The activity of this compound is typically measured using two main types of assays:

  • Biochemical Assays: These assays directly measure the inhibition of RIPK1 kinase activity. A common format is the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced during the kinase reaction.[8][9]

  • Cellular Assays: These assays measure the ability of this compound to protect cells from necroptosis induced by stimuli such as TNF-α in combination with a SMAC mimetic and a pan-caspase inhibitor (e.g., zVAD-fmk).[8] Cell viability is typically measured as the endpoint.

Q3: What are the potential causes of high background in a this compound biochemical assay?

High background in a biochemical assay can be caused by several factors, including:

  • Contaminated ATP Source: The ATP stock may be contaminated with ADP, leading to a high basal signal.[10]

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the enzyme (RIPK1), substrate, or ATP can lead to high background.

  • Enzyme Instability: Recombinant RIPK1 may be unstable or prone to aggregation, leading to inconsistent activity and high background.

  • Compound Interference: At high concentrations, this compound or other small molecules might interfere with the detection reagents.

  • Incomplete ATP Depletion: In ADP-Glo™ assays, incomplete removal of unused ATP can result in a high background signal.[1]

Q4: What are the potential causes of high background in a this compound cellular necroptosis assay?

High background in a cellular assay (i.e., low cell viability in negative controls) can be attributed to:

  • Cell Health: Unhealthy or stressed cells may undergo cell death independent of the necroptosis stimulus.

  • Cytotoxicity of Stimuli: The concentrations of TNF-α, SMAC mimetic, or zVAD-fmk may be too high, causing non-specific cell death.

  • Compound Cytotoxicity: this compound itself might be cytotoxic at higher concentrations due to off-target effects.[4]

  • Contamination: Microbial contamination of cell cultures can lead to widespread cell death.

Troubleshooting Guides

Issue 1: High Background in Biochemical (ADP-Glo™) Assays

Symptoms: High luminescence signal in the "no enzyme" or "no inhibitor" control wells, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
ADP Contamination in ATP Use high-purity ATP. Purchase ATP from a reliable commercial source with low ADP contamination.[10]
Incomplete ATP Depletion Ensure proper mixing and incubation time after adding the ADP-Glo™ Reagent to allow for complete ATP depletion.[1]
High Enzyme Concentration Titrate the RIPK1 enzyme concentration to find the optimal amount that gives a robust signal without excessive background.
Sub-optimal Substrate Concentration Optimize the substrate concentration. It should ideally be at or near the Km for the enzyme.[11]
Compound Interference Run a control with this compound and the detection reagents in the absence of the enzyme to check for direct interference.
Reagent Instability Aliquot and store reagents, especially the enzyme and ATP, at the recommended temperatures to avoid freeze-thaw cycles.
Improper Mixing Ensure thorough mixing of reagents in the assay plate, as incomplete mixing can lead to well-to-well variability.[1]
Issue 2: High Background (Low Viability) in Cellular Necroptosis Assays

Symptoms: Significant cell death observed in control wells (e.g., vehicle-treated cells without necroptosis induction), making it difficult to assess the protective effect of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Health Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density.
Toxicity of Necroptosis Stimuli Titrate the concentrations of TNF-α, SMAC mimetic, and zVAD-fmk to find the lowest effective concentrations that induce necroptosis without causing excessive non-specific toxicity.
This compound Cytotoxicity Perform a dose-response curve of this compound alone to determine its cytotoxic concentration range.[4]
Contamination Regularly test cell cultures for microbial contamination.
Prolonged Incubation Optimize the incubation time for necroptosis induction. Prolonged incubation can lead to secondary necrosis and degradation of cellular components.

Experimental Protocols

Protocol 1: Optimizing RIPK1 Enzyme Concentration for ADP-Glo™ Assay
  • Prepare a serial dilution of the RIPK1 enzyme in kinase buffer. Recommended starting concentrations range from 1 to 100 ng/well.

  • Add the diluted enzyme to the wells of a 384-well white assay plate. Include "no enzyme" control wells containing only kinase buffer.

  • Add the substrate and ATP to all wells to initiate the kinase reaction. The ATP concentration should be at the Km of the enzyme if known.

  • Incubate the plate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the enzyme concentration to determine the optimal concentration that gives a robust signal with low background.

Protocol 2: Determining Optimal Necroptosis Induction Conditions
  • Plate cells (e.g., HT-29 or L929) in a 96-well plate and allow them to adhere overnight.

  • Prepare a matrix of concentrations for the necroptosis-inducing agents (TNF-α, SMAC mimetic, and zVAD-fmk).

  • Treat the cells with the different combinations of stimuli. Include a vehicle-only control.

  • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Assess cell viability using a suitable method, such as CellTiter-Glo®.

  • Analyze the data to identify the combination of stimuli that results in approximately 80-90% cell death with minimal toxicity in the absence of the primary stimulus (TNF-α).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates Complex_II Necrosome (RIPK1, RIPK3, MLKL) MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis GSK547 This compound GSK547->RIPK1 inhibits

Caption: RIPK1 signaling pathway leading to necroptosis and inhibition by this compound.

Troubleshooting_Workflow Start High Background Signal in Assay Assay_Type Biochemical or Cellular Assay? Start->Assay_Type Biochem_Causes Potential Biochemical Causes: - ADP in ATP - High Enzyme Conc. - Reagent Instability Assay_Type->Biochem_Causes Biochemical Cellular_Causes Potential Cellular Causes: - Poor Cell Health - Stimuli Toxicity - Compound Toxicity Assay_Type->Cellular_Causes Cellular Biochem_Solutions Solutions: - Use Pure ATP - Titrate Enzyme - Check Reagent Handling Biochem_Causes->Biochem_Solutions Cellular_Solutions Solutions: - Optimize Cell Culture - Titrate Stimuli - Check Compound Cytotoxicity Cellular_Causes->Cellular_Solutions

Caption: Troubleshooting workflow for high background in this compound assays.

References

Validation & Comparative

Validating (Rac)-GSK547 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cellular target engagement assays for (Rac)-GSK547, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The performance of this compound is contextualized by comparing its target engagement with other well-characterized RIPK1 inhibitors, supported by experimental data from various methodologies.

Introduction to this compound and its Target, RIPK1

This compound is a racemate of GSK547, a highly selective and potent inhibitor of RIPK1.[1] RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways controlling inflammation, apoptosis, and necroptosis, a form of programmed cell death.[2][3] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[2] Validating that a compound like this compound directly interacts with and inhibits RIPK1 within a cellular context is a crucial step in drug development. This guide explores and compares several state-of-the-art methods for quantifying this target engagement.

Comparative Analysis of RIPK1 Inhibitor Target Engagement

Direct, head-to-head comparative data for this compound against other RIPK1 inhibitors in the same cellular target engagement assay is limited in publicly available literature. However, by compiling data from multiple studies, we can establish a comparative landscape of RIPK1 inhibitor potencies in various cellular assays. The following tables summarize quantitative data for different RIPK1 inhibitors, including compounds structurally related to GSK547, using the Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement Assay.

It is important to note that the following data is collated from different studies and experimental conditions may vary.

Cellular Thermal Shift Assay (CETSA) Data

CETSA is a powerful technique to assess target engagement in a cellular environment. It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[4] The half-maximal effective concentration (EC50) from an isothermal dose-response format (ITDRF) CETSA represents the concentration of the compound required to stabilize 50% of the target protein at a specific temperature.

CompoundCell LineCETSA EC50 (nM)Reference
Compound 22 (a potent RIPK1 inhibitor) HT-296.5[5]
Nec-1 HT-291100[5]
GSK-compound 27 HT-291200[5]
Nec-1s U937 / MDFStabilizes RIPK1[6]
GSK-481 U937 / MDFStabilizes RIPK1[6]
NanoBRET Target Engagement Assay Data

The NanoBRET assay is a live-cell method that measures the binding of a compound to a target protein by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer that binds to the active site.[7] Competitive displacement of the tracer by an inhibitor results in a loss of BRET signal, allowing for the determination of the inhibitor's apparent affinity (Ki).

CompoundCell LineNanoBRET Apparent Ki (nM) for hRIPK1Reference
Type I RIPK1 Inhibitor HEK293T250
Type II RIPK1 Inhibitor (Compound 22b) HEK293T6.5
Type II RIPK1 Inhibitor (PK68) HEK293T3.0
Type III RIPK1 Inhibitor (Nec-1s) HEK293T250
Type III RIPK1 Inhibitor (GSK772) HEK293T0.56

Note: A NanoBRET probe was developed based on the GSK547 scaffold, indicating the suitability of this chemotype for this assay format.

Key Experimental Methodologies

Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the primary assays discussed in this guide.

Cellular Thermal Shift Assay (CETSA) Protocol for RIPK1

This protocol is a generalized procedure for performing an isothermal dose-response format (ITDRF) CETSA to determine the EC50 of a RIPK1 inhibitor.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HT-29, U937) to a sufficient density.

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS) to a final concentration of approximately 10-20 x 10^6 cells/mL.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Add the test compound (e.g., this compound) at a range of concentrations to the cell aliquots. Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compound for a defined period (e.g., 1 hour) at 37°C to allow for cellular uptake and target binding.

  • Thermal Denaturation:

    • Heat the cell suspensions at a predetermined optimal temperature (e.g., 47°C) for a specific duration (e.g., 8 minutes) using a thermal cycler. This temperature is chosen to be on the steep part of the RIPK1 denaturation curve to maximize the signal window for stabilization.

    • Include a non-heated control at room temperature.

  • Cell Lysis and Separation of Soluble and Aggregated Proteins:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble RIPK1:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble RIPK1 in each sample by Western blotting using a specific anti-RIPK1 antibody.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Normalize the amount of soluble RIPK1 at each compound concentration to the vehicle control.

    • Plot the normalized soluble RIPK1 levels against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

NanoBRET Target Engagement Assay Protocol for RIPK1

This protocol outlines the general steps for conducting a NanoBRET assay to measure the intracellular affinity of RIPK1 inhibitors.

  • Cell Preparation and Transfection:

    • Seed a suitable cell line (e.g., HEK293T) in a white, tissue culture-treated 96-well plate.

    • Transfect the cells with a vector encoding a NanoLuc-RIPK1 fusion protein. The orientation of the NanoLuc tag (N- or C-terminal) should be optimized for the specific assay.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • To the transfected cells, add the fluorescent NanoBRET tracer specific for RIPK1 at a pre-optimized concentration.

    • Immediately add the test compound dilutions to the wells. Include a no-compound control.

    • Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • BRET Measurement:

    • Add the NanoBRET Nano-Glo Substrate and an extracellular NanoLuc inhibitor to all wells.

    • Measure the luminescence at two wavelengths: one for the donor (NanoLuc, ~460 nm) and one for the acceptor (tracer, >600 nm) using a luminometer capable of filtered luminescence detection.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratios against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The apparent intracellular affinity (Ki) can then be calculated using the Cheng-Prusoff equation, taking into account the intracellular concentration and affinity of the tracer.

Visualizing the Molecular Context

Understanding the signaling pathways and experimental workflows is crucial for interpreting target engagement data. The following diagrams, generated using Graphviz, provide a visual representation of the RIPK1 signaling cascade and the workflows for the CETSA and NanoBRET assays.

RIPK1 Signaling Pathway

RIPK1_Signaling cluster_complex_I Complex I cluster_complex_IIa Complex IIa cluster_complex_IIb Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 K63/M1 Ubiq. LUBAC LUBAC LUBAC->RIPK1 M1 Ubiq. RIPK1->LUBAC TAK1 TAK1 RIPK1->TAK1 FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Survival Cell Survival Inflammation NFkB->Survival Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Cleavage Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis GSK547 This compound GSK547->RIPK1 Inhibition

Caption: RIPK1 signaling pathways leading to cell survival, apoptosis, or necroptosis.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start: Intact Cells treat Treat with This compound (Dose Response) start->treat heat Heat Shock (e.g., 47°C) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble & Aggregated Protein) lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant pellet Pellet (Aggregated Fraction) centrifuge->pellet western Western Blot for RIPK1 supernatant->western quantify Quantify Soluble RIPK1 western->quantify analyze Data Analysis: EC50 Curve quantify->analyze end End: Target Engagement Potency analyze->end NanoBRET_Workflow start Start: Live Cells transfect Transfect with NanoLuc-RIPK1 start->transfect add_tracer Add Fluorescent Tracer transfect->add_tracer add_inhibitor Add this compound (Dose Response) add_tracer->add_inhibitor incubate Incubate (Equilibrium) add_inhibitor->incubate add_substrate Add NanoBRET Substrate incubate->add_substrate measure Measure Donor & Acceptor Emission add_substrate->measure calculate Calculate BRET Ratio measure->calculate analyze Data Analysis: IC50/Ki Curve calculate->analyze end End: Intracellular Affinity analyze->end

References

Confirming RIPK1 Target Engagement: A Comparative Guide to (Rac)-GSK547 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for confirming target engagement of the RIPK1 inhibitor (Rac)-GSK547 with alternative inhibitors and methodologies. The content is designed to assist researchers in selecting the most appropriate techniques and compounds for their RIPK1-targeted drug discovery programs.

Introduction to RIPK1 and Target Engagement

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways involved in inflammation, apoptosis, and necroptosis.[1] Its central role in these processes has made it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1]

Confirming that a drug candidate directly interacts with its intended target within a cellular context is a crucial step in drug development. This process, known as target engagement, provides essential evidence of a compound's mechanism of action and helps to interpret efficacy and safety data. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the binding of a ligand to its target protein in cells and tissues.[2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.

This guide focuses on the use of CETSA to confirm the inhibition of RIPK1 by this compound, a selective and potent inhibitor of RIPK1.[4][5] We will compare its performance with other known RIPK1 inhibitors and explore alternative methods for measuring target engagement.

RIPK1 Signaling Pathway

RIPK1 acts as a key signaling node, participating in multiple cellular pathways. The diagram below illustrates the central role of RIPK1 in TNF-alpha-mediated signaling, leading to either cell survival through NF-κB activation or programmed cell death via apoptosis or necroptosis.

RIPK1 Signaling Pathway RIPK1 Signaling Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I NF-kB Activation NF-kB Activation Complex I->NF-kB Activation RIPK1 RIPK1 Complex I->RIPK1 Cell Survival & Inflammation Cell Survival & Inflammation NF-kB Activation->Cell Survival & Inflammation Complex IIa (Apoptosome) Complex IIa (Apoptosome) RIPK1->Complex IIa (Apoptosome) Complex IIb (Necrosome) Complex IIb (Necrosome) RIPK1->Complex IIb (Necrosome) Caspase-8 Caspase-8 Complex IIa (Apoptosome)->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis RIPK3 RIPK3 Complex IIb (Necrosome)->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1

Caption: RIPK1's central role in TNF-α signaling.

Confirming RIPK1 Inhibition with CETSA

CETSA is a versatile technique that can be adapted to various formats, from simple Western blotting to high-throughput plate-based assays.[6] The core principle involves treating cells with a compound of interest, heating the cell lysate to denature proteins, and then quantifying the amount of soluble target protein remaining. A compound that binds to and stabilizes its target will result in a higher amount of soluble protein at elevated temperatures.

CETSA Experimental Workflow

The general workflow for a CETSA experiment is depicted below.

CETSA Experimental Workflow CETSA Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Heat Shock & Lysis cluster_2 Protein Quantification A Seed cells (e.g., HT-29) B Treat with this compound or other inhibitors A->B C Heat cells at a specific temperature (e.g., 47°C) B->C D Lyse cells C->D E Separate soluble and precipitated proteins D->E F Quantify soluble RIPK1 (e.g., Western Blot, ELISA) E->F

Caption: A generalized workflow for a CETSA experiment.

Comparison of RIPK1 Inhibitors using CETSA

CompoundCell LineEC50 (nM)95% Confidence Interval (nM)Reference
Compound 22 HT-296.54.3 - 9.8[2]
Compound 25 HT-295.02.8 - 9.1[2]
Nec-1 HT-291,100500 - 2,400[2]
GSK-compound 27 HT-291,200810 - 1,700[2]
GSK'963 U9374N/A[7]
GSK2982772 N/A>90% TE at 60mg and 120mg BIDN/A[8]

N/A: Not Available

Experimental Protocols

CETSA Protocol for RIPK1 in HT-29 Cells

This protocol is adapted from published studies performing CETSA for RIPK1.[2][9]

  • Cell Culture: Culture HT-29 human colon cancer cells in appropriate media until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with serially diluted this compound or other RIPK1 inhibitors for 30 minutes. Include a DMSO-treated control.

  • Heat Shock: Heat the treated cells at 47°C for 8 minutes.[2][9] A no-heat control at room temperature should also be included.

  • Lysis: Immediately lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Quantification: Collect the supernatant and quantify the amount of soluble RIPK1 using a standard Western blot procedure with a specific anti-RIPK1 antibody. Alternatively, a more quantitative method like an ELISA-based format (e.g., AlphaLISA or MSD) can be used.[6]

  • Data Analysis: Plot the amount of soluble RIPK1 as a function of the compound concentration to determine the EC50 value.

Alternative Methods for Confirming RIPK1 Target Engagement

While CETSA is a robust method, other techniques can also be employed to confirm RIPK1 target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures the binding of a test compound to a target protein.[10][11][12] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Comparison Logic: CETSA vs. Alternative Methods

Comparison of Target Engagement Methods Comparison of Target Engagement Methods cluster_0 Principle cluster_1 Advantages cluster_2 Limitations CETSA CETSA (Cellular Thermal Shift Assay) P_CETSA Ligand-induced thermal stabilization CETSA->P_CETSA A_CETSA Label-free, applicable to native proteins in cells and tissues CETSA->A_CETSA L_CETSA Indirect measurement of binding, can be lower throughput CETSA->L_CETSA NanoBRET NanoBRET™ P_NanoBRET BRET between NanoLuc-tagged protein and fluorescent tracer NanoBRET->P_NanoBRET A_NanoBRET Live cells, high-throughput, quantitative NanoBRET->A_NanoBRET L_NanoBRET Requires genetic modification of the target protein NanoBRET->L_NanoBRET TEAR1 TEAR1 (Target Engagement Assessment for RIPK1) P_TEAR1 Competitive immunoassay TEAR1->P_TEAR1 A_TEAR1 Direct measurement of drug binding, applicable to various sample types TEAR1->A_TEAR1 L_TEAR1 Requires specific antibody pairs, may be compound class-specific TEAR1->L_TEAR1

References

A Comparative Guide to (Rac)-GSK547 and Necrostatin-1s in Necroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. This has spurred the development of specific inhibitors targeting the core machinery of this cell death pathway. Two prominent inhibitors at the forefront of necroptosis research are (Rac)-GSK547 and Necrostatin-1s. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: Targeting the Master Regulator RIPK1

Both this compound and Necrostatin-1s exert their inhibitory effects by targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a central kinase that orchestrates the necroptotic signaling cascade. Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is activated and, in the absence of caspase-8 activity, phosphorylates RIPK3. This leads to the formation of the necrosome, a signaling complex that ultimately activates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis.

This compound is a highly selective and potent inhibitor of RIPK1.[1] It demonstrates robust in vivo activity, suggesting favorable pharmacokinetic properties.[1]

Necrostatin-1s (Nec-1s) is a more stable and specific analog of the pioneering necroptosis inhibitor, Necrostatin-1 (Nec-1).[2] While Nec-1 effectively inhibits RIPK1, it also exhibits off-target activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[2] Necrostatin-1s was developed to eliminate this IDO-inhibitory activity, making it a more precise tool for studying RIPK1-mediated necroptosis.[2]

Quantitative Comparison of Inhibitory Potency

Direct head-to-head comparisons of this compound and Necrostatin-1s under identical experimental conditions are limited in publicly available literature. However, data from various studies provide insights into their relative potencies. It is crucial to consider the different cell types, stimuli, and assay formats when interpreting these values.

InhibitorTargetAssay TypeCell LineIC50/EC50Reference
This compound RIPK1Necroptosis InhibitionL929IC50: 32 nM[1]
GSK'074 *RIPK1/RIPK3Necroptosis InhibitionMouse SMCsIC50: 3 nM[3]
Necrostatin-1s RIPK1Necroptosis InhibitionMouse SMCsIC50: 803 nM[3]
Necrostatin-1 RIPK1RIPK1 Kinase Inhibition-EC50: 182 nM[4]
Necrostatin-1 NecroptosisNecroptosis Inhibition293TEC50: 490 nM[4]

Note: GSK'074 is a different, but related, GSK compound and is included to provide a comparative context of potency against Necrostatin-1s in the same study.

In Vivo Efficacy

In a preclinical model of pancreatic ductal adenocarcinoma, mice treated with This compound showed a significant reduction in tumor burden and extended survival compared to control groups and those treated with Necrostatin-1s .[1] This suggests that this compound possesses potent in vivo activity and potentially superior pharmacokinetic properties.

Experimental Protocols

Accurate and reproducible assessment of necroptosis inhibition is paramount. Below are detailed methodologies for key experiments commonly employed in this field.

Protocol 1: Induction of Necroptosis in HT-29 Cells

This protocol describes a common method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29.

Materials:

  • HT-29 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound or Necrostatin-1s

  • 96-well plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density that allows for approximately 80% confluency on the day of the experiment.

  • The following day, pre-treat the cells with various concentrations of this compound, Necrostatin-1s, or vehicle control (DMSO) for 1-2 hours.

  • Induce necroptosis by adding a cocktail of human TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).

  • Incubate the cells for a predetermined time (e.g., 8-24 hours).

  • Assess cell viability using methods such as the LDH release assay or Annexin V/PI staining.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity, a hallmark of necroptosis.

Materials:

  • Supernatant from treated cells (from Protocol 1)

  • LDH cytotoxicity assay kit

  • 96-well plate

  • Plate reader

Procedure:

  • Following the treatment period in Protocol 1, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare a "maximum LDH release" control by lysing untreated cells with the lysis buffer provided in the kit.

  • Follow the manufacturer's instructions for the LDH assay kit to add the reaction mixture to each well.

  • Incubate the plate at room temperature, protected from light, for the recommended time.

  • Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to the maximum LDH release control.

Protocol 3: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necroptotic cells. Necrotic cells are characterized by being positive for both Annexin V and PI.

Materials:

  • Treated cells (from Protocol 1)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells, including both adherent and floating populations, from the wells of the treatment plate.

  • Wash the cells with cold PBS and centrifuge to pellet.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizing the Molecular and Experimental Landscape

To better understand the context of this comparison, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for evaluating inhibitors.

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I RIPK1_active p-RIPK1 Complex_I->RIPK1_active Caspase-8 inactive RIPK3 RIPK3 RIPK1_active->RIPK3 recruits & phosphorylates Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK1_active->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates pMLKL p-MLKL (oligomerization) MLKL->pMLKL Membrane_disruption Plasma Membrane Disruption pMLKL->Membrane_disruption translocates to plasma membrane GSK547 This compound GSK547->RIPK1_active Nec1s Necrostatin-1s Nec1s->RIPK1_active

Caption: Necroptosis signaling pathway and points of inhibition.

Experimental_Workflow start Start: Select Cell Line (e.g., HT-29) seed_cells Seed Cells in Multi-well Plates start->seed_cells pre_treat Pre-treat with Inhibitors (this compound, Nec-1s) & Vehicle Control seed_cells->pre_treat induce_necroptosis Induce Necroptosis (e.g., TNFα + Smac mimetic + z-VAD) pre_treat->induce_necroptosis incubation Incubate for Defined Period induce_necroptosis->incubation assay Perform Viability Assays LDH Release Assay Annexin V/PI Staining incubation->assay data_analysis Data Analysis: Calculate IC50/EC50 assay->data_analysis end Conclusion: Compare Inhibitor Potency data_analysis->end

Caption: Experimental workflow for comparing necroptosis inhibitors.

Conclusion

Both this compound and Necrostatin-1s are valuable tools for dissecting the role of RIPK1-mediated necroptosis. The available data suggests that This compound is a more potent inhibitor of necroptosis both in vitro and in vivo compared to Necrostatin-1s. Furthermore, Necrostatin-1s offers a key advantage over its predecessor, Necrostatin-1, by eliminating off-target effects on IDO, thereby providing more specific inhibition of RIPK1.

The choice between these inhibitors will depend on the specific experimental needs. For studies requiring high potency and in vivo application, this compound appears to be a superior choice. For researchers specifically looking to avoid the confounding effects of IDO inhibition that may be present with Necrostatin-1, Necrostatin-1s remains a reliable and more specific alternative. As with any pharmacological inhibitor, it is crucial to carefully consider the experimental context and validate findings with multiple approaches.

References

A Comparative Guide to the Efficacy of (Rac)-GSK547 and GSK'963 in RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent RIPK1 kinase inhibitors: (Rac)-GSK547 and GSK'963. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their in vitro and in vivo studies of necroptosis and RIPK1-mediated signaling.

Introduction to RIPK1 Inhibitors

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis. The development of potent and selective RIPK1 inhibitors is a significant area of research for potential therapeutic interventions in a variety of diseases, including inflammatory conditions and neurodegenerative disorders.

GSK'963 is a highly potent and selective, chiral small-molecule inhibitor of RIPK1 kinase.[2][3] It is the active (S)-enantiomer, while its corresponding (R)-enantiomer, GSK'962, is inactive.[2] This stereospecificity makes GSK'963 a valuable tool for confirming on-target effects in experimental settings.[2] this compound is the racemic mixture of GSK547, another potent and selective inhibitor of RIPK1.[2][4] While structurally distinct from GSK'963, it also targets RIPK1 to modulate cellular processes.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the key quantitative data on the in vitro potency of this compound and GSK'963 from various biochemical and cellular assays.

Table 1: Biochemical Assay Potency

CompoundAssay TypeTargetIC₅₀Reference
GSK'963FP binding assayRIPK129 nM[2][3][5]
GSK'963ADP-Glo kinase assayRIPK1 autophosphorylation8 nM[2]
This compoundNot SpecifiedRIPK131 nM

Table 2: Cellular Assay Potency (Inhibition of Necroptosis)

CompoundCell LineSpeciesStimulusIC₅₀Reference
GSK'963L929MurineTNF + zVAD1 nM[2][6]
GSK'963U937HumanTNF + zVAD4 nM[2][6]
GSK'963Primary Murine BMDMsMurineTNF + zVAD3 nM[2]
GSK'963Primary Human NeutrophilsHumanTNF + zVAD + SMAC mimetic0.9 nM[2]
This compoundL929MurineTNFα + zVAD32 nM[7]

In Vivo Efficacy

Both compounds have demonstrated efficacy in in vivo models of RIPK1-dependent pathologies.

GSK'963 has been shown to provide significant protection in a TNF-induced sterile shock model in mice.[2] A dose of 2 mg/kg resulted in complete protection from hypothermia, a key indicator of shock in this model.[2][4]

This compound has been investigated in a mouse model of pancreatic ductal adenocarcinoma (PDA).[7] Daily administration of approximately 100 mg/kg was found to reduce tumor burden and extend survival.[7] Furthermore, this compound exhibited a 400-fold improvement in mouse pharmacokinetic oral exposure compared to GSK'963.[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental setup, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I TNFR1->Complex_I recruits TNFa TNFα TNFa->TNFR1 TRADD TRADD TRAF2 TRAF2 cIAP12 cIAP1/2 RIPK1 RIPK1 Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necroptosis) RIPK1->Complex_IIb LUBAC LUBAC Complex_I->TRADD Complex_I->TRAF2 Complex_I->cIAP12 Complex_I->RIPK1 Complex_I->LUBAC NFkB NF-κB Activation (Survival) Complex_I->NFkB FADD FADD Complex_IIa->FADD RIPK3 RIPK3 Complex_IIb->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL pMLKL pMLKL (active) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis GSK_inhibitors This compound / GSK'963 GSK_inhibitors->RIPK1 inhibit kinase activity

Caption: RIPK1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow start Seed Cells (e.g., L929) pretreat Pre-treat with This compound or GSK'963 start->pretreat induce Induce Necroptosis (TNFα + zVAD) pretreat->induce incubate Incubate (e.g., 24 hours) induce->incubate measure Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure end Data Analysis (IC₅₀ determination) measure->end

Caption: Experimental Workflow for Necroptosis Inhibition Assay.

Experimental Protocols

In Vitro Necroptosis Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against necroptotic cell death.

Methodology:

  • Cell Seeding: Plate cells (e.g., L929 mouse fibrosarcoma or U937 human monocytic cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound or GSK'963 for 30 minutes. Include a vehicle control (e.g., DMSO).

  • Induction of Necroptosis: Add a combination of a necroptosis-inducing agent (e.g., TNFα or TNF) and a pan-caspase inhibitor (e.g., zVAD-FMK) to all wells except the untreated control.[2][7]

  • Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified incubator.[7]

  • Cell Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control and the untreated control. Plot the dose-response curves and calculate the IC₅₀ values using appropriate software.

In Vivo TNF-Induced Sterile Shock Model

Objective: To evaluate the in vivo efficacy of the compounds in a model of systemic inflammation.

Methodology:

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

  • Compound Administration: Administer this compound or GSK'963 via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.[2][4] A vehicle control group should be included.

  • Induction of Shock: After a defined pre-treatment period, inject the mice with a combination of TNF and zVAD-FMK to induce a lethal hypothermic response.[2]

  • Monitoring: Monitor the core body temperature of the mice at regular intervals using a rectal probe.

  • Data Analysis: Compare the changes in body temperature between the compound-treated groups and the vehicle control group to determine the protective effect of the inhibitors.

Conclusion

Both this compound and GSK'963 are potent and selective inhibitors of RIPK1 kinase. GSK'963, as the active (S)-enantiomer, demonstrates exceptional potency in the low nanomolar range in cellular assays and provides a clear on-target validation tool with its inactive enantiomer.[2] this compound, the racemic mixture, is also a potent inhibitor, albeit with a slightly higher IC₅₀ in the reported cellular assay.[7] A significant advantage of this compound is its improved oral pharmacokinetic profile in mice, making it a suitable candidate for chronic in vivo studies.[8] The choice between these two inhibitors will ultimately depend on the specific requirements of the research, with GSK'963 being ideal for mechanistic in vitro studies requiring high potency and stereospecific controls, and this compound offering a practical option for in vivo studies requiring oral administration.

References

Head-to-Head Comparison: (Rac)-GSK547 and GSK2982772 in RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug development, particularly for inflammatory diseases and cancer, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical target. This serine/threonine kinase is a key regulator of cellular pathways governing inflammation and programmed cell death, including necroptosis. Two notable small molecule inhibitors, (Rac)-GSK547 and GSK2982772, have been developed to target RIPK1. This guide provides a detailed head-to-head comparison of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.

Mechanism of Action and Target Specificity

Both this compound and GSK2982772 are potent inhibitors of RIPK1 kinase activity. They function by binding to the kinase domain, thereby preventing the downstream signaling that leads to inflammation and necroptosis.

This compound is a highly selective and potent inhibitor of RIPK1.[1][2] It is the racemic mixture of GSK547.[3][4][5] Studies have shown that it binds to an allosteric pocket between the N-terminal and C-terminal domains of RIPK1, behind the ATP binding site.[6][7] This mode of binding contributes to its high selectivity.

GSK2982772 is also a potent, orally active, and ATP-competitive inhibitor of RIPK1.[8][9] It demonstrates exquisite kinase specificity, with over 1,000-fold selectivity for RIPK1 against a large panel of other kinases.[8][10] Similar to this compound, GSK2982772 binds to an allosteric pocket of the RIPK1 kinase domain.[11][12]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and GSK2982772, highlighting their potency in biochemical and cellular assays.

Table 1: Biochemical Potency against RIPK1

CompoundTargetAssay FormatIC50 (nM)Reference
This compoundRIPK1Not Specified31[13]
This compoundRIPK1Not Specified32[1]
GSK2982772Human RIPK1ADP-Glo16[8][14]
GSK2982772Monkey RIPK1ADP-Glo20[8][14]
GSK2982772Human RIPK1FP binding assay16[10]
GSK2982772Human RIPK1ADP-Glo Assay1[10]
GSK2982772RIP1Not Specified1.6[15]

Table 2: Cellular Activity

CompoundCell LineAssayEndpointIC50 / EC50 (nM)Reference
This compoundL929TNFα/zVAD-induced cell deathCell Viability32[1]
GSK2982772U937TNFα/QVD-Oph-induced necrosisCell Viability6.3[9]
GSK2982772L929TNFα/QVD-Oph-induced necrosisCell Viability1300[9]

In Vitro and In Vivo Experimental Findings

This compound

In vitro studies have demonstrated that this compound treatment can direct the programming of bone marrow-derived macrophages (BMDMs) towards an immunogenic M1 phenotype. This is characterized by the upregulation of MHC-II, TNFα, and IFNγ, and a reduction in M2 markers like CD206, IL-10, and TGFβ.[16] Furthermore, it upregulates STAT1 signaling, which is associated with M1 programming, while reducing STAT3, STAT5, and STAT6 signaling linked to M2-like differentiation.[16]

In vivo, this compound has shown robust activity. In a mouse model of pancreatic ductal adenocarcinoma (PDA), oral administration of GSK547 at 100 mg/kg/day reduced tumor burden and extended survival compared to control groups.[1][13] The compound was well-tolerated and achieved steady-state concentrations in vivo that were above the IC90 for L929 cells.[16] When used in combination with checkpoint inhibitors, GSK547 doubled survival time in a mouse model of PDA.[17]

GSK2982772

GSK2982772 has demonstrated efficacy in blocking TNF-dependent cellular responses. In human ulcerative colitis explants, it was able to reduce the spontaneous production of cytokines.[18]

GSK2982772 has been advanced into human clinical trials for several inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[18][19] However, the results from these trials have been mixed. In a Phase IIa study for active ulcerative colitis, GSK2982772 was well-tolerated but did not show a significant effect on disease activity.[11][20][21] Similarly, in a study on patients with moderate to severe rheumatoid arthritis, GSK2982772 did not lead to meaningful clinical improvement at the evaluated exposure levels.[22][23] Subsequently, the development of GSK2982772 for these indications was moved back to the research phase.[24]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ub FADD FADD RIPK1->FADD Complex_IIa Complex IIa (Apoptosome) RIPK3 RIPK3 RIPK1->RIPK3 Complex_IIb Complex IIb (Necrosome) NFkB NF-κB Activation (Inflammation) Complex_I->NFkB Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Complex_IIa->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis Complex_IIb->Necroptosis GSK_Inhibitor This compound or GSK2982772 GSK_Inhibitor->RIPK1 Inhibits Kinase Activity TNFa TNFα TNFa->TNFR1

Caption: RIPK1 signaling pathway targeted by this compound and GSK2982772.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Cellular_Assay Cellular Assay (e.g., Necroptosis Assay) Biochemical_Assay->Cellular_Assay Confirms cell permeability and on-target effect Selectivity_Screen Kinase Selectivity Screen Cellular_Assay->Selectivity_Screen Assess off-target effects PK_PD_Studies Pharmacokinetics & Pharmacodynamics (PK/PD) Selectivity_Screen->PK_PD_Studies Candidate Selection Efficacy_Models Disease Efficacy Models (e.g., Cancer, Inflammation) PK_PD_Studies->Efficacy_Models Determine dose and exposure Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Evaluate therapeutic window Phase_I Phase I Trials (Safety in Healthy Volunteers) Toxicity_Studies->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II

References

assessing the specificity of (Rac)-GSK547 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-GSK547 , a racemic mixture of the potent RIP1 kinase inhibitor GSK547, has demonstrated remarkable selectivity for its primary target, Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIP1). This guide provides a comparative assessment of its specificity against other kinases, supported by available experimental data, detailed methodologies, and an overview of the relevant signaling pathways. This information is crucial for researchers, scientists, and drug development professionals evaluating this compound for their studies.

Executive Summary

Extensive kinase profiling has revealed that this compound and its enantiomers are exceptionally selective for RIP1 kinase. Screening against hundreds of other kinases has shown minimal to no off-target activity, establishing it as a highly specific tool for investigating the roles of RIP1 in cellular processes such as necroptosis and inflammation.

Kinase Specificity Profile

The selectivity of GSK547, the active component of this compound, has been rigorously evaluated through large-scale kinase screening panels. A key study utilizing a close analog of GSK547 (referred to as compound 6 in the publication, sharing the same pharmacophore) demonstrated its exceptional specificity.[1] When tested at a concentration of 10 μM, this analog showed no significant inhibition of any of the 359 kinases in the Reaction Biology Corporation panel or the 456 kinases in the DiscoveRx KINOMEscan panel, other than RIP1.[1] This represents a greater than 1500-fold selectivity window for RIP1 over other kinases.[1]

While the raw quantitative data from these screens are often found in supplementary materials of publications, the qualitative results strongly indicate a lack of off-target kinase interactions. For the purpose of this guide, a representative table is provided below to illustrate how such data would be presented.

Table 1: Representative Kinase Specificity Data for a Highly Selective RIP1 Inhibitor

Kinase TargetPercent Inhibition @ 10 µM (Illustrative)
RIPK1 >95%
AAK1<5%
ABL1<5%
ACK1<5%
... (over 400 other kinases)<5%

Note: This table is illustrative. The referenced study on a close analog of GSK547 reported no significant inhibition of other kinases.

Experimental Methodologies

The high selectivity of GSK547 was determined using well-established kinase profiling platforms. The primary methods employed were radiometric kinase activity assays and competition binding assays.

Radiometric Kinase Assay (e.g., Reaction Biology HotSpot™ or ³³PanQinase™)

This method directly measures the catalytic activity of a kinase. The general principle involves the use of radiolabeled ATP (specifically, [γ-³³P]ATP) and a specific substrate for the kinase being tested.

Experimental Workflow:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection Kinase Kinase Reaction_Mixture Reaction Mixture (Kinase, Substrate, GSK547, [γ-³³P]ATP) Kinase->Reaction_Mixture Substrate Substrate Substrate->Reaction_Mixture GSK547 GSK547 GSK547->Reaction_Mixture Radiolabeled_ATP [γ-³³P]ATP Radiolabeled_ATP->Reaction_Mixture Phosphorylated_Substrate ³³P-Substrate Reaction_Mixture->Phosphorylated_Substrate Phosphorylation Scintillation_Counting Scintillation Counting Phosphorylated_Substrate->Scintillation_Counting Quantification

Radiometric Kinase Assay Workflow

Protocol:

  • Reaction Setup: Purified recombinant kinases are incubated with their specific substrates in a reaction buffer.

  • Compound Addition: this compound or the test compound is added to the reaction mixture at a specified concentration (e.g., 10 µM).

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Detection: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unused [γ-³³P]ATP, typically by filtration. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter. A reduction in radioactivity compared to a control reaction (without the inhibitor) indicates inhibition of the kinase.

Competition Binding Assay (e.g., Eurofins DiscoverX KINOMEscan®)

This technology measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to the active site of a kinase. It is an ATP-independent method that quantifies the binding affinity of the compound to the kinase.

Experimental Workflow:

cluster_0 Components cluster_1 Binding Competition cluster_2 Quantification Kinase_DNA Kinase-DNA Tag Competition Competition for Kinase Binding Kinase_DNA->Competition Ligand_Bead Immobilized Ligand Ligand_Bead->Competition GSK547 GSK547 GSK547->Competition Bound_Kinase Kinase bound to Ligand Competition->Bound_Kinase Binding qPCR qPCR of DNA Tag Bound_Kinase->qPCR Quantification cluster_0 Upstream Activation cluster_1 Complex I Formation (Pro-survival) cluster_2 Complex II Formation (Cell Death) TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC) TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 RIP1_ub Ub-RIP1 Complex_I->RIP1_ub NFkB NF-κB Activation RIP1_ub->NFkB RIP1_deub De-ubiquitinated RIP1 RIP1_ub->RIP1_deub De-ubiquitination (e.g., CYLD) Inflammation Inflammation & Survival Genes NFkB->Inflammation Complex_IIa Complex IIa (FADD, Caspase-8) RIP1_deub->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIP1, RIP3, MLKL) RIP1_deub->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis GSK547 This compound GSK547->Complex_IIb Inhibits Kinase Activity

References

Validating Downstream Effects of (Rac)-GSK547 on STAT1 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Rac)-GSK547 and other alternative compounds in the context of their downstream effects on Signal Transducer and Activator of Transcription 1 (STAT1) signaling. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the appropriate tools for their studies.

Introduction to this compound and its Effect on STAT1 Signaling

This compound is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Its mechanism of action in modulating the immune response involves the upregulation of STAT1 signaling, particularly in bone marrow-derived macrophages (BMDMs). This upregulation is associated with the promotion of an M1 pro-inflammatory macrophage phenotype, highlighting a key downstream consequence of RIPK1 inhibition by this compound.[1][2] In addition to its effect on STAT1, this compound has been reported to reduce signaling of STAT3, STAT5, and STAT6.[1]

Comparative Analysis with Alternative STAT1 Signaling Modulators

While this compound upregulates STAT1 signaling through RIPK1 inhibition, a variety of other compounds directly or indirectly modulate the STAT1 pathway. This section provides a comparison with selected alternatives.

Fludarabine: A Direct STAT1 Inhibitor

Fludarabine is a purine (B94841) nucleoside analog that acts as a specific inhibitor of STAT1.[3][4] Unlike this compound, which enhances STAT1 signaling, Fludarabine actively suppresses it by causing a specific depletion of STAT1 protein and mRNA.[3][4] This leads to the inhibition of cytokine-induced STAT1 activation and subsequent gene transcription.[3][4]

Stattic: A STAT3 Inhibitor with Potential STAT1 Cross-Reactivity

Stattic is widely recognized as a small-molecule inhibitor of STAT3, targeting its activation, dimerization, and nuclear translocation.[5][6] While primarily selective for STAT3, some studies suggest that Stattic may also affect STAT1 signaling, although this can be cell-type and context-dependent.[7] It is important to note that some research indicates Stattic can have STAT3-independent effects.[7][8]

SH-4-54: A Dual STAT3/STAT5 Inhibitor

SH-4-54 is a potent inhibitor that primarily targets STAT3 and STAT5.[9][10] Its mechanism involves binding to the SH2 domains of these STAT proteins.[11] While its main targets are STAT3 and STAT5, the interconnected nature of STAT signaling pathways means that modulation of these proteins could indirectly influence STAT1 activity in certain contexts.

Necrostatin-1: An Alternative RIPK1 Inhibitor

Necrostatin-1 is another well-characterized inhibitor of RIPK1, the same target as this compound.[12][13] It is primarily known for its ability to inhibit necroptosis, a form of programmed cell death.[13] While both compounds target RIPK1, the specific downstream consequences on STAT1 signaling may vary, and direct comparative studies are limited. It has been noted that Necrostatin-1 can have off-target effects independent of RIPK1.[12]

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and the alternative compounds. It is critical to note that these values were determined in different experimental systems and are not directly comparable. They are presented to provide an overview of the potency and selectivity of each compound for its respective primary target.

Table 1: Quantitative Data for this compound

ParameterValueContextReference
IC50 (Cell Death)32 nMTNFα-induced cell death in L929 cells[2]

Table 2: Quantitative Data for Fludarabine

ParameterValueContextReference
IC50 (Proliferation)1.54 µg/mLRPMI 8226 cells[1]
IC50 (Proliferation)13.48 µg/mLMM.1S cells[1]
IC50 (Proliferation)33.79 µg/mLMM.1R cells[1]

Table 3: Quantitative Data for Stattic

ParameterValueContextReference
IC50 (STAT3 DNA-binding)5.1 µMCell-free assay[5]

Table 4: Quantitative Data for SH-4-54

ParameterValueContextReference
KD (STAT3)300 nMBinding assay[9][10]
KD (STAT5)464 nMBinding assay[9][10]

Experimental Protocols

This section details the methodologies for key experiments to validate the downstream effects on STAT1 signaling.

Western Blot for Phospho-STAT1 (p-STAT1)

This protocol is used to detect the phosphorylation of STAT1 at specific tyrosine (e.g., Tyr701) or serine (e.g., Ser727) residues, which is a hallmark of its activation.

  • Cell Lysis:

    • Treat cells with the compound of interest for the desired time.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (e.g., anti-p-STAT1 Tyr701) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1 or a housekeeping protein like GAPDH.[2][14][15]

Immunofluorescence for STAT1 Nuclear Translocation

This method allows for the visualization of STAT1 moving from the cytoplasm to the nucleus upon activation.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a culture dish.

    • Treat cells with the compound of interest for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with a primary antibody against STAT1 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope.[16][17]

Co-Immunoprecipitation (Co-IP) for STAT1 Dimerization

This technique is used to determine if STAT1 is forming homodimers or heterodimers with other STAT proteins, a crucial step in its activation.

  • Cell Lysis:

    • Treat cells as required.

    • Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Nonidet P-40) with protease and phosphatase inhibitors.

    • Centrifuge to clear the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with a primary antibody against STAT1 overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against STAT1 and potentially other interacting proteins (e.g., STAT2, STAT3).[18]

Visualizing the Pathways and Processes

STAT1 Signaling Pathway

STAT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT1_inactive STAT1 (inactive) JAK->STAT1_inactive Phosphorylation (Tyr701) pSTAT1_dimer pSTAT1 Dimer STAT1_inactive->pSTAT1_dimer Dimerization pSTAT1_dimer_nuc pSTAT1 Dimer pSTAT1_dimer->pSTAT1_dimer_nuc Nuclear Translocation DNA DNA pSTAT1_dimer_nuc->DNA Binding to GAS elements Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Canonical JAK-STAT1 signaling pathway.

Experimental Workflow for Validating STAT1 Downstream Effects

Experimental_Workflow cluster_assays Downstream Effect Validation Assays Cell_Culture Cell Culture (e.g., Macrophages) Compound_Treatment Treatment with This compound or Alternative Cell_Culture->Compound_Treatment Cell_Harvesting Cell Harvesting & Lysis Compound_Treatment->Cell_Harvesting Western_Blot Western Blot (p-STAT1, Total STAT1) Cell_Harvesting->Western_Blot Immunofluorescence Immunofluorescence (Nuclear Translocation) Cell_Harvesting->Immunofluorescence Co_IP Co-Immunoprecipitation (Dimerization) Cell_Harvesting->Co_IP Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Co_IP->Data_Analysis

Caption: Workflow for assessing STAT1 signaling.

This compound Mechanism of Action on STAT1 Signaling

GSK547_Mechanism GSK547 This compound RIPK1 RIPK1 GSK547->RIPK1 Inhibition STAT1_Signaling STAT1 Signaling RIPK1->STAT1_Signaling Negative Regulation (in this context) M1_Phenotype M1 Macrophage Phenotype STAT1_Signaling->M1_Phenotype Promotes

Caption: this compound inhibits RIPK1, leading to STAT1 upregulation.

References

A Comparative Guide to (Rac)-GSK547 and RIPA-56 in RIPK1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent RIPK1 inhibitors, (Rac)-GSK547 and RIPA-56, focusing on their performance in key RIPK1 inhibition assays. The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies of necroptosis and RIPK1-mediated signaling.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular life and death decisions. It plays a central role in the signaling pathways of inflammation and programmed cell death, including apoptosis and a regulated form of necrosis known as necroptosis. The kinase activity of RIPK1 is essential for the initiation of necroptosis, a lytic and pro-inflammatory mode of cell death implicated in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. Consequently, small molecule inhibitors of RIPK1 have emerged as valuable research tools and potential therapeutic agents. This guide focuses on a comparative analysis of two such inhibitors: this compound and RIPA-56.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and RIPA-56 based on reported in vitro biochemical and cell-based assays.

ParameterThis compoundRIPA-56
Biochemical RIPK1 Inhibition (IC50) 31 nM[1]13 nM[2]
Cellular Necroptosis Inhibition (IC50/EC50) 32 nM (L929 cells)[3]27 nM (L929 cells)[2]
Kinase Selectivity Highly selective for RIPK1 over a panel of 371 kinases (including RIPK2, -3, -4, and -5) at 10 µM[1]Selective for RIPK1 with no inhibition of RIPK3 at 10 µM[2]

Signaling Pathway and Experimental Workflow

To understand the context of RIPK1 inhibition, the following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for comparing RIPK1 inhibitors.

Necroptosis Signaling Pathway Necroptosis Signaling Pathway and Points of Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I Activates TNFa TNFa TNFa->TNFR1 Binds RIPK1 RIPK1 Complex I->RIPK1 Recruits & Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL p-MLKL (oligomer) p-MLKL (oligomer) MLKL->p-MLKL (oligomer) Oligomerizes & Translocates Necrosome->MLKL Phosphorylates Necroptosis Necroptosis p-MLKL (oligomer)->Necroptosis Pore formation Inhibitors This compound / RIPA-56 Inhibitors->RIPK1

Figure 1: Simplified necroptosis signaling pathway highlighting RIPK1's central role and the point of action for inhibitors like this compound and RIPA-56.

Experimental Workflow General Workflow for Comparing RIPK1 Inhibitors cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay RIPK1 Kinase Assay (e.g., ADP-Glo) IC50 IC50 Kinase_Assay->IC50 Selectivity_Assay Kinase Selectivity Panel Selectivity_Profile Selectivity_Profile Selectivity_Assay->Selectivity_Profile Cell_Culture Seed Cells (e.g., L929, HT-29) Inhibitor_Treatment Pre-treat with Inhibitor (this compound or RIPA-56) Cell_Culture->Inhibitor_Treatment Necroptosis_Induction Induce Necroptosis (e.g., TNFα + z-VAD-fmk) Inhibitor_Treatment->Necroptosis_Induction Viability_Assay Cell Viability Assay (e.g., LDH release, CellTiter-Glo) Necroptosis_Induction->Viability_Assay EC50 EC50 Viability_Assay->EC50

Figure 2: A generalized experimental workflow for the evaluation and comparison of RIPK1 inhibitors, encompassing both biochemical and cell-based assays.

Detailed Methodologies

Below are detailed protocols for the key experimental assays cited in this guide. These represent typical methodologies used in the field for characterizing RIPK1 inhibitors.

Biochemical RIPK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (this compound, RIPA-56) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Prepare a reaction mixture containing the RIPK1 enzyme and substrate in the kinase assay buffer.

  • Add serial dilutions of the test inhibitors to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration is typically at or near the Km value for RIPK1.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell-Based Necroptosis Assay (LDH Release Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membrane integrity, a hallmark of necroptotic cell death.

Materials:

  • Human (e.g., HT-29) or murine (e.g., L929) cells susceptible to necroptosis

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test inhibitors (this compound, RIPA-56) serially diluted in culture medium

  • Necroptosis-inducing agents: Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk)

  • LDH Cytotoxicity Assay Kit

  • 96-well clear-bottom plates

  • Spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours. Include vehicle (DMSO) and no-treatment controls.

  • Induce necroptosis by adding a cocktail of TNFα, a Smac mimetic, and z-VAD-fmk to the appropriate wells.

  • Incubate the plate for a period sufficient to induce cell death (e.g., 18-24 hours).

  • Measure LDH release by transferring a portion of the cell culture supernatant to a new plate and following the manufacturer's protocol for the LDH cytotoxicity assay. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).

  • Determine the maximum LDH release by lysing a set of untreated cells.

  • Calculate the percentage of cytotoxicity for each treatment condition, normalized to the maximum LDH release.

  • Determine the EC50 value for each inhibitor by plotting the percent inhibition of necroptosis against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Both this compound and RIPA-56 are potent and selective inhibitors of RIPK1, effectively blocking its kinase activity and subsequent necroptotic cell death. Based on the available data, RIPA-56 demonstrates slightly higher potency in biochemical assays for RIPK1 inhibition. In cell-based assays, both compounds exhibit comparable and potent inhibition of necroptosis. The high selectivity of both inhibitors for RIPK1 makes them valuable tools for dissecting the role of RIPK1 kinase activity in various biological processes and disease models. The choice between these two inhibitors may depend on the specific experimental context, including the cell type or in vivo model being used, and other factors such as metabolic stability and pharmacokinetic properties, where RIPA-56 has been reported to have good metabolic stability. Researchers are encouraged to consider the specific details of their experimental systems when selecting a RIPK1 inhibitor.

References

Unraveling RIPK1's Role: A Comparative Guide to (Rac)-GSK547 and Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of key signaling proteins is paramount. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation, apoptosis, and necroptosis, making it a compelling therapeutic target. This guide provides a comprehensive comparison of two primary methodologies for interrogating RIPK1 function: the use of the selective inhibitor (Rac)-GSK547 and genetic knockout/knock-in models. By presenting experimental data, detailed protocols, and visual pathway diagrams, we aim to offer an objective resource for designing and interpreting studies targeting RIPK1.

At a Glance: Pharmacological vs. Genetic Inhibition of RIPK1 Kinase Activity

The decision to use a small molecule inhibitor versus a genetic model to study protein function carries distinct advantages and disadvantages. This compound, a potent and selective inhibitor of RIPK1 kinase activity, allows for temporal control of inhibition and is applicable across different cell types and in vivo models.[1] Conversely, genetic models, such as kinase-dead knock-in mice (e.g., RIPK1S25D/S25D or RIPK1D138N/D138N), offer a highly specific and long-term method to ablate kinase function, avoiding potential off-target effects of small molecules.[2][3]

A key study directly comparing these approaches in a mouse model of atherosclerosis revealed divergent outcomes, highlighting the nuanced roles of RIPK1's kinase activity.[2][4][5] While both methods effectively inhibit RIPK1 kinase-dependent necroptosis, their long-term effects on plaque development differed significantly.

Quantitative Data Summary

The following tables summarize key quantitative findings from a comparative study of a RIPK1 kinase-dead knock-in mouse model (ApoE-/- RIPK1S25D/S25D) and pharmacological inhibition with GSK'547 in a mouse model of advanced atherosclerosis (ApoE-/- Fbn1C1039G+/-).[2][4][5]

Table 1: In Vivo Effects on Atherosclerotic Plaque Development

ParameterGenetic Inhibition (ApoE-/- RIPK1S25D/S25D)Pharmacological Inhibition (GSK'547)Wild-Type Control (ApoE-/- RIPK1+/+)
Plaque Size (103 µm²)167 ± 34No significant alteration78 ± 18
Plaque Cell Number (nuclei)350 ± 34Not reported154 ± 33
Macrophage Content (%)2.3 ± 0.4Not reported9.8 ± 2.4
Glycosaminoglycan Deposition (%)31 ± 6Not reported14 ± 4
Plaque Apoptosis (TUNEL+ cells/mm²)No significant difference136 ± 2062 ± 9

Table 2: In Vitro Effects on Macrophage Necroptosis

ConditionGenetic Inhibition (RIPK1S25D/S25D BMDMs)Pharmacological Inhibition (GSK'547)Wild-Type Control (RIPK1+/+ BMDMs)
LPS/zVAD-fmk Induced Cell DeathProtectedProtectedSignificant cell death

Experimental Protocols

Genetic Model: RIPK1 Kinase-Dead Knock-in Mice

Generation of RIPK1D138N/D138N Mice: To investigate the in vivo role of RIPK1 kinase activity, a knock-in mouse model endogenously expressing a catalytically inactive form of RIPK1 (RIPK1 D138N) was generated.[3] This was achieved by mutating the conserved aspartate (D) at position 138 to asparagine (N).[3] All animal procedures were conducted in accordance with national and institutional guidelines, using sex and age-matched mice for all experiments.[3]

Validation of Kinase Inactivity: The catalytic inactivity of the RIPK1 D138N mutant was confirmed through in vitro kinase assays. Mouse embryonic fibroblasts (MEFs) were treated with mouse TNFα (50 ng/ml). RIPK1 was then immunoprecipitated, and a kinase assay was performed in the presence of γ-32P-ATP. The results, visualized by autoradiography, demonstrated the absence of autophosphorylation in the RIPK1 D138N mutant, confirming its kinase-dead status.[3]

Pharmacological Inhibition: this compound Administration

This compound is the racemic mixture of GSK547.

In Vivo Administration in Atherosclerosis Model: For the in vivo study on atherosclerosis, GSK'547 was administered to ApoE-/- Fbn1C1039G+/- mice. The drug was supplemented in a Western-type diet at a concentration calculated to deliver a daily dose of 10 mg/kg of body weight. This regimen was continued for 20 weeks.[2][4][5] This dosage was based on previous studies showing that it achieves plasma concentrations sufficient for 75% to 97% in vivo inhibition of RIPK1.[6]

In Vivo Administration in Pancreatic Cancer Model: In a pancreatic ductal adenocarcinoma (PDA) mouse model, GSK547 was administered via food-based dosing at 100 mg/kg/day for a period of 15-50 days.[1] This treatment was shown to reduce tumor burden and extend survival.[1]

In Vitro Necroptosis Assay: Bone marrow-derived macrophages (BMDMs) were isolated from wild-type mice. To induce necroptosis, cells were treated with 50 ng/mL LPS and 20 µM zVAD-fmk. GSK'547 was added to the culture medium at various concentrations to assess its protective effect against necroptosis. Cell death was measured after 18 hours using propidium (B1200493) iodide (PI) staining and flow cytometry.[2]

Visualizing the Pathways

RIPK1 Signaling Pathways

RIPK1_Signaling cluster_complexI Complex I Formation cluster_complexIIa Complex IIa Formation cluster_complexIIb Complex IIb Formation TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 K63/M1 Ub LUBAC LUBAC RIPK1->LUBAC TAK1 TAK1 RIPK1->TAK1 FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Kinase Activity LUBAC->RIPK1 M1 Ub IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation Survival NFkB->Inflammation ComplexI Complex I Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Apoptosis Apoptosis Casp8->Apoptosis Casp8->RIPK3 Cleavage ComplexIIa Complex IIa (Apoptosome) MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis ComplexIIb Complex IIb (Necrosome) GSK547 This compound GSK547->RIPK1 Inhibits Kinase GeneticKO Kinase-Dead Knockout GeneticKO->RIPK1 Inactivates Kinase

Caption: RIPK1 signaling pathways and points of intervention.

Experimental Workflow: Comparative Study

Experimental_Workflow cluster_group1 cluster_group2 cluster_group3 Start Atherosclerosis Mouse Models Group1 Group 1: Genetic Inhibition (ApoE-/- RIPK1 S25D/S25D) Start->Group1 Group2 Group 2: Pharmacological Inhibition (ApoE-/- Fbn1C1039G+/-) Start->Group2 Group3 Group 3: Wild-Type Control (ApoE-/- RIPK1 +/+) Start->Group3 Treatment1 16 weeks Western Diet Group1->Treatment1 Treatment2 20 weeks Western Diet + GSK'547 Group2->Treatment2 Treatment3 16 weeks Western Diet Group3->Treatment3 Analysis Phenotypic Analysis Treatment1->Analysis Treatment2->Analysis Treatment3->Analysis Plaque Atherosclerotic Plaque Analysis Analysis->Plaque BMDM BMDM Necroptosis Assay Analysis->BMDM Outcome1 Increased Plaque Size Decreased Macrophages Plaque->Outcome1 Outcome2 No Change in Plaque Size Increased Apoptosis Plaque->Outcome2 Outcome3 Baseline Plaque Development Plaque->Outcome3

Caption: Workflow for comparing genetic and pharmacological RIPK1 inhibition.

Conclusion

The cross-validation of this compound activity with genetic knockouts reveals both overlapping and distinct consequences of inhibiting RIPK1 kinase function. While both approaches effectively block RIPK1-mediated necroptosis in vitro, their in vivo effects, particularly in the context of chronic diseases like atherosclerosis, can diverge. The genetic model of kinase inactivity led to larger atherosclerotic plaques with altered composition, whereas long-term pharmacological inhibition with GSK'547 did not alter plaque size but increased apoptosis.[2][4][5]

These findings underscore the complexity of RIPK1 signaling, which involves both kinase-dependent and -independent (scaffolding) functions. The choice between a pharmacological inhibitor and a genetic model should be carefully considered based on the specific research question. This compound remains a valuable tool for acute and reversible inhibition of RIPK1 kinase activity, while genetic models provide a more definitive, albeit potentially developmentally compensated, means of studying the long-term consequences of kinase ablation. Future research should aim to further dissect the multifaceted roles of RIPK1 to refine therapeutic strategies targeting this crucial signaling node.

References

Safety Operating Guide

Proper Disposal of (Rac)-GSK547: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (Rac)-GSK547, a potent and selective RIPK1 inhibitor used in biomedical research. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant laboratory environment.

While the Safety Data Sheet (SDS) for GSK547 from some suppliers indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to treat all research-grade compounds with a high degree of caution.[1] Best practices in laboratory safety dictate that compounds with limited toxicological data should be handled as potentially hazardous. Therefore, the following disposal procedures are recommended to minimize risk and ensure regulatory compliance.

Key Disposal Principles

All waste materials containing this compound, including the pure compound, solutions, and contaminated laboratory supplies, must be managed as chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Waste StreamRecommended Disposal Method
Unused or Expired this compound Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.
Solutions Containing this compound Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO, ethanol).
Contaminated Labware Items such as pipette tips, vials, gloves, and bench paper that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Decontamination Waste Wipes and other materials used for decontaminating surfaces and equipment should be disposed of as hazardous chemical waste.

Experimental Workflow for Disposal

The proper management of chemical waste is an integral part of any experimental protocol involving compounds like this compound. The following diagram illustrates a logical workflow for the handling and disposal of this chemical within a laboratory setting.

Workflow for the Safe Disposal of this compound cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Unused Compound Unused Compound Solid Waste Container Solid Waste Container Unused Compound->Solid Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Label Waste Containers Label Waste Containers Solid Waste Container->Label Waste Containers Liquid Waste Container->Label Waste Containers Store in Designated Area Store in Designated Area Label Waste Containers->Store in Designated Area EHS Pickup EHS Pickup Store in Designated Area->EHS Pickup

Caption: Workflow for the safe disposal of a laboratory chemical.

Detailed Disposal Procedures

1. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, puncture-resistant container with a secure lid.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container with a screw-on cap. Do not mix with other incompatible waste streams.

2. Container Selection and Labeling:

  • Use appropriate waste containers that are in good condition and compatible with the chemical waste.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names of any other constituents in the waste (e.g., DMSO, ethanol). The date of accumulation should also be clearly marked.

3. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is well-ventilated and that incompatible waste types are properly segregated to prevent any adverse chemical reactions.

4. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure is to wipe surfaces with a suitable solvent (such as 70% ethanol) followed by a cleaning agent.

  • All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as hazardous waste.

5. Institutional Procedures:

  • Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste disposal.

  • Contact your EHS department for guidance on pickup schedules and any specific requirements for waste characterization.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for all.

References

Essential Safety and Operational Guide for Handling (Rac)-GSK547

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of (Rac)-GSK547, a potent and selective inhibitor of receptor-interacting serine/threonine protein kinase 1 (RIPK1). Adherence to these procedures is essential for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards. As a biologically active small molecule, this compound should be handled with a high degree of caution in a designated laboratory setting.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is mandatory to minimize exposure to this compound in both solid and solution forms. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1][2][3][4][5]

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with chemotherapy-grade nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Disposable gown or dedicated lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1]
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a splash risk. Body Protection: Standard laboratory coat. Ventilation: Chemical fume hood.[1]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Containment: Class II biological safety cabinet.[1]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is crucial to minimize the risk of exposure and contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Inventory: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. For long-term storage of the solid powder, -20°C is recommended. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere.[6]

Handling and Experimental Use
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Decontamination: Non-disposable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Waste Pickup: Follow your institution's specific guidelines for the disposal of chemical and cytotoxic waste.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for GSK547.

Cell Viability Assay in L929 Cells[6]

This protocol describes the induction of necroptosis in L929 cells using TNFα and a pan-caspase inhibitor, and its inhibition by GSK547.

Materials:

  • L929 cells (Mouse L-cells NCTC 929)

  • Complete cell culture medium

  • Recombinant mouse TNFα

  • zVAD-fmk (pan-caspase inhibitor)

  • GSK547

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of GSK547 in DMSO. Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 nM to 100,000 nM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Pre-treatment: Pre-treat the cells with the desired concentrations of GSK547 or vehicle (DMSO) for 30 minutes.[6]

  • Necroptosis Induction: Add TNFα and zVAD-fmk to the wells.

  • Incubation: Incubate the plate for 24 hours.[6]

  • Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions. The IC50 for GSK547 in this assay is approximately 32 nM.[6]

Western Blot Analysis in Bone Marrow-Derived Macrophages (BMDM)[6]

This protocol describes the analysis of STAT1 signaling in BMDMs treated with GSK547.

Materials:

  • Bone marrow-derived macrophages (BMDM)

  • Complete cell culture medium

  • GSK547

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against phosphorylated STAT1

  • Primary antibody against total STAT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture BMDMs to the desired confluency. Treat the cells with GSK547 or vehicle (DMSO) for 30 minutes.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phosphorylated STAT1 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total STAT1 to confirm equal protein loading.

  • Analysis: Quantify the band intensities to determine the change in STAT1 phosphorylation upon treatment with GSK547. GSK547 has been shown to up-regulate STAT1 signaling in BMDMs.[6]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key logical relationships in the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receipt_and_Inspection Receipt and Inspection Storage Secure Storage Receipt_and_Inspection->Storage Proper Labeling Weighing Weighing (in Fume Hood) Storage->Weighing Use PPE Dissolution Dissolution Weighing->Dissolution Use PPE Cell_Culture_Assay In Vitro Assay Dissolution->Cell_Culture_Assay Transfer to BSC Decontaminate_Glassware Decontaminate Glassware Dissolution->Decontaminate_Glassware After Use Data_Analysis Data Analysis Cell_Culture_Assay->Data_Analysis Collect_Solid_Waste Collect Solid Waste Cell_Culture_Assay->Collect_Solid_Waste Contaminated Disposables Collect_Liquid_Waste Collect Liquid Waste Cell_Culture_Assay->Collect_Liquid_Waste Unused Solutions/Media Hazardous_Waste_Pickup Hazardous Waste Pickup Collect_Solid_Waste->Hazardous_Waste_Pickup Segregated Collect_Liquid_Waste->Hazardous_Waste_Pickup Segregated Decontaminate_Glassware->Hazardous_Waste_Pickup Rinsate Collected

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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